molecular formula C8H7BO4 B1587340 (3,5-diformylphenyl)boronic Acid CAS No. 480424-62-2

(3,5-diformylphenyl)boronic Acid

Katalognummer: B1587340
CAS-Nummer: 480424-62-2
Molekulargewicht: 177.95 g/mol
InChI-Schlüssel: RIFBPKDFVPXQQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-diformylphenyl)boronic Acid is a useful research compound. Its molecular formula is C8H7BO4 and its molecular weight is 177.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3,5-diformylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBPKDFVPXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400454
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-62-2
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,5-diformylphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3,5-diformylphenyl)boronic acid: Properties, Reactivity, and Applications

Introduction

This compound (DFPBA) is a trifunctional organic compound that has emerged as a highly versatile and powerful building block in the fields of materials science, supramolecular chemistry, and biotechnology. Its unique architecture, featuring a central phenyl ring functionalized with two reactive aldehyde groups and a boronic acid moiety at the meta-positions, provides a convergence of distinct chemical reactivities. This guide offers an in-depth exploration of the core chemical properties, reactivity, and key applications of DFPBA, providing researchers, scientists, and drug development professionals with the technical insights required to leverage this molecule's full potential.

The aldehyde groups serve as versatile handles for dynamic covalent chemistry, most notably through the formation of imines and oximes. Simultaneously, the boronic acid group offers its own rich chemistry, including the ability to form reversible covalent bonds with diols and to self-condense into boroxine rings. This confluence of functionalities allows for the rational design and synthesis of complex, functional materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), dynamic hydrogels, and chemical sensors. This document will delve into the causality behind experimental choices and provide self-validating, detailed protocols for its application.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of DFPBA is critical for its effective handling, storage, and application in synthesis.

Physicochemical Data Summary
PropertyValueSource
CAS Number 480424-62-2[1]
Chemical Formula C₈H₇BO₄[1]
Molecular Weight 177.95 g/mol Calculated
Appearance White to off-white or yellowish powder[2][3]
Melting Point 255–259 °C (with decomposition)[1]
Solubility High solubility in ethers and ketones; moderate in chloroform; very low in hydrocarbons.[4][5]
Stability Prone to self-polymerization (anhydride formation) upon heating. Should be stored in a dry, cool environment away from oxidizing agents.[6]*

*Data inferred from analogous phenylboronic acid compounds.

Spectroscopic Profile

While a detailed spectroscopic analysis of DFPBA is not widely published, its expected spectral features can be reliably predicted based on its functional groups and by drawing parallels with well-characterized analogs like 3,5-difluorophenylboronic acid.[7][8]

  • ¹H NMR (in DMSO-d₆): The spectrum would be expected to show a singlet for the aldehydic protons (-CHO) around 9.9-10.1 ppm. The aromatic protons would appear as distinct signals in the 8.0-8.5 ppm region. A broad singlet corresponding to the boronic acid hydroxyl protons (-B(OH)₂) would likely be observed, with its chemical shift being concentration and temperature-dependent.

  • ¹³C NMR (in DMSO-d₆): The carbonyl carbons of the aldehyde groups would be prominent around 190-195 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.

  • FT-IR (ATR): Key vibrational bands would include a strong C=O stretching band for the aldehyde groups around 1700-1720 cm⁻¹. A broad O-H stretching band from the boronic acid and any adsorbed water would be visible from 3200-3500 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching within the aromatic ring would be seen in the 1400-1600 cm⁻¹ region. The B-O stretching vibration is expected around 1350 cm⁻¹.

Core Reactivity and Mechanistic Pathways

The utility of DFPBA stems from the orthogonal yet cooperative reactivity of its aldehyde and boronic acid functionalities.

Aldehyde Group Reactivity: Dynamic Covalent Chemistry

The two aldehyde groups are prime sites for nucleophilic attack, enabling the formation of dynamic covalent bonds. The most common reaction is condensation with primary amines to form Schiff bases (imines), a cornerstone of COF synthesis. This reaction is reversible, which allows for "error-checking" and self-healing during the formation of crystalline frameworks.[9]

Boronic Acid Group Reactivity: Boroxine and Boronic Ester Formation

The boronic acid moiety possesses two primary modes of reactivity:

  • Self-Condensation to Boroxines: Under dehydrating conditions, three boronic acid molecules can condense to form a stable, six-membered boroxine ring, releasing three molecules of water. This is a key linkage for forming certain classes of COFs.[9][10]

  • Boronic Ester Formation with Diols: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic esters.[11] This interaction is highly pH-dependent; the ester is more stable at basic pH where the boron atom is trigonal planar and becomes more Lewis acidic. This reversible binding is the foundation for saccharide sensors and dynamic hydrogels for cell manipulation.[1][12]

DFPBA_Reactivity cluster_aldehyde Aldehyde Reactivity cluster_boronic_acid Boronic Acid Reactivity DFPBA1 DFPBA Imine Imine Linkage DFPBA1->Imine + Amine - H2O Amine Primary Amine (R-NH2) Amine->Imine DFPBA2 DFPBA Boroxine Boroxine Ring DFPBA2->Boroxine Self-Condensation - H2O BoronicEster Boronic Ester DFPBA2->BoronicEster + Diol - H2O (pH dependent) Diol cis-Diol Diol->BoronicEster DFPBA (3,5-diformylphenyl) boronic acid

Caption: Core reaction pathways of DFPBA's functional groups.

Applications and Experimental Protocols

Application 1: Synthesis of Covalent Organic Frameworks (COFs)

DFPBA is an exemplary building block for COFs, where its rigid structure and defined reaction vectors enable the construction of porous, crystalline materials.[13][14] The dual aldehyde functionality allows it to act as a linear linker, while the boronic acid group can be used for post-synthetic modification or to anchor other species.

Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF using DFPBA and a trigonal amine, 1,3,5-tris(4-aminophenyl)benzene (TAPB), adapted from established methods.[15] The reversibility of imine formation under acidic catalysis allows the crystalline framework to form.

Materials:

  • This compound (DFPBA)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous Acetic Acid (6M)

  • Pyrex tube (heavy-walled)

  • Acetone, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

Procedure:

  • Monomer Preparation: In a Pyrex tube, combine DFPBA (0.15 mmol) and TAPB (0.10 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

  • Catalyst Addition: Add aqueous acetic acid (6M, 0.2 mL) to catalyze the imine condensation.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a uniform suspension.

  • Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven pre-heated to 120 °C and maintain for 72 hours.

  • Isolation and Washing: After cooling to room temperature, open the tube and collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.

  • Drying: Dry the purified COF powder under vacuum at 80 °C overnight to yield the final product.

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine DFPBA & TAPB in Pyrex Tube B Add Dioxane/ Mesitylene Solvent A->B C Add Acetic Acid Catalyst B->C D Sonicate to Homogenize C->D E Freeze-Pump-Thaw (3 cycles) D->E F Flame Seal Tube Under Vacuum E->F G Heat at 120°C for 72h F->G H Collect Solid by Filtration G->H I Wash with Acetone & THF H->I J Dry Under Vacuum at 80°C I->J K K J->K Crystalline COF Product

Caption: Step-by-step workflow for imine-linked COF synthesis.

Application 2: Dynamic Hydrogels for Cell Capture and Release

The pH-sensitive equilibrium of the boronic acid-diol interaction can be harnessed to create "smart" hydrogels for biomedical applications.[1] At physiological pH (~7.4), the equilibrium favors dissociation. At a slightly acidic pH (~6.8), the boronic acid becomes more receptive to diol binding, allowing it to form crosslinks with glycoproteins on cell surfaces, leading to cell capture. The process can be reversed by raising the pH or by introducing a competitive binding agent like glucose.[1]

Protocol: Formation of a DFPBA-based Hydrogel for Cell Capture

This protocol outlines the preparation of a dynamic covalent hydrogel based on DFPBA and a diol-containing polymer like polyvinyl alcohol (PVA).

Materials:

  • This compound (DFPBA)

  • Polyvinyl alcohol (PVA, 87-89% hydrolyzed)

  • Phosphate-buffered saline (PBS) at pH 6.8 and pH 7.8

  • Glucose solution (1 M)

  • Cell culture (e.g., HeLa cells)

Procedure:

  • Polymer Solution: Prepare a 5% (w/v) solution of PVA in pH 6.8 PBS by heating to 90 °C with stirring until fully dissolved. Cool to room temperature.

  • DFPBA Solution: Prepare a 50 mM solution of DFPBA in the same pH 6.8 PBS.

  • Hydrogel Formation: Mix the PVA solution and DFPBA solution in a 1:1 volume ratio. Gelation should occur within minutes at room temperature as boronic ester crosslinks form.

  • Cell Capture: Add a suspension of cells (e.g., 1x10⁶ cells/mL) in pH 6.8 PBS onto the surface of the pre-formed hydrogel. Incubate for 30-60 minutes to allow for binding between the hydrogel's boronic acids and cell surface saccharides.

  • Washing: Gently wash the hydrogel with fresh pH 6.8 PBS to remove non-adherent cells.

  • Cell Release (Method A - pH Shift): Immerse the hydrogel in pH 7.8 PBS. The shift to a more basic environment will disrupt the boronic ester bonds, releasing the captured cells into the supernatant over 30-60 minutes.

  • Cell Release (Method B - Competitive Binding): Immerse the hydrogel in pH 6.8 PBS containing 70 mM glucose. The excess glucose will competitively bind to the boronic acid sites, displacing the cells and releasing them from the surface.[1]

Cell_Capture_Release cluster_capture Cell Capture (pH 6.8) cluster_release Cell Release Hydrogel_Capture DFPBA Hydrogel Bound_State Cell Captured via Boronic Ester Bonds Hydrogel_Capture->Bound_State Cell_Surface Cell Surface (Glycoproteins) Cell_Surface->Bound_State pH_Shift Increase pH to 7.8 Bound_State->pH_Shift Disrupts Bonds Glucose Add 70mM Glucose Bound_State->Glucose Competitive Binding Released_Cell Cell Released pH_Shift->Released_Cell Glucose->Released_Cell

Caption: Logical diagram of pH- and glucose-triggered cell capture and release.

Application 3: MOFs for Fluorescent Chemical Sensing

By incorporating DFPBA or its derivatives into the structure of a Metal-Organic Framework (MOF), it is possible to create highly sensitive and selective chemical sensors. The boronic acid can act as a recognition site for analytes containing diol groups, such as catechols or certain biomolecules like gallic acid.[16] Binding of the analyte can modulate the fluorescence properties of the MOF, providing a detectable signal.

Protocol: Synthesis of a Terbium-DFPBA MOF for Gallic Acid Detection

This protocol is based on the synthesis of a boronic acid-functionalized terbium MOF for the fluorescent detection of gallic acid (GA).[16] Here, a dicarboxylate version of DFPBA (3,5-dicarboxyphenylboronic acid, BBDC) is used, but the principle remains identical.

Materials:

  • 3,5-dicarboxyphenylboronic acid (BBDC)

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Tris-HCl buffer (40 mM, pH 6.2)

  • Gallic acid (GA) stock solution

Procedure:

  • MOF Synthesis: Dissolve BBDC (0.1 mmol) and TbCl₃·6H₂O (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL) in a Teflon-lined autoclave.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Isolation: After cooling, collect the crystalline product by centrifugation, wash thoroughly with DMF and ethanol to remove unreacted precursors, and dry under vacuum.

  • Sensor Preparation: Disperse the synthesized Tb-MOF powder in 40 mM Tris-HCl buffer (pH 6.2) to create a stable suspension (e.g., 0.1 mg/mL).

  • Fluorescence Measurement:

    • Transfer the MOF suspension to a quartz cuvette.

    • Measure the baseline fluorescence emission spectrum (e.g., at 546 nm) using an excitation wavelength of 280 nm.

    • Add aliquots of the gallic acid solution to the cuvette, incubate for ~25 minutes, and record the fluorescence spectrum after each addition.

  • Data Analysis: Observe the quenching (decrease) of the Tb³⁺ green fluorescence as a function of gallic acid concentration. The binding of GA's phenolic hydroxyl groups to the MOF's boronic acid sites causes this change. Plot the fluorescence intensity versus GA concentration to generate a calibration curve.

Conclusion and Future Outlook

This compound is a testament to the power of multifunctional design in molecular engineering. Its capacity for orthogonal reactivity makes it an invaluable component in the construction of advanced materials. The applications in COFs, smart hydrogels, and sensors highlighted in this guide represent only a fraction of its potential. Future research is poised to explore its role in creating more complex, hierarchical structures, multi-drug delivery systems, and integrated diagnostic and therapeutic platforms. As synthetic methodologies become more sophisticated, the strategic deployment of DFPBA will undoubtedly continue to drive innovation across the scientific disciplines.

References

A Technical Guide to the Synthesis and Characterization of (3,5-diformylphenyl)boronic Acid: A Versatile Linker for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-diformylphenyl)boronic acid (DFPBA) is a pivotal organic building block, distinguished by its unique trifunctional nature. Possessing two aldehyde groups and one boronic acid moiety on a meta-substituted benzene ring, DFPBA serves as a highly versatile linker in the bottom-up synthesis of advanced functional materials.[1] Its pre-defined geometry and reactive sites are instrumental in the construction of crystalline, porous Covalent Organic Frameworks (COFs), dynamic covalent hydrogels, and self-healing polymers.[1][2][3] This guide provides a comprehensive overview of a field-proven synthetic protocol, purification techniques, and in-depth characterization methodologies for DFPBA, designed for researchers and professionals in materials science and drug development.

Introduction: The Strategic Importance of DFPBA

The rational design of porous materials with tunable properties is a cornerstone of modern chemistry. Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, are constructed from molecular building units connected by strong covalent bonds, offering exceptional control over pore size, geometry, and chemical functionality.[2][3] Boronic acids were among the first monomers used to successfully synthesize COFs, forming robust boroxine or boronate ester linkages through reversible condensation reactions.[3][4][5]

This compound (CAS Number: 480424-62-2) has emerged as a particularly valuable linker.[1] The two aldehyde groups provide reactive sites for forming imine, β-ketoenamine, or other covalent bonds, while the boronic acid group can self-condense to form boroxine rings or react with diols to create boronic esters.[2][4] This trifunctionality allows for the creation of intricate and stable 2D or 3D frameworks. Beyond COFs, DFPBA is utilized in dynamic materials, such as self-healing polymers where its boroxine and imine bonds confer reversibility, and in smart hydrogels for triggered cell capture and release by forming reversible boronic esters with carbohydrates on cell surfaces.[1]

Synthesis of this compound

The synthesis of DFPBA is most effectively achieved from a commercially available precursor, 3,5-dibromobenzaldehyde, via a lithium-halogen exchange followed by borylation and subsequent hydrolysis. This method offers high yields and a relatively clean reaction profile.

Overall Reaction Scheme

The synthetic pathway involves the selective replacement of one bromine atom with a boronic acid group.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 3,5-Dibromobenzaldehyde (CAS: 56990-02-4)[6]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A two-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. 3,5-dibromobenzaldehyde (1.0 eq) is added to the flask, followed by anhydrous THF to dissolve it.

  • Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to control the highly exothermic reaction of n-BuLi and to prevent side reactions, such as the attack of the organolithium on the aldehyde group.

  • n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture. Causality: The aryllithium intermediate is a potent nucleophile that attacks the electrophilic boron atom of the borate ester. The mixture is stirred at -78 °C for another hour and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis (Work-up): The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl. Causality: The acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.

  • Extraction: The mixture is transferred to a separatory funnel. Diethyl ether is added, the layers are separated, and the aqueous layer is extracted two more times with diethyl ether.[7]

  • Washing & Drying: The combined organic extracts are washed sequentially with water and then brine.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization, typically from a water/methanol or hexane/ethyl acetate mixture, to yield this compound as a white or off-white solid.[7]

Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized DFPBA. The following workflow and data provide a self-validating system for the protocol described.

Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_validation Validation start Crude Product from Synthesis purify Recrystallization start->purify end Pure Crystalline Solid purify->end nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) end->nmr ms Mass Spectrometry (MS) end->ms ir FT-IR Spectroscopy end->ir mp Melting Point Analysis end->mp confirm Structure & Purity Confirmed nmr->confirm ms->confirm ir->confirm mp->confirm

Caption: Standard workflow for the purification and characterization of DFPBA.

Expected Analytical Data
Property Expected Value Rationale/Comments
Chemical Formula C₈H₇BO₄As determined by its molecular structure.[1]
Molecular Weight 177.95 g/mol Calculated from the chemical formula.
Appearance White to off-white powder/crystalline solidTypical for purified organic acids.
Melting Point >250 °C (decomposes)High melting point is expected due to intermolecular hydrogen bonding.
Spectroscopic Characterization

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

  • δ ~10.1 ppm (s, 2H): Aldehyde protons (-CHO). The singlet indicates chemical equivalence.

  • δ ~8.5 ppm (s, 2H): Broad singlet corresponding to the boronic acid hydroxyl protons (-B(OH)₂). This peak is exchangeable with D₂O.

  • δ ~8.3 ppm (s, 2H): Aromatic protons at positions 2 and 6.

  • δ ~8.2 ppm (s, 1H): Aromatic proton at position 4.

Insight: The spectrum is expected to be simple due to the high symmetry of the molecule. The chemical shifts are downfield due to the electron-withdrawing effects of the two aldehyde groups.

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):

  • δ ~192 ppm: Aldehyde carbonyl carbon (-CHO).

  • δ ~138 ppm: Aromatic carbon at position 5.

  • δ ~135 ppm: Aromatic carbons at positions 2 and 6.

  • δ ~133 ppm (broad): Aromatic ipso-carbon attached to the boron atom (C1). The signal is often broad due to quadrupolar relaxation of the boron nucleus.

  • δ ~129 ppm: Aromatic carbon at position 4.

FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

  • 3400-3200 (broad): O-H stretching of the boronic acid group, indicating hydrogen bonding.

  • ~1700 (strong, sharp): C=O stretching of the aldehyde groups.

  • ~1600, 1450: C=C stretching vibrations of the aromatic ring.

  • ~1350: B-O stretching vibration.

Mass Spectrometry (ESI-MS):

  • [M-H]⁻: Expected at m/z ≈ 177. This corresponds to the deprotonated molecule.

  • [M+Na]⁺: Expected at m/z ≈ 201.

¹¹B NMR Spectroscopy:

  • δ ~28-30 ppm: A single, broad peak characteristic of a trigonal planar boronic acid. This advanced technique unequivocally confirms the boron chemical environment.[8]

Applications in Advanced Materials

The validated, high-purity this compound is a prime candidate for constructing sophisticated molecular architectures.

  • Covalent Organic Frameworks (COFs): DFPBA can be co-condensed with planar amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly crystalline, porous imine-linked COFs. The boronic acid groups can then be used for post-synthetic modification or to form intermolecular boroxine networks that enhance the framework's stability.

  • Self-Healing Materials: When incorporated into polymers, the dynamic covalent bonds formed by DFPBA (e.g., imines, boronic esters) can break and reform, allowing the material to autonomously repair damage at room temperature.[1]

  • Biomedical Applications: DFPBA has been used to create dynamic hydrogels for cell capture and release. The boronic acid moiety reversibly binds to diols present in carbohydrates on cell surfaces in a pH-dependent manner, allowing for controlled cell adhesion and detachment.[1]

Safety and Handling

  • Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. Anhydrous solvents are required.

  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

References

A Technical Guide to the Spectroscopic Characterization of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for (3,5-diformylphenyl)boronic acid. As a compound of significant interest in the development of covalent organic frameworks (COFs), self-healing materials, and drug delivery systems, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is structured to offer not just data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring a robust and reliable characterization.

Introduction: The Importance of Spectroscopic Characterization

This compound is a bifunctional organic molecule featuring two aldehyde groups and a boronic acid moiety on a benzene ring. This unique combination of reactive sites makes it a versatile building block in supramolecular chemistry and materials science. Accurate spectroscopic characterization is the bedrock of its application, confirming its chemical identity, purity, and structural integrity. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The presence of aromatic protons, aldehyde protons, the boronic acid group, and a substituted benzene ring gives rise to characteristic signals in various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde protons, and the hydroxyl protons of the boronic acid group. The chemical shifts can be influenced by the solvent used.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)10.0 - 10.5Singlet2H
Aromatic (H2, H6)8.2 - 8.5Singlet or Doublet2H
Aromatic (H4)8.0 - 8.3Singlet or Triplet1H
Boronic acid (-B(OH)₂)8.0 - 9.0 (broad)Singlet (broad)2H

Expertise & Experience: The aldehyde protons are significantly deshielded due to the electron-withdrawing nature of the carbonyl group and are found at a characteristically high chemical shift. The aromatic protons will appear as distinct signals due to their different chemical environments. The boronic acid protons often appear as a broad singlet and may exchange with residual water in the solvent, which can affect their appearance and integration. The exact chemical shifts and multiplicities of the aromatic protons can vary depending on the solvent and the potential for intermolecular interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehyde (-CHO)190 - 195
Aromatic (C-CHO)135 - 140
Aromatic (C-B)130 - 135 (often broad or unobserved)
Aromatic (C-H)125 - 135

Trustworthiness: A key feature to note is the carbon attached to the boron atom (ipso-carbon). Due to quadrupolar relaxation of the boron nucleus, this carbon signal is often broadened and may even be unobservable in the spectrum. The presence of the aldehyde and other aromatic carbon signals in their expected regions provides strong evidence for the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and B-O bonds.

Table 3: Expected FT-IR Spectral Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aldehyde)2700 - 2900Medium, often two bands
C=O stretch (aldehyde)1680 - 1710Strong
C=C stretch (aromatic)1580 - 1620Medium
B-O stretch1330 - 1380Strong

Authoritative Grounding: The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid group. The strong carbonyl absorption confirms the presence of the aldehyde functionalities. The B-O stretching vibration is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expected Molecular Ion: For this compound (C₈H₇BO₄), the expected exact mass is approximately 178.038 g/mol .

Expertise & Experience: A common phenomenon observed in the mass spectrometry of boronic acids is the formation of cyclic anhydrides, known as boroxines, particularly under thermal conditions in the gas phase. This can lead to the observation of ions corresponding to the trimeric boroxine, which will have a significantly higher mass-to-charge ratio than the monomer. Electrospray ionization (ESI) is often a preferred method for analyzing boronic acids as it is a softer ionization technique that can minimize fragmentation and the formation of boroxines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectral Data nmr->data ir->data ms->data Structural Elucidation Structural Elucidation data->Structural Elucidation elucidation Structural Elucidation validation Purity Assessment elucidation->validation

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Optimize source parameters to achieve good signal intensity and minimize in-source fragmentation.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in various fields of chemical and materials science. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this versatile building block, ensuring the reliability and reproducibility of their work. This guide provides a foundational understanding of the expected spectroscopic data and the rationale behind its interpretation, empowering scientists to effectively utilize this important compound in their research endeavors.

An In-depth Technical Guide to (3,5-diformylphenyl)boronic acid (CAS: 480424-62-2): A Versatile Linker for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (3,5-diformylphenyl)boronic acid (DFPBA), a trifunctional organic linker that has garnered significant interest in materials science and medicinal chemistry. We will explore its synthesis, characterization, and key applications, with a particular focus on its role in the construction of Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DFPBA in their work.

Introduction: The Architectural Advantage of a Trifunctional Linker

This compound, with the chemical formula C₈H₇BO₄, is a unique building block possessing two aldehyde functional groups and one boronic acid moiety arranged in a meta-substitution pattern on a benzene ring.[1] This specific arrangement of reactive sites makes DFPBA a highly valuable component in the bottom-up synthesis of complex macromolecular structures.

The boronic acid group is well-known for its ability to undergo reversible condensation reactions with diols to form boronate esters. This dynamic covalent chemistry is a cornerstone of COF synthesis, allowing for the formation of crystalline, porous materials through error-checking and self-healing processes.[2][3] The two aldehyde groups provide additional reactive handles for forming imine or oxime linkages, enabling the creation of diverse and functional materials.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 480424-62-2[1]
Molecular Formula C₈H₇BO₄
Molecular Weight 177.95 g/mol
Appearance Solid
Melting Point 255-259 °C (decomposes)

Synthesis and Characterization: A Protocol for Purity and Confirmation

The synthesis of DFPBA is not yet widely reported in detailed, step-by-step protocols in the primary literature. However, a reliable synthetic route can be adapted from established methods for preparing substituted phenylboronic acids. The following protocol is based on the well-understood principles of lithium-halogen exchange followed by borylation. This approach starts from a readily available precursor, 3,5-dibromobenzaldehyde, which is first protected, then undergoes monolithiation and borylation, followed by deprotection and formylation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dibromobenzaldehyde. The aldehyde groups would first be protected, for instance as acetals, to prevent them from reacting with the organolithium intermediate. This would be followed by a selective monolithium-halogen exchange at one of the bromine positions, reaction with a borate ester (like trimethyl borate), and subsequent acidic workup to yield the boronic acid. The second aldehyde group can then be introduced by formylation of the remaining bromo-position via a second lithium-halogen exchange and reaction with a formylating agent like N,N-dimethylformamide (DMF), followed by deprotection of the acetal.

A more direct, albeit potentially lower-yielding, approach involves the reaction of 3,5-dibromobenzaldehyde with n-butyllithium at low temperature, followed by quenching with a borate ester. This would be followed by a second lithium-halogen exchange and formylation. The challenge in this route lies in achieving selective monolithiation.

Characterization of this compound

Confirmation of the successful synthesis and purity of DFPBA is crucial. The following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde protons (around 10 ppm), the aromatic protons, and the hydroxyl protons of the boronic acid group (which may be broad and exchangeable with D₂O).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde groups (typically in the 190-200 ppm region), the aromatic carbons, and the carbon atom attached to the boron, which will show a broad signal due to quadrupolar relaxation of the boron nucleus.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), the C=O stretching of the aldehyde groups (around 1700 cm⁻¹), and B-O stretching vibrations (around 1350 cm⁻¹).[4][5]

Core Application: A Building Block for Covalent Organic Frameworks (COFs)

The primary and most impactful application of DFPBA is as a linker in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities, making them promising materials for gas storage, catalysis, and optoelectronics.[3]

The Rationale Behind DFPBA in COF Synthesis

The trifunctional nature of DFPBA allows for the construction of complex and highly ordered COF structures. The boronic acid group can react with polyol linkers (e.g., those containing catechol or other 1,2- or 1,3-diol moieties) to form boronate ester linkages. The reversible nature of this bond formation is key to the "error-checking" mechanism that allows for the formation of a crystalline, rather than amorphous, material.

Simultaneously, the two aldehyde groups can react with amine-containing linkers to form imine bonds. This dual reactivity enables the synthesis of COFs with mixed linkages or allows for post-synthetic modification of the framework.

Caption: Conceptual workflow of COF synthesis using DFPBA.

Experimental Protocol: Solvothermal Synthesis of a DFPBA-based COF

The solvothermal method is a common and effective technique for synthesizing crystalline COFs.[1] The following is a representative protocol for the synthesis of a COF using DFPBA and a tetra-amine linker like pyrene-1,3,6,8-tetramine.

Materials:

  • This compound (DFPBA)

  • Pyrene-1,3,6,8-tetramine

  • Mesitylene (solvent)

  • 1,4-Dioxane (solvent)

  • Acetic Acid (catalyst)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound and pyrene-1,3,6,8-tetramine in a stoichiometric ratio (e.g., 2:1 molar ratio of DFPBA to the tetra-amine to react all amine groups).

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio) to dissolve the monomers.

  • Add a catalytic amount of aqueous acetic acid (e.g., 6 M).

  • The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, a solid precipitate, the COF, should have formed.

  • Collect the solid by filtration, and wash it extensively with an appropriate solvent (e.g., acetone or anhydrous THF) to remove any unreacted monomers and catalyst.

  • Dry the resulting COF powder under vacuum.

COF_Synthesis_Workflow start Start mix Mix DFPBA and Pyrene-1,3,6,8-tetramine in Mesitylene/Dioxane start->mix add_cat Add Acetic Acid (catalyst) mix->add_cat fpt Freeze-Pump-Thaw (3 cycles) add_cat->fpt seal Seal Pyrex Tube under Vacuum fpt->seal heat Heat at 120°C for 3 days seal->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Solid COF cool->filter wash Wash with Acetone and/or THF filter->wash dry Dry under Vacuum wash->dry end Crystalline COF Powder dry->end

Caption: Step-by-step workflow for the solvothermal synthesis of a DFPBA-based COF.

Characterization of the Resulting COF

The successful synthesis of a crystalline and porous COF must be confirmed through various analytical techniques:

  • Powder X-Ray Diffraction (PXRD): PXRD is the primary method to confirm the crystallinity of the COF. A successful synthesis will yield a diffraction pattern with distinct peaks, which can be compared to a simulated pattern based on the expected crystal structure.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: The porosity and surface area of the COF are determined by nitrogen gas adsorption-desorption measurements at 77 K. A high surface area is indicative of a porous framework.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of the desired linkages (e.g., imine C=N stretching) and the consumption of the starting materials (disappearance of N-H stretching from the amine and C=O stretching from the aldehyde).

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF.

Broader Applications and Future Outlook

Beyond COFs, the unique reactivity of DFPBA lends itself to other areas of materials science and medicinal chemistry.

  • Self-Healing Materials: The dynamic and reversible nature of boronate ester and oxime bonds formed from DFPBA can be exploited to create self-healing polymers.[1] These materials can repair themselves after damage, extending their lifespan and improving their reliability.

  • Drug Delivery and Bioconjugation: The ability of the boronic acid moiety to bind with diols, which are present in many biological molecules like sugars, makes DFPBA an attractive candidate for targeted drug delivery systems and bioconjugation.[1]

  • Cell Capture and Release: Hydrogels functionalized with DFPBA can be used for the pH-triggered capture and release of cells.[1] The boronic acid can form boronate esters with carbohydrates on the cell surface at a specific pH, and a change in pH can reverse this binding, allowing for cell release.

The trifunctional nature of this compound provides a versatile platform for the rational design and synthesis of advanced materials with tailored properties. Its central role in the construction of crystalline, porous COFs has already demonstrated its immense potential. As research in this area continues, we can expect to see even more innovative applications of this remarkable molecule in fields ranging from energy storage and catalysis to biomedicine.

Safety Information

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Boronic acids, in general, are known to be skin and eye irritants. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

The Versatility of (3,5-diformylphenyl)boronic Acid in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3,5-diformylphenyl)boronic acid (DFPBA) has emerged as a uniquely versatile building block in the realm of materials science. Its trifunctional nature, featuring two aldehyde groups and one boronic acid moiety on a central phenyl ring, offers a powerful platform for the rational design and synthesis of sophisticated porous materials with tailored properties. This technical guide delves into the core applications of DFPBA, providing in-depth insights into its role in the construction of Covalent Organic Frameworks (COFs), Porous Organic Cages (POCs), and its utility in the development of advanced sensing technologies. We will explore the causality behind experimental choices, present detailed protocols, and showcase the exceptional performance of DFPBA-derived materials.

Physicochemical Properties of this compound: The Foundation of its Utility

Before delving into its applications, it is crucial to understand the intrinsic properties of DFPBA that make it a valuable precursor in materials synthesis.

PropertyValueSource
Chemical Formula C₈H₇BO₄[1]
Molecular Weight 177.95 g/mol
Appearance Solid
Melting Point 255-259 °C (decomposes)
Functional Groups Aldehyde, Boronic Acid[1]
CAS Number 480424-62-2[1]

The presence of both aldehyde and boronic acid functionalities allows for orthogonal reactions, enabling the formation of complex, well-defined architectures through dynamic covalent chemistry.[1] The aldehyde groups readily participate in imine condensation reactions with amines, while the boronic acid group can form boroxine or boronate ester linkages. This dual reactivity is the cornerstone of its application in diverse material platforms.

Covalent Organic Frameworks (COFs): Engineering Porosity and Functionality with DFPBA

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas.[2][3][4][5] The use of boronic acid-containing building blocks was fundamental to the inception of COF chemistry.[4][5] DFPBA, with its unique combination of functionalities, allows for the construction of COFs with dual linkages, leading to enhanced stability and functionality.

Synthesis of Imine- and Boroxine-Linked COFs

A key application of DFPBA in COFs involves its condensation with multitopic amines to form frameworks with both imine and boroxine linkages. The imine bonds provide a robust and stable connection, while the boroxine linkages, formed by the self-condensation of boronic acid groups, contribute to the framework's crystallinity and porosity.[2]

Experimental Protocol: Synthesis of a DFPBA-based COF

This protocol provides a general procedure for the synthesis of a two-dimensional COF from this compound and a C₃-symmetric triamine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

  • This compound (DFPBA)

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • Dioxane

  • 6M Acetic Acid (aqueous)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.1 mmol).

  • Add a solvent mixture of mesitylene (0.5 mL) and dioxane (0.5 mL).

  • Add aqueous acetic acid (6M, 0.1 mL) as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal it with a flame.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the precipitate with anhydrous acetone and anhydrous THF to remove any unreacted monomers and oligomers.

  • Dry the product under vacuum at 80 °C overnight to obtain the COF as a powder.

Characterization:

The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine and boroxine linkages, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and pore size.

Diagram: Synthesis of a DFPBA-based COF

COF_Synthesis DFPBA This compound Monomers DFPBA->Monomers Triamine C₃-Symmetric Triamine (e.g., TAPB) Triamine->Monomers Reaction_Conditions Solvothermal Synthesis (120°C, 72h) Monomers->Reaction_Conditions Solvent Solvent System (Mesitylene/Dioxane) Solvent->Reaction_Conditions Catalyst Catalyst (Acetic Acid) Catalyst->Reaction_Conditions COF Imine- and Boroxine- Linked COF Reaction_Conditions->COF caption Schematic workflow for the synthesis of a DFPBA-based COF.

Caption: Schematic workflow for the synthesis of a DFPBA-based COF.

Applications of DFPBA-based COFs

The unique structural features of DFPBA-derived COFs translate into a range of promising applications:

  • Self-Healing Materials: The dynamic and reversible nature of both imine and boroxine bonds can impart self-healing properties to polymeric materials. For instance, a polymer derived from DFPBA demonstrated high stretchability and self-healing within 20 minutes at room temperature.[1]

  • Drug Delivery and Cell Capture: The boronic acid moieties on the pore walls of the COF can form boronic esters with diol-containing molecules, such as carbohydrates present on cell surfaces. This interaction can be exploited for targeted cell capture and release by altering the pH.[1] At a pH of 6.8, efficient cell capture occurs, while a shift to pH 7.8 with the addition of glucose can trigger cell detachment.[1]

Porous Organic Cages (POCs): Discrete Molecular Architectures

Porous Organic Cages are discrete, soluble molecules with an intrinsic cavity.[6][7] Their synthesis often relies on dynamic covalent chemistry to achieve high yields of well-defined cage structures.[6][8][9] The trifunctionality of DFPBA makes it an excellent candidate for the construction of POCs through condensation reactions with complementary building blocks.

Synthesis of Imine-Linked Porous Organic Cages

By reacting DFPBA with diamine linkers of appropriate geometry, it is possible to form discrete, cage-like molecules through imine bond formation. The boronic acid groups can then be utilized for post-synthetic modification or to direct the packing of the cages in the solid state.

Diagram: General Synthesis of a DFPBA-based POC

POC_Synthesis DFPBA This compound Precursors DFPBA->Precursors Diamine Diamine Linker Diamine->Precursors Reaction Dynamic Covalent Chemistry (Imine Condensation) Precursors->Reaction POC Porous Organic Cage (Imine-linked) Reaction->POC caption General synthetic route to a DFPBA-based Porous Organic Cage.

Caption: General synthetic route to a DFPBA-based Porous Organic Cage.

The choice of the diamine linker is critical in determining the size, shape, and porosity of the resulting cage. The reversible nature of the imine condensation allows for "error-correction" during the synthesis, leading to the thermodynamically favored cage product.[10]

Fluorescent Sensors: Leveraging the Lewis Acidity of the Boronic Acid Moiety

The boronic acid group in DFPBA is a Lewis acid that can reversibly bind with Lewis bases, most notably diols.[11][12] This interaction can be harnessed to develop fluorescent sensors for a variety of analytes. The binding event can modulate the electronic properties of a fluorophore integrated into the sensor molecule, leading to a detectable change in fluorescence intensity or wavelength.[11][12][13][14]

Design Principles of DFPBA-based Fluorescent Sensors

A typical design for a DFPBA-based fluorescent sensor involves covalently linking the DFPBA unit to a fluorescent molecule (fluorophore). The aldehyde groups of DFPBA can be used for this conjugation, for example, through reaction with an amine-functionalized fluorophore.

The sensing mechanism relies on the interaction of the boronic acid with the target analyte. For instance, in the presence of a diol-containing molecule like glucose, the boronic acid forms a cyclic boronate ester. This can alter the photophysical properties of the attached fluorophore through mechanisms such as:

  • Photoinduced Electron Transfer (PET): The binding of the analyte can inhibit or enhance PET between the boronic acid moiety and the fluorophore, "switching" the fluorescence on or off.

  • Intramolecular Charge Transfer (ICT): The formation of the boronate ester can change the electron-donating or -withdrawing nature of the boronic acid group, affecting the ICT character of the fluorophore and causing a shift in the emission wavelength.

Diagram: Sensing Mechanism of a DFPBA-based Fluorescent Sensor

Sensing_Mechanism cluster_0 Sensor Alone cluster_1 Sensor + Analyte Sensor_Off DFPBA-Fluorophore (Fluorescence Quenched) Sensor_On DFPBA-Fluorophore-Analyte Complex (Fluorescence ON) Sensor_Off->Sensor_On Binding Analyte Diol-containing Analyte (e.g., Glucose) Sensor_On->Sensor_Off Release caption General sensing mechanism of a DFPBA-based fluorescent sensor.

Caption: General sensing mechanism of a DFPBA-based fluorescent sensor.

The versatility of DFPBA allows for the development of sensors for a wide range of biologically and environmentally important analytes, including carbohydrates, catechols, and metal ions.

Future Perspectives and Conclusion

This compound stands out as a powerful and versatile building block in materials science. Its trifunctional nature enables the construction of complex and highly functional materials, from crystalline and porous COFs to discrete and soluble POCs. The inherent reactivity of its aldehyde and boronic acid groups provides a rich platform for creating materials with applications in self-healing, drug delivery, catalysis, and sensing.

Future research will likely focus on the development of new DFPBA-derived materials with even more complex architectures and tailored functionalities. The exploration of multicomponent reactions involving DFPBA and other functionalized monomers could lead to the discovery of novel COFs and POCs with unprecedented properties. Furthermore, the integration of DFPBA-based materials into devices for practical applications in areas such as diagnostics, environmental remediation, and smart materials holds immense promise. The continued exploration of this remarkable molecule will undoubtedly push the boundaries of materials science and open up new avenues for technological innovation.

References

(3,5-Diformylphenyl)boronic Acid: A Trifunctional Linker for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(3,5-Diformylphenyl)boronic acid (DFPBA) has emerged as a uniquely versatile building block in the field of polymer chemistry and materials science. Its rigid phenyl core is decorated with three distinct functional groups—two aldehydes and one boronic acid—at the meta-positions.[1] This trifunctional architecture provides an exceptional platform for designing complex macromolecular structures through orthogonal and dynamic covalent chemistries. This guide provides an in-depth exploration of DFPBA, focusing on the fundamental reaction mechanisms it enables, its pivotal role in the synthesis of crystalline polymers like Covalent Organic Frameworks (COFs), and its applications in stimuli-responsive systems relevant to drug development. We present field-proven experimental protocols, detailed characterization methodologies, and a forward-looking perspective on the potential of DFPBA-derived materials.

The DFPBA Monomer: A Convergence of Reactivity

At its core, the utility of this compound (CAS 480424-62-2) stems from its unique molecular structure.[1] The molecule is a solid with a melting point of approximately 255-259 °C. The two aldehyde groups and the single boronic acid moiety offer independent, yet potentially synergistic, reaction pathways for polymer construction.

  • Aldehyde Functionality: The formyl groups are prime candidates for condensation reactions, most notably with primary amines to form imine bonds (Schiff bases). This reaction is reversible and often proceeds under mild acidic catalysis, making it a cornerstone of dynamic covalent chemistry.[2][3]

  • Boronic Acid Functionality: The -B(OH)₂ group engages in several crucial reactions. It can undergo self-condensation through dehydration to form stable six-membered boroxine rings.[4][5] More significantly for biomedical applications, it reversibly condenses with 1,2- or 1,3-diols (such as those found in sugars and glycoproteins) to form boronate esters.[6][7] This interaction is exquisitely sensitive to pH, with ester formation favored at neutral to alkaline pH and hydrolysis occurring under acidic conditions.[7][8]

This dual reactivity allows for the synthesis of polymers where one type of linkage forms the primary backbone (e.g., imine) while the other (boronic acid) serves as a reactive handle for post-synthetic modification, cross-linking, or imparting environmental responsiveness.[1]

Mechanistic Pillars of DFPBA Polymerization

Understanding the underlying chemical transformations is critical to rationally designing DFPBA-based materials. The primary polymerization pathways are driven by dynamic covalent bond formation, which is essential for achieving ordered, crystalline structures like COFs.[4]

Imine Condensation for Framework Construction

The reaction between an aldehyde and a primary amine to form an imine is a classic condensation reaction.[3] In the context of polymer synthesis, reacting the difunctional aldehyde groups of DFPBA with multitopic amines (e.g., linear diamines or trigonal triamines) leads to the formation of extended polymeric networks.

The mechanism, typically under mild acid catalysis, involves:

  • Protonation of the aldehyde's carbonyl oxygen, increasing its electrophilicity.

  • Nucleophilic attack by the primary amine on the carbonyl carbon.

  • A series of proton transfer steps (deprotonation of the nitrogen and protonation of the hydroxyl group).

  • Elimination of a water molecule to yield the final imine C=N bond.[2]

The reversibility of this process allows for "error correction" during polymerization, where malformed bonds can break and reform, ultimately driving the system towards the most thermodynamically stable, crystalline state.[4]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products DFPBA DFPBA (2 Aldehyde Groups) Protonation 1. Protonation (Acid Catalyst) DFPBA->Protonation Amine Primary Amine (e.g., R-NH₂) Attack 2. Nucleophilic Attack Amine->Attack Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. H₂O Elimination Transfer->Elimination Imine Imine Bond (-CH=N-) Elimination->Imine Water Water (Byproduct) Elimination->Water G cluster_conditions Conditions cluster_reaction Boronate Ester Equilibrium Acidic Acidic pH (e.g., pH 5.5) BoronicAcid Boronic Acid + Diol Acidic->BoronicAcid Hydrolysis Basic Neutral/Basic pH (e.g., pH 7.4) BoronateEster Boronate Ester + H₂O Basic->BoronateEster Esterification Favored BoronateEster->BoronicAcid Hydrolysis Favored G cluster_workflow Synthesis & Application Workflow Monomers DFPBA + Amine Polymerization Imine Condensation (120 °C, 72h) Monomers->Polymerization COF Porous, Crystalline COF with Pendant -B(OH)₂ Polymerization->COF Loading Drug Loading (Diol-Drug + pH 7.4) COF->Loading Loaded_COF Drug-Loaded COF (Boronate Ester Linkage) Loading->Loaded_COF Release Triggered Release (Acidic pH < 6.5) Loaded_COF->Release Released_Drug Free Drug + COF Release->Released_Drug

References

Methodological & Application

Application Note & Protocol: Synthesis of Covalent Organic Frameworks Using the Trifunctional Linker, (3,-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers synthesized from molecular building blocks with pre-designed geometries.[1][2] Their ordered structures and tunable porosity make them prime candidates for applications in gas storage, catalysis, and electronics.[3][4] The synthesis of COFs relies on reversible reactions that facilitate error correction, leading to crystalline materials.[2] Among these, boronate ester/boroxine formation and Schiff base (imine) condensation are foundational.[5][6][7] This application note details the synthesis of COFs using (3,5-diformylphenyl)boronic acid, a unique trifunctional monomer. This single building block possesses two aldehyde functionalities for imine linkage and one boronic acid group for boroxine or boronate ester linkage, enabling the construction of novel COFs with dual connectivity through a simplified "three-in-one" strategy.[8] We provide a detailed protocol for the self-condensation of this monomer to form a dual-linkage COF, along with comprehensive guidelines for its characterization and validation.

Principles of COF Synthesis with a Trifunctional Monomer

The cornerstone of COF synthesis is the use of reversible covalent bond formation, which allows for thermodynamic control over the polymerization process, enabling the formation of ordered, crystalline structures over kinetically favored amorphous polymers. The this compound monomer is uniquely suited for advanced COF design as it incorporates the functionalities for two of the most robust and widely used linkage chemistries.

  • Schiff Base (Imine) Formation: The two aldehyde groups on the monomer react with primary amine linkers to form C=N imine bonds. This condensation reaction is highly reversible, especially under acidic or basic catalysis, making it ideal for COF synthesis.[7][9] Imine-linked COFs are noted for their high chemical stability.[4]

  • Boroxine/Boronate Ester Formation: The boronic acid group can undergo two types of reversible condensation.

    • Self-condensation: Three boronic acid molecules can dehydrate to form a six-membered boroxine ring. This was the linkage used in the synthesis of the very first COFs, such as COF-1.[2]

    • Esterification: Boronic acids react with diols (especially 1,2-diols like catechols) to form five-membered boronate ester rings.[10] These linkages are also reversible and are a staple of COF chemistry.[5]

By employing a single monomer containing all three reactive sites, we can achieve a self-condensation reaction that simultaneously forms both imine and boroxine linkages, leading to a complex, heteroporous framework with combined properties.[8] This approach simplifies the synthesis by removing the need for multiple, precisely balanced co-monomers.

Figure 1: Reaction potential of the trifunctional monomer.

Synthesis Protocol: Dual-Linkage COF via Self-Condensation

This protocol describes the solvothermal synthesis of a dual-linkage COF from the self-condensation of this compound. The choice of solvent and catalyst is critical; a mixture of polar and non-polar solvents helps to control solubility and nucleation rates, while an acidic catalyst promotes both the imine and boroxine condensation reactions.

2.1. Materials and Equipment

Reagents & Solvents Equipment
This compoundPyrex tubes (10 mL)
1,4-Dioxane (anhydrous)Laboratory oven
Mesitylene (anhydrous)Vacuum filtration setup (Büchner funnel)
Acetic Acid (6 M aqueous solution)Centrifuge
Acetone (ACS grade)Schlenk line or vacuum manifold
Tetrahydrofuran (THF, anhydrous)Tube furnace or vacuum oven
Nitrogen or Argon gas supplyAnalytical balance, Spatulas, Syringes

2.2. Step-by-Step Experimental Protocol

  • Reagent Preparation: In a clean, dry Pyrex tube, add this compound (e.g., 50 mg, 0.28 mmol). Causality: Using a precise amount of monomer is crucial for reproducibility and achieving a well-defined polymer structure.

  • Solvent Addition: To the tube, add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1.0 mL each). Sonicate the mixture for 5 minutes to ensure the monomer is fully dispersed. Causality: The dioxane/mesitylene ratio is a common choice for COF synthesis; it balances monomer solubility with the insolubility of the resulting polymer, which drives precipitation and framework growth.[11]

  • Catalyst Introduction: Add the aqueous acetic acid solution (e.g., 0.2 mL of 6 M solution). Acetic acid acts as a catalyst for both the reversible imine condensation and the boroxine dehydration.

  • Freeze-Pump-Thaw Cycles: Connect the Pyrex tube to a Schlenk line. Perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. This involves freezing the mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Causality: Removing dissolved oxygen is critical to prevent oxidative degradation of the aldehyde and boronic acid groups at high temperatures, ensuring the integrity of the final framework.

  • Sealing and Heating: After the final thaw, backfill the tube with an inert gas (N₂ or Ar) and quickly seal it using a torch. Place the sealed tube in a laboratory oven preheated to 120 °C and heat for 72 hours. Causality: Solvothermal synthesis at 120 °C provides the necessary energy to overcome activation barriers while allowing the reversible reactions to reach thermodynamic equilibrium, resulting in a crystalline product.[9] A fine powder should precipitate during this time.

  • Isolation and Purification:

    • After cooling to room temperature, carefully open the tube.

    • Collect the solid product by vacuum filtration or centrifugation.

    • Wash the powder sequentially with copious amounts of acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove any unreacted monomer and residual solvent. Causality: A thorough washing process is essential to clean the pores of the framework, which is a prerequisite for achieving high surface area and porosity.

  • Activation:

    • Transfer the purified powder to a clean container.

    • Perform a solvent exchange by soaking the COF in anhydrous acetone for 12 hours.

    • Decant the acetone and dry the material under high vacuum (<1 mbar) at an elevated temperature (e.g., 150 °C) for 12-24 hours. Causality: Activation is the most critical final step. It removes all guest molecules (solvents) from the pores without causing the framework to collapse, making the internal surface area accessible for characterization and application.

Workflow A 1. Add Monomer & Solvents to Pyrex Tube B 2. Add Catalyst & Perform Freeze-Pump-Thaw A->B C 3. Seal Tube & Heat at 120°C for 72h B->C D 4. Isolate Product via Filtration/Centrifugation C->D E 5. Wash with Acetone & THF D->E F 6. Activate under High Vacuum at 150°C E->F G Characterization (PXRD, FTIR, N₂ Sorption) F->G

Figure 2: General experimental workflow for COF synthesis.

Characterization and Validation

To confirm the successful synthesis of the crystalline, porous dual-linkage COF, a suite of characterization techniques must be employed. This validates the protocol and ensures the material meets the required structural and physical properties.

Technique Purpose Expected Result / Observation
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and long-range order.Sharp diffraction peaks at low 2θ angles (e.g., 2-10°), indicative of a porous, ordered structure. The peak positions can be compared to a simulated pattern from a proposed crystal structure.
FTIR Spectroscopy To verify covalent bond formation.Disappearance of the broad O-H stretch from the boronic acid and the C=O stretch from the aldehyde. Appearance of a strong C=N imine stretching band (~1620 cm⁻¹) and B-O stretching bands from the boroxine ring (~1350 cm⁻¹).
Solid-State ¹¹B NMR To confirm the local environment of boron.A signal corresponding to trigonal planar (sp²) boron in a boroxine ring environment. The absence of a signal for tetrahedral (sp³) boron confirms the linkage type.
Nitrogen Sorption (77 K) To measure surface area and porosity.A Type I or Type IV isotherm, indicating microporous or meso/microporous character, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected.
Thermogravimetric Analysis (TGA) To assess thermal stability.High thermal stability with a decomposition temperature typically >350 °C under an inert atmosphere.
Scanning Electron Microscopy (SEM) To visualize particle morphology.Provides information on the size, shape, and aggregation of the COF crystallites.

Conclusion and Outlook

The use of this compound as a single trifunctional monomer provides a streamlined and elegant route to complex, dual-linkage Covalent Organic Frameworks. The protocol detailed herein is a robust method for producing a crystalline, porous material via a self-condensation reaction that leverages both Schiff base and boroxine chemistry. The resulting COFs, with their unique structural features and high stability, are promising materials for advanced applications, including selective gas separation, heterogeneous catalysis, and chemical sensing. Further exploration could involve post-synthetic modification of the unreacted functional groups or the use of this monomer in combination with other linkers to create even more complex and functional materials.

References

Application Notes & Protocols: A Guide to Oxime Click Reaction with (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Oxime Click Chemistry

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry" reactions, known for their reliability, high yields, and biocompatibility, have become indispensable tools.[1] Among these, the oxime ligation, a reaction between a hydroxylamine and an aldehyde or ketone, stands out for its robustness and the stability of the resulting oxime bond.[2] This application note provides a detailed experimental procedure for the oxime click reaction utilizing (3,5-diformylphenyl)boronic acid, a versatile building block that offers multiple points for molecular assembly. The presence of two aldehyde groups allows for the creation of dimeric structures or the attachment of two different molecular entities, while the boronic acid moiety can serve as a point of further functionalization or as a recognition element for biological targets like carbohydrates.[3]

The inclusion of a boronic acid proximal to a carbonyl group has been shown to significantly accelerate the rate of oxime formation, particularly at neutral pH.[4] This phenomenon is attributed to the Lewis acidity of the boron and its ability to modulate the pKa of reaction intermediates, effectively catalyzing the dehydration step of the mechanism.[5] This intrinsic catalytic activity simplifies the experimental setup by often obviating the need for external catalysts that can complicate purification.[2]

Reaction Mechanism: A Stepwise Look at Oxime Formation

The formation of an oxime from an aldehyde and a hydroxylamine proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically favored at a slightly acidic to neutral pH, which provides a balance between protonation of the carbonyl group (activating it for nucleophilic attack) and ensuring the hydroxylamine remains sufficiently nucleophilic.[6]

Here is a visual representation of the reaction mechanism:

Oxime Formation Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration R-CHO Aldehyde This compound Intermediate Tetrahedral Intermediate (Carbinolamine) R-CHO->Intermediate + H2N-OR' H2N-OR' Hydroxylamine Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate + H+ Oxime Oxime Product Protonated_Intermediate->Oxime - H2O, -H+

Caption: Mechanism of Oxime Formation.

Experimental Workflow: From Reagents to Purified Product

The following diagram outlines the general workflow for the oxime click reaction with this compound.

Experimental Workflow A Reagent Preparation B Reaction Setup A->B Dissolve & Combine C Reaction Monitoring (TLC/LC-MS) B->C Stir at RT D Workup & Extraction C->D Upon Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a hydroxylamine derivative. The stoichiometry is based on the reaction of both aldehyde groups.

Materials:

  • This compound

  • Hydroxylamine derivative (e.g., hydroxylamine hydrochloride, O-alkylhydroxylamine hydrochloride)

  • Anhydrous solvent (e.g., Ethanol, Methanol, or a buffered aqueous solution)

  • Base (if using a hydroxylamine salt, e.g., pyridine, sodium bicarbonate, or sodium carbonate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser if heating, separatory funnel, rotary evaporator, chromatography column)

Reaction Parameters Summary:

ParameterRecommended Value/ConditionRationale
Stoichiometry This compound: 1 equiv.Hydroxylamine derivative: 2.2-2.5 equiv.Base (if needed): 2.5-3.0 equiv.A slight excess of the hydroxylamine ensures complete reaction of both aldehyde groups. An excess of a mild base neutralizes the hydrochloride salt.
Solvent Ethanol, Methanol, or Phosphate Buffer (pH ~6.5-7.4)Alcohols are good solvents for the reactants. A buffered aqueous system can take advantage of the boronic acid's rate-enhancing properties at neutral pH.[4]
Temperature Room Temperature (20-25 °C)The reaction is often efficient at ambient temperature, especially with the accelerating effect of the boronic acid. Gentle heating (40-60 °C) can be applied if the reaction is slow.
Reaction Time 1 - 12 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.
Workup Aqueous workup with organic extractionTo remove inorganic salts and water-soluble impurities.
Purification Silica gel column chromatographyTo isolate the pure oxime product from unreacted starting materials and byproducts.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a solution of the hydroxylamine hydrochloride derivative (2.2 equivalents) in the chosen solvent (e.g., 10 mL of ethanol per 1 mmol of the boronic acid), add a mild base such as pyridine or sodium carbonate (2.5 equivalents).[7] Stir the mixture for 10-15 minutes at room temperature to liberate the free hydroxylamine.

  • Reaction Setup:

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

    • Add the solution of this compound to the hydroxylamine solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value compared to the starting aldehyde. The reaction is complete when the spot corresponding to this compound is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure bis-oxime product.

Characterization of the Product

The successful formation of the bis-oxime product can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the aldehyde protons (around 10 ppm) and the appearance of new signals for the oxime protons (CH =N-O), typically in the range of 7.5-8.5 ppm.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by the imine carbon signal of the oxime (around 150 ppm).

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1620-1680 cm⁻¹).[8]

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI-MS).

Applications in Drug Development and Beyond

The oxime click reaction with this compound opens up a wide range of applications in drug development and materials science:

  • Fragment-Based Drug Discovery: The diformylphenyl boronic acid core can be used to link two different small molecule fragments, allowing for the rapid generation of a library of potential drug candidates.[9]

  • Bioconjugation: The resulting bis-oxime can be conjugated to biomolecules such as proteins, peptides, or antibodies for targeted drug delivery or diagnostic purposes.[10]

  • PROTACs and Molecular Glues: The molecule can serve as a versatile linker to bring a target protein and an E3 ligase into proximity for targeted protein degradation.

  • Self-Healing Materials and Hydrogels: The dynamic nature of the oxime bond under certain conditions can be exploited in the creation of responsive materials.[3] The boronic acid moiety can also participate in the formation of dynamic covalent bonds with diols, further enhancing the material's properties.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling using (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3,5-diformylphenyl)boronic acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide focuses on a particularly valuable building block: This compound . The presence of two formyl (aldehyde) groups on the phenyl ring imparts unique chemical properties and synthetic potential. These electron-withdrawing groups can influence the reactivity of the boronic acid in the coupling reaction. More importantly, they serve as versatile synthetic handles for post-coupling transformations, allowing for the construction of complex molecular architectures such as macrocycles, Schiff bases, and other ligand scaffolds. This makes this compound a strategic choice for drug discovery and materials science, where the resulting biphenyl dialdehydes are key intermediates.[4][5]

However, the electron-deficient nature of this substrate requires careful consideration and optimization of reaction conditions to achieve high yields and avoid common side reactions like protodeboronation.[6][7] This document provides a detailed exploration of the reaction mechanism, optimized protocols, and practical insights to ensure successful and reproducible Suzuki-Miyaura couplings with this versatile reagent.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The choice of base and solvent is critical for an efficient transmetalation.[9][10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Aryl R¹-Pd(II)L₂-X OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Byproduct X-B(OH)₂ + Base Transmetalation->Byproduct RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAd BoronicAcid This compound (R²-B(OH)₂) + Base BoronicAcid->Transmetalation caption Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Fig 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for this compound

The electron-withdrawing nature of the two formyl groups in this compound can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step. Furthermore, boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under basic conditions, which is a common side reaction that reduces yield.[7]

To mitigate these challenges, careful selection of the reaction parameters is essential:

  • Catalyst/Ligand System: For electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[12] These ligands promote the oxidative addition and reductive elimination steps. Pre-catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ can also be effective but may require optimization.

  • Base: A moderately strong base is required to form the boronate, but overly harsh conditions can promote protodeboronation. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[9][13] The choice of base can be solvent-dependent.

  • Solvent: A biphasic solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water, is frequently employed.[13] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be used, particularly with bases like CsF.

  • Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion. Microwave irradiation can also be used to accelerate the reaction.[13]

Experimental Protocols

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. This compound may cause skin, eye, and respiratory irritation.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser (if using conventional heating)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.

  • If using conventional heating, attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl dialdehyde.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Aryl chlorides are less reactive than aryl bromides and often require more forcing conditions. Microwave heating can significantly reduce reaction times and improve yields. For these challenging substrates, a more active catalyst system is recommended.

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 2 mol%)

  • XPhos (0.04 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and K₃PO₄ (1.0 mmol).

  • Add toluene (4 mL) to the vial.

  • Seal the vial with a cap and purge with an inert gas.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 20-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation and Optimization

For any new substrate, optimization is key. The following table outlines parameters to consider when optimizing the reaction.

ParameterCondition A (Standard)Condition B (For Chlorides)Rationale & Notes
Aryl Halide Aryl Bromide/IodideAryl ChlorideReactivity: I > Br >> Cl. Chlorides require more active catalysts.[14]
Catalyst PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃/XPhos is a highly active system for challenging couplings.[1]
Ligand (dppf)XPhos (8 mol%)Bulky, electron-rich ligands like XPhos accelerate the reaction.[12]
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)K₃PO₄ is often more effective for less reactive chlorides.
Solvent Dioxane/H₂O (3:1)TolueneAnhydrous conditions can sometimes suppress protodeboronation.
Temperature 90 °C120-150 °C (Microwave)Higher temperatures are needed for less reactive halides.
Time 4-12 h20-60 minMicrowave heating drastically reduces reaction time.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure proper degassing to protect the Pd(0) catalyst. Increase temperature. Use fresh, high-purity reagents. Try a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos).
Protodeboronation Base is too strong; Presence of excess water/protons; Prolonged reaction time.Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃). Use anhydrous solvent. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture.Ensure thorough degassing of solvents and the reaction vessel. Use a high-quality Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.[8]
Difficult Purification Close polarity of product and starting materials/byproducts.Optimize the reaction to go to full conversion. Adjust the solvent system for column chromatography carefully. Recrystallization may be an alternative purification method.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Add Reagents to Flask) start->setup degas Degas System (Evacuate & Backfill with Ar/N₂) setup->degas add_solvent Add Degassed Solvents degas->add_solvent heat Heat & Stir (Conventional or Microwave) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete dry Dry & Concentrate (Na₂SO₄ & Rotary Evaporation) workup->dry purify Purification (Column Chromatography) dry->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

References

Application Notes & Protocols: Characterization of Polymers Based on (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Versatility of (3,5-diformylphenyl)boronic acid in Polymer Chemistry

This compound (DFPBA) is a trifunctional monomer poised to revolutionize the design of advanced functional polymers. Its unique architecture, featuring two aldehyde functionalities and a boronic acid group on a central phenyl ring, offers a powerful platform for creating polymers with precisely engineered properties. The aldehyde groups serve as reactive handles for forming the polymer backbone, typically through condensation reactions like Schiff base or oxime formation, resulting in imine or oxime-linked polymers, respectively.[1] Concurrently, the boronic acid moiety provides a versatile site for a myriad of post-polymerization modifications and stimuli-responsive behaviors.

The true elegance of DFPBA lies in the dynamic covalent chemistry of the boronic acid group. This functionality can reversibly form boronate esters with cis-diol-containing molecules, a reaction that is exquisitely sensitive to pH and the presence of sugars like glucose.[2][3] This dynamic nature is the cornerstone for developing "smart" materials, including self-healing polymers, glucose-responsive drug delivery systems, and highly specific biosensors.[4][5][6]

This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of polymers derived from DFPBA. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: Synthesis of Imine-Linked Polymers from this compound

The most straightforward approach to polymerizing DFPBA is through a Schiff base condensation reaction with a diamine comonomer. This reaction forms a poly(azomethine) or poly(imine) backbone. The choice of the diamine comonomer is critical as it significantly influences the solubility, flexibility, and thermal properties of the resulting polymer. Here, we present a protocol using a flexible polyetheramine, Jeffamine® D-230, to enhance solubility.

Expert Insights:

The Schiff base reaction is a reversible equilibrium. To drive the reaction towards the polymer product, it is crucial to remove the water formed during the condensation. This can be achieved by azeotropic distillation or by carrying out the reaction at elevated temperatures under a nitrogen atmosphere.[7] The use of a high-boiling point aprotic solvent like dimethylformamide (DMF) facilitates the removal of water and ensures the reactants remain in solution.[7]

Detailed Protocol 1.1: Synthesis of a Poly(imine-boronic acid) via Schiff Base Polymerization

Materials:

  • This compound (DFPBA)

  • Poly(propylene glycol) bis(2-aminopropyl ether) (Jeffamine® D-230, average Mn ~ 230 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas supply

  • Round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of anhydrous DMF.

  • Monomer Addition: To a separate flask, dissolve 10 mmol of polyetheramine (D230) in 10 mL of DMF.

  • Polymerization: Under a nitrogen atmosphere, add the D230 solution dropwise to the stirred DFPBA solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours under a continuous nitrogen flow to facilitate the removal of water.[7]

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and residual solvent, and dry under vacuum at 60 °C to a constant weight.[7]

Part 2: Comprehensive Characterization of DFPBA-Based Polymers

Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its physicochemical properties. This section provides detailed protocols for the key analytical techniques.

Spectroscopic Characterization

2.1.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method to confirm the formation of the imine bond and the presence of the boronic acid group.

Protocol 2.1.1: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet of the dried polymer or cast a thin film from a suitable solvent (e.g., DMF) onto a salt plate.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Confirm the formation of the imine bond (C=N) by the appearance of a characteristic stretching vibration around 1640-1650 cm⁻¹.[7]

    • Observe the disappearance of the aldehyde C=O stretching peak from DFPBA (around 1700 cm⁻¹) and the N-H bending vibration from the primary amine of the comonomer (around 1600 cm⁻¹).

    • Identify the broad O-H stretching vibration of the boronic acid group, typically in the range of 3200-3600 cm⁻¹.

    • Look for the B-O stretching vibration around 1350 cm⁻¹.[8]

2.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹¹B NMR are indispensable for detailed structural elucidation.

Protocol 2.1.2: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic protons of the DFPBA unit.

      • A new signal for the imine proton (-CH=N-) in the range of 8.0-8.5 ppm.[7]

      • Signals corresponding to the protons of the diamine comonomer backbone.

      • A broad signal for the B(OH)₂ protons.

  • ¹¹B NMR Acquisition: Acquire the ¹¹B NMR spectrum.

    • Expected Signal: A single, broad signal in the range of 27-30 ppm, characteristic of a trigonal planar boronic acid.[9][10]

Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)

GPC (also known as SEC) is the standard method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymers.

Protocol 2.2.1: GPC/SEC Analysis

  • System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range of the polymer.

  • Eluent Selection: Choose a suitable eluent in which the polymer is fully soluble, such as DMF or THF with a small amount of a salt like LiBr to suppress aggregation.

  • Calibration: Calibrate the system using narrow MWD standards (e.g., polystyrene or polymethyl methacrylate).

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the eluent and filter it through a 0.22 µm syringe filter.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and the polydispersity index (PDI = Mw/Mn).

Thermal Properties: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase transitions of the polymer.

Protocol 2.3.1: Thermal Analysis

  • TGA Analysis:

    • Heat a small sample (5-10 mg) of the polymer from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analyze the resulting thermogram to determine the onset of decomposition and the char yield.

  • DSC Analysis:

    • Heat a small sample (5-10 mg) in a sealed aluminum pan at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample and then reheat it for a second heating scan.

    • Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the heat flow.[11][12] Any melting (Tm) or crystallization (Tc) temperatures will appear as endothermic or exothermic peaks, respectively.[11][13]

Part 3: Application-Specific Protocols

The unique properties of DFPBA-based polymers make them highly suitable for advanced applications. This section provides protocols for two prominent examples: glucose sensing and self-healing hydrogels.

Application: Reversible Glucose Sensing

The boronic acid moieties in the polymer can reversibly bind with glucose, leading to a change in the polymer's properties, which can be harnessed for sensing applications. Here, we describe a fluorescence-based competitive binding assay.

Expert Insights:

This assay relies on the principle that glucose will compete with a fluorescent diol reporter molecule (like Alizarin Red S, ARS) for binding to the boronic acid sites on the polymer.[3] When ARS is bound to the boronic acid, its fluorescence is often quenched or shifted. The addition of glucose displaces ARS, leading to a restoration or change in fluorescence, which can be correlated to the glucose concentration.[3] The reaction is pH-dependent, with optimal binding typically occurring at a pH slightly above the pKa of the boronic acid.[3]

Protocol 3.1.1: Fluorescence-Based Glucose Sensing

Materials:

  • DFPBA-based polymer solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Alizarin Red S (ARS) stock solution

  • Glucose solutions of varying concentrations

  • Fluorometer

Procedure:

  • Complex Formation: To a solution of the DFPBA-based polymer in PBS (pH 7.4), add ARS to form the polymer-ARS complex. The optimal ratio should be determined experimentally by titrating the polymer with ARS and monitoring the fluorescence change.

  • Fluorescence Measurement: Excite the polymer-ARS complex at its excitation maximum and record the emission spectrum.

  • Glucose Titration: Add increasing concentrations of glucose to the polymer-ARS complex solution.

  • Data Acquisition: After each addition of glucose and a short incubation period, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve.

Application: Self-Healing Hydrogels

The dynamic and reversible nature of boronate ester bonds can be exploited to create self-healing hydrogels. This is typically achieved by forming a crosslinked network between the boronic acid-functionalized polymer and a polymer containing diol groups, such as poly(vinyl alcohol) (PVA).[4][14][15]

Expert Insights:

The self-healing mechanism relies on the ability of the boronate ester crosslinks to break and reform, allowing the polymer network to reorganize and repair damage.[4][14] The healing process is often spontaneous at room temperature and can be influenced by pH and the presence of water.[16][17]

Protocol 3.2.1: Preparation and Demonstration of a Self-Healing Hydrogel

Materials:

  • DFPBA-based polymer

  • Poly(vinyl alcohol) (PVA), high molecular weight

  • Deionized water or buffer solution (e.g., PBS, pH 7.4)

  • Vials or molds

Procedure:

  • Polymer Solutions: Prepare an aqueous solution of the DFPBA-based polymer (e.g., 5 wt%). Prepare a separate aqueous solution of PVA (e.g., 10 wt%) by heating to 90 °C with stirring until fully dissolved, then cool to room temperature.

  • Hydrogel Formation: Mix the DFPBA-polymer solution and the PVA solution in a vial. The ratio of the two polymers should be optimized to achieve the desired gel properties. A gel should form upon mixing due to the formation of boronate ester crosslinks.[4][14]

  • Self-Healing Demonstration:

    • Cut the prepared hydrogel into two separate pieces with a scalpel.

    • Gently press the two cut surfaces together and let them remain in contact at room temperature.

    • Observe the healing process over time. The two pieces should merge and regain mechanical integrity.

    • The healing efficiency can be quantified by comparing the mechanical properties (e.g., tensile strength) of the healed gel to the original gel.

Visualizations

Diagram 1: Synthesis of a Poly(imine-boronic acid)

G cluster_reactants Reactants cluster_products Products DFPBA this compound (DFPBA) Polymer Poly(imine-boronic acid) DFPBA->Polymer Schiff Base Condensation (DMF, 120°C) Diamine Diamine (e.g., Jeffamine® D-230) Diamine->Polymer Water Water (byproduct)

Caption: Schiff base polymerization of DFPBA with a diamine.

Diagram 2: Dynamic Covalent Chemistry for Self-Healing

G cluster_polymers Polymer Components PBA_Polymer DFPBA-Polymer (Boronic Acid) Crosslinked Crosslinked Hydrogel (Boronate Ester Linkages) PBA_Polymer->Crosslinked + PVA Poly(vinyl alcohol) (Diol) PVA->Crosslinked Broken Damaged Hydrogel Crosslinked->Broken Damage Healed Healed Hydrogel Broken->Healed Reversible Bond Formation/Exchange

Caption: Self-healing mechanism via reversible boronate ester crosslinks.

Diagram 3: Workflow for Fluorescence-Based Glucose Sensing

G start Start: DFPBA-Polymer Solution add_ars Add Alizarin Red S (ARS) start->add_ars complex Form Polymer-ARS Complex (Fluorescence Quenched) add_ars->complex measure1 Measure Baseline Fluorescence complex->measure1 add_glucose Add Glucose Solution measure1->add_glucose displace Glucose Displaces ARS add_glucose->displace measure2 Measure Fluorescence Restoration displace->measure2 measure2->add_glucose Repeat with different [Glucose] plot Plot Fluorescence vs. [Glucose] measure2->plot end End: Calibration Curve plot->end

Caption: Workflow for competitive binding glucose assay.

Data Summary Tables

Table 1: Expected Spectroscopic Data for DFPBA-Jeffamine® D-230 Polymer

TechniqueFeatureExpected Position/Range
FT-IR Imine (C=N) Stretch1640-1650 cm⁻¹
Boronic Acid (O-H) Stretch3200-3600 cm⁻¹ (broad)
Boron-Oxygen (B-O) Stretch~1350 cm⁻¹
¹H NMR Imine Proton (-CH=N-)8.0-8.5 ppm
Aromatic Protons7.5-8.2 ppm
¹¹B NMR Trigonal Boronic Acid (B(OH)₂)27-30 ppm (broad)

Table 2: Typical Thermal Properties of DFPBA-based Polyimines

PropertyTypical Value/Observation
Glass Transition Temp. (Tg) by DSC Dependent on the diamine comonomer; flexible linkers lead to lower Tg values.
Decomposition Temp. (Td) by TGA Generally stable up to 250-300 °C, with the onset of decomposition varying with structure.

References

Application Note: Structural Elucidation of Covalent Organic Frameworks Derived from (3,5-diformylphenyl)boronic acid using Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, synthesized from molecular building blocks via strong covalent bonds.[1][2] Their inherent porosity, high thermal stability, and low density make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing.[3][4] Among the various synthetic routes, the condensation reaction of boronic acids is a foundational method for COF synthesis.[1][5] This application note focuses on COFs synthesized using (3,5-diformylphenyl)boronic acid as a key building block, detailing the critical role of Powder X-ray Diffraction (PXRD) in their structural characterization.

PXRD is the primary and most accessible technique for confirming the crystallinity and determining the long-range order of polycrystalline COF materials.[4][6] However, the PXRD patterns of COFs often present unique challenges, typically displaying only a few broad diffraction peaks at low 2θ angles.[6][7] This is due to a combination of factors including inherent disorder, low density, and the presence of guest molecules within the pores.[6] Therefore, a meticulous approach to data acquisition, analysis, and interpretation is paramount to extract meaningful structural information.

This guide provides a comprehensive protocol for the PXRD analysis of COFs derived from this compound. It is designed for researchers, scientists, and professionals in materials science and drug development, offering both step-by-step methodologies and the underlying scientific rationale to ensure robust and reliable results.

I. Synthesis Overview: COFs from this compound

The synthesis of COFs from this compound typically involves a condensation reaction with a complementary linker, often a multifunctional amine, under solvothermal conditions. The boronic acid and aldehyde functionalities allow for the formation of boronate ester or imine linkages, respectively, driving the self-assembly of the crystalline framework.[8] The reversibility of these reactions is crucial as it allows for "error-correction" during the crystallization process, leading to a more ordered material.[9]

II. Experimental Protocol: PXRD Data Acquisition

A high-quality PXRD pattern is the foundation of any reliable structural analysis. The following protocol is optimized for COF samples, which are often light, fluffy powders.

A. Sample Preparation: The Key to Quality Data

  • Activation (Solvent Removal): As-synthesized COFs have solvent molecules residing in their pores. These need to be removed to obtain a PXRD pattern of the guest-free framework.

    • Rationale: Trapped solvent molecules can cause significant disorder and alter the unit cell parameters, leading to a complex and difficult-to-interpret PXRD pattern.[6]

    • Protocol:

      • Wash the as-synthesized COF powder thoroughly with a volatile solvent (e.g., acetone).

      • Dry the sample under high vacuum (e.g., < 10⁻³ Torr) at an elevated temperature (e.g., 120 °C) for at least 12 hours. The exact temperature should be below the decomposition temperature of the COF, which can be determined by thermogravimetric analysis (TGA).

      • Handle the activated sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture.

  • Sample Mounting:

    • Rationale: Proper sample mounting is critical to minimize background signal and preferred orientation, which can significantly alter peak intensities.

    • Protocol for Reflection Geometry:

      • Use a zero-background sample holder (e.g., single-crystal silicon).

      • Gently pack the activated COF powder into the sample holder cavity.

      • Use a flat surface, such as a glass slide, to gently press the powder, ensuring the sample surface is flat and flush with the holder's surface.[10] Avoid excessive force, which can induce preferred orientation.

    • Protocol for Capillary (Transmission) Geometry:

      • Load the activated COF powder into a thin-walled glass or quartz capillary (e.g., 0.5-1.0 mm diameter) inside a glovebox.

      • Seal the capillary to prevent sample contamination.

      • Causality: Capillary geometry is often preferred for COFs as it minimizes preferred orientation effects, which are common for 2D layered materials.

B. Instrument Parameters and Data Collection

  • Instrument Setup:

    • X-ray Source: Use a monochromatic X-ray source, typically Cu Kα (λ = 1.5406 Å).

    • Optics: Employ optics that provide high resolution and low background, such as a focusing mirror or a monochromator.

    • Detector: A fast and sensitive detector (e.g., a position-sensitive detector or a hybrid pixel detector) is recommended to reduce data collection time.

  • Data Collection Parameters:

    • 2θ Range: Scan a wide 2θ range, typically from 2° to 50°. The most intense and structurally significant peaks for COFs usually appear at low angles (< 10° 2θ).[6]

    • Step Size: A small step size (e.g., 0.01-0.02°) is necessary to accurately define the peak profiles.

    • Scan Speed/Dwell Time: Use a slow scan speed or a long dwell time per step to improve the signal-to-noise ratio, which is crucial given the often-weak diffraction of COFs.

III. Data Analysis and Interpretation

The analysis of COF PXRD data is a multi-step process that often involves comparing the experimental pattern with a simulated pattern from a proposed structural model.

A. Initial Data Processing

  • Background Subtraction: Subtract the background signal arising from air scattering, the sample holder, and amorphous content.

  • Peak Identification: Identify the positions (2θ) and relative intensities of the diffraction peaks. The first and most intense peak is typically indexed as the (100) reflection for hexagonal 2D COFs.[7]

B. Structural Modeling and Simulation

  • Model Building: Construct a theoretical model of the COF structure. This can be done using software like Materials Studio or VESTA.[11] The expected topology (e.g., hexagonal for a C3 + C2 combination of building blocks) can be predicted from the symmetry of the monomers.[12]

  • PXRD Simulation: Generate a simulated PXRD pattern from the crystallographic information file (CIF) of the theoretical model.[11] This simulated pattern represents an ideal, defect-free structure.

C. Pawley and Le Bail Refinement

Pawley and Le Bail refinements are whole-pattern fitting methods that do not require a full structural model (i.e., atomic positions).[7][13] They are particularly useful for COFs where obtaining a perfect structural model for Rietveld refinement is challenging.

  • Pawley Refinement: This method refines the unit cell parameters, background, and peak shape parameters to achieve the best fit between the calculated and experimental patterns.[7] The intensities of the reflections are treated as refinable parameters, independent of the crystal structure.[7]

  • Le Bail Refinement: Similar to Pawley, this method refines unit cell and profile parameters. It extracts integrated intensities from the experimental pattern, which can be useful for subsequent structure solution attempts.[13][14]

Protocol for Pawley/Le Bail Refinement:

  • Software: Use software such as GSAS-II, FullProf, or TOPAS.

  • Input: Provide the experimental PXRD data and an initial guess for the space group and unit cell parameters based on the structural model.

  • Refinement Steps:

    • Refine the background parameters.

    • Refine the unit cell parameters.

    • Refine the peak profile function (e.g., Pseudo-Voigt) to model the peak shapes, which provides information about crystallite size and microstrain.

  • Assessing the Fit: The quality of the fit is typically judged by the weighted profile R-factor (Rwp) and the goodness-of-fit (χ² or GOF).[7] A low Rwp and a GOF value close to 1 indicate a good fit.[7]

D. Rietveld Refinement: The Gold Standard

Rietveld refinement is a more advanced technique that refines a complete structural model, including atomic positions, against the experimental PXRD data.[15][16] A successful Rietveld refinement provides the most detailed structural information obtainable from powder diffraction data.

  • Challenges for COFs: Rietveld refinement of COFs is often difficult due to their low crystallinity, structural disorder, and the limited number of observed reflections.[6]

  • When to Use: This method is most successful for highly crystalline COF samples. An initial good fit from a Pawley or Le Bail refinement is a prerequisite.

E. Interpreting the Results

  • Unit Cell Parameters: The refined unit cell parameters provide direct information about the dimensions of the COF lattice.

  • Peak Broadening: Analysis of the peak broadening using the Scherrer equation or Williamson-Hall plot can provide an estimation of the crystallite size and microstrain within the material.

  • Matching Experimental and Simulated Patterns: A good match between the positions of the experimental diffraction peaks and the simulated peaks from the proposed model provides strong evidence for the formation of the target COF structure.

IV. Data Presentation

Clear and concise presentation of PXRD data is essential for communicating results.

Table 1: Example PXRD Data and Refinement Results for a COF from this compound

ParameterValue
Experimental Data
2θ of (100) peak3.2°
2θ of (200) peak6.4°
2θ of (001) peak26.8°
Pawley Refinement Results
Space GroupP6/mmm (for an eclipsed AA stacking model)
a = b32.5 Å
c3.3 Å
α = β90°
γ120°
Rwp2.5%
Rp1.8%
GOF (χ²)1.5

V. Visualizing the Workflow

Diagrams can effectively illustrate the experimental and analytical workflow.

PXRD_Workflow cluster_synthesis COF Synthesis cluster_exp PXRD Experiment cluster_analysis Data Analysis cluster_output Results Syn Synthesis of COF from This compound Act Activation (Solvent Removal) Syn->Act As-synthesized COF Mount Sample Mounting (Reflection or Capillary) Act->Mount Collect Data Collection (PXRD Instrument) Mount->Collect Proc Initial Processing (Background Subtraction) Collect->Proc Raw PXRD Data Refine Pawley/Le Bail Refinement Proc->Refine Model Structural Modeling & Simulation Model->Refine Initial Model Rietveld Rietveld Refinement (for high-quality data) Refine->Rietveld Output Structural Information: - Unit Cell Parameters - Space Group - Crystallinity Refine->Output Rietveld->Output

Caption: PXRD Analysis Workflow for Covalent Organic Frameworks.

Refinement_Logic Exp_Data Experimental PXRD Data Pawley Pawley/Le Bail Refinement Exp_Data->Pawley Model_CIF Theoretical Model (CIF file) Model_CIF->Pawley Initial Guess (Space Group) Rietveld Rietveld Refinement Model_CIF->Rietveld Full Structural Model Pawley->Rietveld Refined Cell & Profile Unit_Cell Unit Cell & Peak Shape Pawley->Unit_Cell Atomic_Pos Atomic Positions & Full Structure Rietveld->Atomic_Pos

Caption: Logic of PXRD Refinement Methods for COFs.

VI. Conclusion

The structural characterization of COFs derived from this compound via PXRD is a powerful yet nuanced process. Due to the often limited and broad diffraction data from these materials, a rigorous and systematic approach is essential.[6] By carefully preparing the sample, optimizing data collection parameters, and employing appropriate refinement strategies such as Pawley or Le Bail fitting, it is possible to confirm crystallinity, determine unit cell parameters, and validate proposed structural models. For highly crystalline samples, Rietveld refinement can provide a more complete structural picture. This application note provides the foundational protocols and scientific rationale to guide researchers in obtaining high-quality, reliable structural data for this important class of porous materials.

References

Application Note: 1H and 13C NMR Analysis of (3,5-diformylphenyl)boronic acid and its Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,5-diformylphenyl)boronic acid (DFPBA) is a versatile building block in contemporary materials science and drug development. Its unique trifunctional nature, featuring two reactive aldehyde groups and a boronic acid moiety, allows for the synthesis of complex polymeric architectures such as Covalent Organic Frameworks (COFs) and dynamic hydrogels.[1] These materials are at the forefront of research in gas storage, catalysis, sensing, and controlled drug delivery.[2][3][4] The boronic acid group can undergo dehydration to form stable boroxine rings or react with diols to create reversible boronate esters, while the aldehyde groups are readily condensed with amines to form imine linkages.[5][6]

Given the direct relationship between the macroscopic properties of these polymers and their microscopic structure, precise analytical characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure, confirming successful polymerization, and assessing the purity of both the DFPBA monomer and the resulting polymeric materials. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of DFPBA and its polymeric derivatives, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Part 1: NMR Analysis of this compound Monomer

A thorough understanding of the monomer's NMR spectrum is the foundation for analyzing its more complex polymeric forms. The symmetry of the DFPBA molecule simplifies its NMR spectra, making peak assignment relatively straightforward.

Expected Chemical Shifts

The chemical shifts for DFPBA are influenced by the electron-withdrawing nature of the aldehyde and boronic acid groups. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for DFPBA.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aldehyde-H~10.1SingletCHO
Aromatic-H (H-2, H-6)~8.4Doublet (or Singlet)Protons ortho to B(OH)₂ and meta to CHO
Aromatic-H (H-4)~8.3Triplet (or Singlet)Proton para to B(OH)₂ and ortho to two CHO
Boronic Acid-OH~8.3 (broad)SingletB(OH)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aldehyde-C~192CHO
Aromatic-C (C-3, C-5)~138C-CHO
Aromatic-C (C-2, C-6)~136CH
Aromatic-C (C-4)~132CH
Aromatic-C (C-1)~130 (broad)C-B(OH)₂

Note: The carbon attached to the boron atom (C-1) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Causality Behind Assignments
  • Aldehyde Proton: The proton of an aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, hence its downfield shift to around 10.1 ppm.

  • Aromatic Protons: The aromatic protons are also in a downfield region due to the cumulative electron-withdrawing effects of the three substituents on the ring. The protons at the 2 and 6 positions are ortho to the boronic acid and meta to the aldehydes, while the proton at the 4 position is situated between two aldehyde groups, leading to slight differences in their electronic environments.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid are acidic and their chemical shift is highly dependent on concentration, solvent, and water content. They typically appear as a broad singlet.

Part 2: NMR Analysis of DFPBA-Based Polymers

The polymerization of DFPBA leads to characteristic changes in the NMR spectra, providing direct evidence of bond formation and structural evolution. We will consider two common polymer types: boroxine-linked COFs and imine-linked polymers.

A. Boroxine-Linked Polymers (e.g., COFs)

Boroxine-linked COFs are formed through the self-condensation and dehydration of the boronic acid moieties of DFPBA.[6] This process forms a six-membered B₃O₃ ring.

Experimental Workflow: Boroxine COF Formation

cluster_monomer Monomer State cluster_reaction Reaction cluster_polymer Polymer State Monomer 3 x DFPBA Monomers -B(OH)₂ signals present Reaction Self-Condensation (Dehydration) Monomer->Reaction - 3 H₂O Polymer Boroxine-Linked Polymer -B(OH)₂ signals absent -Broadened aromatic signals Reaction->Polymer Formation of B₃O₃ ring

Caption: Workflow for boroxine-linked polymer formation.

Key Spectral Changes:

  • Disappearance of Boronic Acid Protons: The most definitive evidence for boroxine formation is the disappearance of the broad -B(OH)₂ proton signal.

  • Broadening of Aromatic Signals: Due to the restricted mobility of the phenyl rings within the rigid COF structure, the aromatic proton and carbon signals will broaden significantly compared to the sharp signals of the monomer in solution.

  • Aldehyde Signals Remain: The aldehyde proton and carbon signals will remain, although they may also show some broadening. Their chemical shifts should not change dramatically unless there is significant electronic communication through the boroxine linker.

¹H NMR Monomer (ppm) Boroxine Polymer (ppm) Reason for Change
Aldehyde-H~10.1~10.1 (broad)Restricted mobility in polymer
Aromatic-H~8.3-8.4~8.3-8.5 (very broad)Rigid polymer structure
Boronic Acid-OH~8.3 (broad)AbsentCondensation into boroxine ring
¹³C NMR Monomer (ppm) Boroxine Polymer (ppm) Reason for Change
Aldehyde-C~192~192 (broad)Restricted mobility in polymer
Aromatic-C~130-138~130-139 (very broad)Rigid polymer structure
B. Imine-Linked Polymers

These polymers are formed by the condensation reaction between the aldehyde groups of DFPBA and a di- or tri-amine linker (e.g., p-phenylenediamine).

Experimental Workflow: Imine-Linked Polymer Formation

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DFPBA DFPBA -CHO signal at ~10.1 ppm Condensation Imine Condensation DFPBA->Condensation Amine Diamine Linker (e.g., p-phenylenediamine) Amine->Condensation Polymer Imine-Linked Polymer -CHO signal absent -New Imine-H signal at ~8.5-9.0 ppm Condensation->Polymer - 2 H₂O

Caption: Workflow for imine-linked polymer formation.

Key Spectral Changes:

  • Disappearance of Aldehyde Proton Signal: The complete disappearance of the aldehyde proton signal around 10.1 ppm is the primary indicator of successful imine bond formation.

  • Appearance of Imine Proton Signal: A new signal will appear in the downfield region of the ¹H NMR spectrum, typically between 8.5 and 9.0 ppm, corresponding to the newly formed imine proton (-CH=N-).

  • Shifts in Aromatic Signals: The formation of the imine bond alters the electronic environment of the DFPBA ring, causing shifts in the aromatic proton signals. The signals of the linker's aromatic protons will also be present.

  • Disappearance of Aldehyde Carbon Signal: In the ¹³C NMR spectrum, the aldehyde carbon signal at ~192 ppm will disappear.

  • Appearance of Imine Carbon Signal: A new signal for the imine carbon (-C=N-) will appear, typically in the range of 150-165 ppm.

¹H NMR Monomer (ppm) Imine Polymer (ppm) Reason for Change
Aldehyde-H~10.1AbsentCondensation to form imine
Imine-HN/A~8.5-9.0Formation of -CH=N- bond
DFPBA Aromatic-H~8.3-8.4Shifted & BroadenedChange in electronic environment & polymer formation
Linker Aromatic-HN/APresent & BroadenedIncorporation of linker into polymer
Boronic Acid-OH~8.3 (broad)~8.3 (broad)Unchanged (unless involved in secondary reactions)
¹³C NMR Monomer (ppm) Imine Polymer (ppm) Reason for Change
Aldehyde-C~192AbsentCondensation to form imine
Imine-CN/A~150-165Formation of -C=N- bond
DFPBA Aromatic-C~130-138Shifted & BroadenedChange in electronic environment & polymer formation
Linker Aromatic-CN/APresent & BroadenedIncorporation of linker into polymer

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for Solution-State NMR

This protocol is suitable for the DFPBA monomer and soluble oligomers or polymers.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

  • Mixing: Vortex or gently sonicate the sample until it is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.[8]

  • Filtering (if necessary): If any solid particles remain, filter the solution into a clean NMR tube using a pipette with a small plug of glass wool.[8] Do not use cotton, as it can introduce contaminants.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.[9]

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). However, for boronic acids, it is often preferable to reference the spectrum to the residual solvent peak to avoid any potential interactions.

Protocol 2: Sample Preparation for Solid-State NMR (ssNMR)

This protocol is necessary for insoluble polymers like COFs.

  • Sample Purity: Ensure the polymer sample is pure and has been thoroughly washed to remove any residual monomers or solvents. This is often achieved by Soxhlet extraction followed by drying under high vacuum.

  • Sample Packing: Carefully pack the dry, powdered sample into a solid-state NMR rotor (typically zirconia, with diameters of 1.3 to 7 mm). The rotor should be packed tightly and evenly to ensure stable magic-angle spinning (MAS).

  • Mass and Balance: Record the mass of the packed sample and ensure the rotor is properly balanced before insertion into the NMR probe.

  • Acquisition: Solid-state NMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), are required to obtain high-resolution spectra of solid samples.

Part 4: Troubleshooting

  • Problem: Very broad or absent signals in solution NMR.

    • Cause: The polymer may be insoluble or poorly soluble in the chosen solvent. Aggregation can also lead to significant line broadening.

    • Solution: Try a different solvent (e.g., DMSO-d₆, DMF-d₇). Gentle heating of the NMR tube may improve solubility, but check for thermal stability of the polymer first. For insoluble polymers, solid-state NMR is the appropriate technique.

  • Problem: Discrepancies in integration of aromatic signals.

    • Cause: Incomplete reaction or presence of impurities. For boroxine polymers, residual monomer or oligomeric species can complicate the spectrum.

    • Solution: Ensure the polymerization reaction has gone to completion. Purify the polymer thoroughly. For COFs, this often involves extensive washing and solvent exchange.

  • Problem: The B(OH)₂ proton signal is not observed.

    • Cause: Rapid exchange with residual water in the solvent.

    • Solution: Use a freshly opened bottle of high-purity deuterated solvent. In some cases, the signal may be too broad to be distinguished from the baseline.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural verification of this compound and its diverse polymeric derivatives. By carefully analyzing the disappearance of reactant signals (e.g., -CHO, -B(OH)₂) and the appearance of new signals corresponding to the polymer linkages (e.g., imine, boroxine), researchers can confirm successful synthesis and gain crucial insights into the polymer's structure. The protocols and data interpretation guidelines presented in this note serve as a comprehensive resource for scientists working with these advanced materials, enabling robust and reliable characterization to accelerate research and development.

References

Application Notes and Protocols: Confirming Linker Incorporation in Covalent Organic Frameworks (COFs) using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Crucial Role of Linker Incorporation in COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their predictable structures, high porosity, and tunable functionalities make them promising materials for applications ranging from gas storage and separation to catalysis and drug delivery. The integrity of a COF's structure, and consequently its function, is fundamentally dependent on the successful covalent linkage of its monomeric units. Therefore, verifying the incorporation of these linkers is a critical step in COF characterization.[2]

Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative tool for this purpose.[3] This application note provides a detailed guide on utilizing FTIR spectroscopy to unequivocally confirm linker incorporation in COFs, focusing on the underlying principles, practical experimental protocols, and data interpretation.

The "Why": Causality Behind FTIR as a Primary Validation Tool

FTIR spectroscopy probes the vibrational modes of molecules.[4] When organic monomers polymerize to form a COF, new covalent bonds are formed, and the original functional groups of the linkers are consumed. These chemical changes result in a distinct "fingerprint" in the FTIR spectrum. The core principle of using FTIR to confirm linker incorporation lies in a comparative analysis of the spectra of the starting materials (monomers) and the final COF product.

Successful COF synthesis is typically indicated by two key spectral changes:

  • Disappearance or significant attenuation of characteristic vibrational bands of the reactive functional groups of the monomers. For instance, in the synthesis of an imine-based COF from amine and aldehyde linkers, the N-H stretching vibrations of the amine and the C=O stretching of the aldehyde should diminish.

  • Appearance of new vibrational bands corresponding to the newly formed covalent linkage. Continuing the imine COF example, a new band characteristic of the C=N (imine) bond should appear.[5][6]

This direct observation of the consumption of reactants and the formation of the desired product provides compelling evidence of successful linker incorporation.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical workflow for FTIR analysis to confirm linker incorporation in COFs. This process is designed to be self-validating by including the analysis of precursor materials as essential reference points.

FTIR_COF_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation MonomerA Prepare Monomer A Sample Acquire_MonomerA Acquire FTIR Spectrum of Monomer A MonomerA->Acquire_MonomerA MonomerB Prepare Monomer B Sample Acquire_MonomerB Acquire FTIR Spectrum of Monomer B MonomerB->Acquire_MonomerB COF_Product Prepare Synthesized COF Sample Acquire_COF Acquire FTIR Spectrum of COF Product COF_Product->Acquire_COF Compare_Spectra Comparative Spectral Analysis Acquire_MonomerA->Compare_Spectra Acquire_MonomerB->Compare_Spectra Acquire_COF->Compare_Spectra Identify_Changes Identify Disappearance of Reactant Peaks and Appearance of Linkage Peaks Compare_Spectra->Identify_Changes Conclusion Confirm Linker Incorporation Identify_Changes->Conclusion

Caption: Workflow for FTIR-based confirmation of linker incorporation in COFs.

Detailed Protocols

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality FTIR spectra.[7] For solid COF powders and their monomeric precursors, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 4.1.1: KBr Pellet Method

This method is a classic transmission technique suitable for high-quality spectral acquisition.

Materials:

  • Dry, finely ground COF powder or monomer (~1 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (~100 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Desiccator for storage

Procedure:

  • Grinding: In the agate mortar, thoroughly grind the ~100 mg of KBr to a fine, consistent powder. This minimizes scattering of the IR beam.

  • Mixing: Add ~1 mg of the COF sample to the KBr powder. Gently but thoroughly mix the two components until a homogeneous mixture is obtained. The sample must be very finely ground to reduce scattering losses and absorption band distortions.[8]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Drying: If the pellet appears cloudy, it may be due to moisture. Store the pellet in a desiccator under vacuum for a short period.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

  • Background: A background spectrum should be collected using a pure KBr pellet.[3]

Protocol 4.1.2: Attenuated Total Reflectance (ATR) Method

ATR is a more rapid and often simpler method that requires minimal sample preparation.[9]

Materials:

  • COF powder or monomer (~1-2 mg)

  • Spatula

Procedure:

  • Background Collection: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum with the empty, clean crystal.[9]

  • Sample Application: Place a small amount of the COF powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for a strong signal.[7]

  • Analysis: Collect the FTIR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after each measurement to prevent cross-contamination.

Data Acquisition

Instrument: Fourier-Transform Infrared Spectrometer Mode: Transmission (for KBr pellets) or ATR Spectral Range: Typically 4000 - 400 cm⁻¹ Resolution: 4 cm⁻¹ is sufficient for most applications Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

Data Interpretation: Case Studies

The interpretation of FTIR spectra is a comparative process.[10] Below are examples for two common classes of COFs.

Imine-Linked COFs

Imine-based COFs are among the most widely studied due to their robust chemical stability.[1] They are typically formed through the condensation reaction of an amine and an aldehyde.

Expected Spectral Changes:

  • Disappearance of Monomer Peaks:

    • N-H stretching vibrations from the amine linker (typically in the 3500-3300 cm⁻¹ region).

    • C=O stretching vibration from the aldehyde linker (around 1700-1650 cm⁻¹).[11]

  • Appearance of Linkage Peak:

    • C=N stretching vibration of the newly formed imine bond (typically in the 1650-1600 cm⁻¹ region).[12]

The following diagram illustrates the key chemical transformation and the corresponding expected changes in the FTIR spectrum for the formation of an imine-linked COF.

Imine_COF_Formation cluster_reaction Chemical Reaction cluster_ftir FTIR Spectral Changes Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Product Imine COF (R-N=CH-R') + H₂O Reactants->Product Condensation Disappearance Disappearance of: - N-H stretch (~3400 cm⁻¹) - C=O stretch (~1700 cm⁻¹) Appearance Appearance of: - C=N stretch (~1620 cm⁻¹)

Caption: Imine COF formation and associated FTIR spectral changes.

Table 1: Key Vibrational Frequencies for Imine-Linked COFs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Indication
Amine (monomer)N-H stretch3500 - 3300Presence of unreacted amine linker
Aldehyde (monomer)C=O stretch1700 - 1650Presence of unreacted aldehyde linker
Imine (COF) C=N stretch 1650 - 1600 Successful linker incorporation [6][13]
Boronate Ester-Linked COFs

Boronate ester COFs are formed from the condensation of boronic acids and diols (like catechols).[1] They were among the first types of COFs to be synthesized.[14]

Expected Spectral Changes:

  • Disappearance of Monomer Peaks:

    • Broad O-H stretching vibration from the boronic acid (around 3600-3200 cm⁻¹) and the diol.

  • Appearance of Linkage Peaks:

    • Strong B-O stretching vibrations, typically observed in the 1380-1310 cm⁻¹ range.[15][16]

    • Other characteristic vibrations related to the boronate ester linkage can also be observed.[17]

Table 2: Key Vibrational Frequencies for Boronate Ester-Linked COFs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Indication
Boronic Acid/DiolO-H stretch3600 - 3200 (broad)Presence of unreacted monomers
Boronate Ester (COF) B-O stretch 1380 - 1310 Successful linker incorporation [16][18]

Trustworthiness and Self-Validation

Conclusion

FTIR spectroscopy is an indispensable, first-line characterization technique for researchers working with COFs. Its ability to directly probe the chemical bonds formed during synthesis provides unequivocal evidence of linker incorporation. By following the detailed protocols and interpretation guidelines presented in this application note, scientists can confidently and efficiently validate the successful synthesis of their COF materials, a critical step towards their application in diverse scientific and technological fields.

References

Dynamic Cell Capture and Release Utilizing (3,5-diformylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Reversible Bridge to the Cell Surface

The ability to selectively capture and subsequently release living cells from a surface is a cornerstone of numerous applications in biomedical research and drug development, from cell-based assays and diagnostics to tissue engineering and regenerative medicine. Traditional cell capture methods often rely on strong, quasi-permanent interactions that can damage cells upon release or require harsh detachment methods. This guide details a powerful and gentle alternative utilizing the unique chemical properties of (3,5-diformylphenyl)boronic acid (DFPBA) to create dynamic, stimuli-responsive surfaces for the reversible capture and release of cells.

Phenylboronic acids are a class of compounds known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundantly present in the glycans of glycoproteins and glycolipids on the surface of mammalian cells.[1][2] This interaction is the foundation of the technology described herein. The DFPBA molecule is particularly advantageous as its two aldehyde functional groups provide convenient handles for stable immobilization onto a variety of substrates through chemistries like oxime ligation.[3][4]

This application note will provide a comprehensive overview of the mechanism of action, detailed protocols for surface functionalization, cell capture, and release, as well as quantitative data to support the efficacy and gentleness of this approach.

Mechanism of Action: A pH and Sugar-Mediated Switch

The interaction between the boronic acid moiety of DFPBA and the cis-diols on the cell surface glycocalyx is a dynamic equilibrium that can be precisely controlled by environmental pH and the presence of competing sugars.[2][5]

At a slightly acidic pH (e.g., 6.8), the boronic acid is predominantly in a trigonal planar, neutral state. In this conformation, it readily reacts with diols on the cell surface to form a stable cyclic boronate ester, effectively tethering the cells to the DFPBA-functionalized surface.[1][3]

To release the captured cells, the equilibrium of this reaction is shifted. This is achieved by increasing the pH to a slightly alkaline state (e.g., 7.8) and introducing a high concentration of a competing sugar, such as glucose or fructose.[1][3] The increase in pH converts the trigonal boronic acid to a tetrahedral, anionic boronate species, which has a lower affinity for the diols on the cell surface.[6] The presence of a high concentration of free sugar in the solution further drives the equilibrium towards the release of the cell surface diols from the boronate ester, leading to the gentle detachment of the cells from the surface.[3]

This reversible covalent bonding mechanism is highly specific and the switching between capture and release states is rapid and can be cycled multiple times with minimal loss of efficiency.[3]

G cluster_capture Cell Capture (pH 6.8) cluster_release Cell Release (pH 7.8 + Glucose) Capture_State DFPBA-Functionalized Surface Cell_Surface Cell Surface Glycans (cis-diols) Capture_State->Cell_Surface Reversible Covalent Bond (Boronate Ester) Captured_Cell Captured Cell Released_Cell Released Cell Captured_Cell->Released_Cell pH Increase & Glucose Addition Release_State DFPBA-Functionalized Surface Glucose High Concentration of Glucose (cis-diol) Release_State->Glucose Competitive Binding

Figure 1: Mechanism of cell capture and release.

Experimental Protocols

These protocols provide a framework for the functionalization of surfaces with DFPBA and their subsequent use in cell capture and release experiments. Optimization may be required for specific cell types and substrate materials.

Part 1: Preparation of DFPBA-Functionalized Surfaces via Oxime Ligation

This protocol describes the functionalization of an amine-coated glass surface. The same principle can be applied to other amine-functionalized substrates.

Materials:

  • Amine-functionalized glass slides (or other substrates)

  • This compound (DFPBA)

  • Aminooxy-terminated polymer (e.g., aminooxy-PEG-amine)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Acetate Buffer (100 mM, pH 5.5)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Prepare a stock solution of DFPBA: Dissolve DFPBA in anhydrous DMSO to a final concentration of 50 mM. Store in a desiccator.

  • Prepare an aminooxy-functionalized surface:

    • If starting with a bare glass slide, first functionalize with an amine-containing silane (e.g., (3-aminopropyl)triethoxysilane) according to standard protocols.

    • For this protocol, we will use a pre-activated amine surface and couple an aminooxy-terminated polymer.

    • Dissolve an aminooxy-PEG-amine polymer in PBS (pH 7.4) at a concentration of 10 mg/mL.

    • Immerse the amine-functionalized glass slides in the polymer solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the slides thoroughly with DI water and dry under a gentle stream of nitrogen.

  • Oxime Ligation:

    • Prepare a solution of DFPBA in sodium acetate buffer (100 mM, pH 5.5) at a final concentration of 10 mM. It may be necessary to add a small amount of DMSO to aid dissolution before adding to the buffer.

    • Immerse the aminooxy-functionalized slides in the DFPBA solution.

    • Incubate for 4-6 hours at room temperature with gentle agitation, protected from light.

    • After incubation, rinse the slides extensively with DI water to remove any unbound DFPBA.

    • Dry the slides under a nitrogen stream. The DFPBA-functionalized slides are now ready for cell capture experiments.

G cluster_prep Surface Preparation Amine_Surface Amine-Functionalized Surface Aminooxy_Polymer Couple Aminooxy Polymer Amine_Surface->Aminooxy_Polymer Incubate 2h, RT Oxime_Ligation Oxime Ligation with DFPBA Aminooxy_Polymer->Oxime_Ligation Incubate 4-6h, RT pH 5.5 Final_Surface DFPBA-Functionalized Surface Oxime_Ligation->Final_Surface Rinse and Dry

Figure 2: Workflow for surface functionalization.

Part 2: Cell Capture Protocol

Materials:

  • DFPBA-functionalized slides

  • Cell line of interest (e.g., MCF-7, NIH-3T3)

  • Complete cell culture medium

  • Capture Buffer: Serum-free cell culture medium adjusted to pH 6.8 with MES buffer.

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency under standard conditions.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete cell culture medium and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Capture Buffer (pH 6.8) to a final concentration of 1 x 10^6 cells/mL.

  • Cell Seeding and Capture:

    • Place the DFPBA-functionalized slides in a sterile petri dish or multi-well plate.

    • Add the cell suspension to the surface of the slides, ensuring the entire surface is covered.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type.

    • After incubation, gently wash the slides twice with Capture Buffer to remove non-adherent cells.

    • The cells are now captured on the surface and can be used for downstream applications such as imaging or analysis.

Part 3: Cell Release Protocol

Materials:

  • Cell-laden DFPBA-functionalized slides

  • Release Buffer: Serum-free cell culture medium containing 70 mM D-glucose, adjusted to pH 7.8 with HEPES buffer.

  • Complete cell culture medium

Procedure:

  • Initiate Cell Release:

    • Gently aspirate the Capture Buffer from the cell-laden slides.

    • Add the pre-warmed Release Buffer (pH 7.8 with 70 mM glucose) to the slides.

    • Incubate for 15-30 minutes at 37°C. Gentle agitation can facilitate cell detachment.

  • Cell Collection:

    • Gently pipette the Release Buffer over the surface of the slide to dislodge the released cells.

    • Collect the cell suspension into a sterile centrifuge tube.

    • Centrifuge the collected cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete cell culture medium for reculturing or downstream analysis.

Part 4: Assessment of Cell Viability

It is crucial to assess the viability of the cells after the capture and release process to ensure the gentleness of the method. Standard cell viability assays such as Trypan Blue exclusion, MTT, or a live/dead staining kit can be used.

Example using a Live/Dead Viability/Cytotoxicity Kit:

  • Following the cell release protocol, resuspend a small aliquot of the released cells in PBS.

  • Add the fluorescent dyes (e.g., calcein AM for live cells and ethidium homodimer-1 for dead cells) according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Analyze the stained cells using a fluorescence microscope. Live cells will fluoresce green, while dead cells will fluoresce red.

  • Calculate the percentage of viable cells by counting the number of green-fluorescent cells relative to the total number of cells.

Quantitative Data Summary

The following table summarizes typical performance metrics for cell capture and release using phenylboronic acid-functionalized surfaces. Note that specific efficiencies may vary depending on the cell type, surface chemistry, and experimental conditions.

ParameterMCF-7NIH-3T3HUVECReference
Capture Condition pH 6.8pH 6.8pH 6.8[3][4]
Release Condition pH 7.8 + 70mM GlucosepH 7.8 + 70mM GlucosepH 7.8 + 70mM Glucose[3][4]
Cell Capture Efficiency HighHighHigh[3]
Cell Release Efficiency >95%>95%>95%[3]
Cell Viability Post-Release >95%>95%>95%[3]
Cycle Robustness >4 cycles>4 cycles>4 cycles[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Cell Capture Efficiency - Incomplete surface functionalization.- Suboptimal pH of Capture Buffer.- Insufficient incubation time.- Low density of cell surface diols.- Verify each step of the surface functionalization protocol.- Ensure the pH of the Capture Buffer is accurately adjusted to 6.8.- Increase the incubation time for cell capture.- This method may be less efficient for cell types with sparse surface glycosylation.
High Non-Specific Binding - Incomplete passivation of the surface.- Hydrophobic interactions between cells and the surface.- Ensure thorough washing after each functionalization step.- Incorporate a blocking step with a non-ionic surfactant or bovine serum albumin (BSA) after DFPBA immobilization.
Low Cell Release Efficiency - Incomplete pH shift.- Insufficient glucose concentration.- Insufficient incubation time for release.- Verify the pH of the Release Buffer is 7.8.- Ensure the glucose concentration is at least 70 mM.- Increase the incubation time for cell release and use gentle agitation.
Decreased Cell Viability - Contamination of buffers or reagents.- Harsh pipetting during cell handling.- Suboptimal buffer composition.- Use sterile techniques and fresh, high-quality reagents.- Handle cells gently at all stages.- Ensure all buffers are isotonic and biocompatible.

Conclusion

The use of this compound provides a robust and versatile platform for the dynamic capture and gentle release of living cells. The ability to control cell adhesion through simple changes in pH and the addition of a biocompatible sugar makes this technology highly attractive for a wide range of applications in cell biology and biotechnology. The protocols outlined in this guide offer a solid foundation for researchers to implement this innovative technique in their own laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Crystallinity Enhancement for (3,5-Diformylphenyl)boronic acid-based COFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Covalent Organic Frameworks (COFs) derived from (3,5-diformylphenyl)boronic acid (DFPBA). The unique trifunctional nature of DFPBA, possessing both aldehyde and boronic acid moieties, allows for the formation of complex and highly functional frameworks. However, achieving high crystallinity with this building block presents a significant challenge due to competing reaction pathways and rapid, irreversible polymerization if not controlled properly.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the underlying principles governing COF crystallization. We will move from addressing common experimental failures to exploring advanced optimization strategies, all grounded in established scientific literature.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of DFPBA-based COFs. Each answer provides not just a solution, but an explanation of the chemical reasoning to empower your experimental design.

Q1: My product is completely amorphous upon characterization by Powder X-ray Diffraction (PXRD). What are the primary factors to investigate?

An amorphous product is the most common initial outcome in COF synthesis. It indicates that the polymerization reaction occurred too rapidly and irreversibly, preventing the monomers from arranging into an ordered, crystalline lattice. The key is to promote thermodynamic control over kinetic control.[1] Here is a systematic approach to troubleshooting this issue.

Causality Checklist:

  • Reaction Kinetics: The rate of covalent bond formation is too high. The dynamic nature of the chemistry, which allows for "error-checking" and self-healing, is suppressed.[2]

  • Monomer Purity & Stoichiometry: Impurities in DFPBA or the co-monomer can act as chain terminators or introduce defects, disrupting lattice formation. Incorrect molar ratios lead to an incomplete framework.

  • Solvent System: The chosen solvent(s) may not provide the ideal solubility balance for the monomers. If monomers are too soluble, the reaction may stay in solution; if they are poorly soluble, they will precipitate out before forming an ordered structure.

  • Catalyst Issues: The type or concentration of the catalyst may be promoting an irreversible reaction pathway. For boronic acid condensations, this is a critical parameter.

Troubleshooting Workflow:

// Kinetics Branch kinetics_action1 [label="Decrease Temperature\n(e.g., from 120°C to 80°C)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinetics_action2 [label="Reduce Monomer Concentration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinetics_action3 [label="Introduce a Modulator\n(see Q2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinetics -> kinetics_action1; kinetics -> kinetics_action2; kinetics -> kinetics_action3;

// Purity Branch purity_action1 [label="Re-purify DFPBA and co-monomer\n(e.g., recrystallization, column)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purity_action2 [label="Confirm Stoichiometry\n(accurate weighing, NMR check)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purity -> purity_action1; purity -> purity_action2;

// Solvent Branch solvent_action1 [label="Adjust Solvent Ratio\n(e.g., change dioxane/mesitylene ratio)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_action2 [label="Change Solvent Polarity\n(see Table 1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent -> solvent_action1; solvent -> solvent_action2;

// Catalyst Branch catalyst_action1 [label="Adjust Catalyst Concentration\n(typically acidic catalysts)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_action2 [label="Switch Catalyst Type\n(e.g., Lewis Acid like Sc(OTf)3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst -> catalyst_action1; catalyst -> catalyst_action2; } }

Caption: Troubleshooting decision tree for an amorphous COF product.

Q2: I observe some peaks in the PXRD, but they are broad, indicating poor crystallinity. How can I improve the long-range order?

Broad PXRD peaks signify that you have successfully formed the COF linkage but only have small crystalline domains and poor long-range order. The goal now is to refine the conditions to favor crystal growth over new nucleation.

Strategies for Enhancement:

  • Modulator-Assisted Synthesis: This is one of the most effective strategies. A "modulator" is a monofunctional analogue of your building block (e.g., phenylboronic acid). It competes for reactive sites, effectively slowing down the polymerization rate. This reversible capping and de-capping action allows more time for defects to be corrected and for ordered domains to grow larger. Adding a small amount (e.g., 5%) of a monoboronic acid can significantly increase the crystal domain size and surface area.[2]

  • Solvent Polarity Tuning: The polarity of the solvent system is crucial. A study on benzothiadiazole-based COFs demonstrated that increasing solvent polarity can enhance crystallinity, sometimes even transforming an amorphous material into a crystalline one.[3] This is because solvents interact with the growing COF layers and can influence the stacking model.[2] Experiment with different solvent mixtures to find the optimal balance for your specific system.

  • Optimize Reaction Time and Temperature: COF formation is a reversible process. Giving the system more time at an appropriate temperature allows it to reach thermodynamic equilibrium, which is the most stable (and typically most crystalline) state. Try extending the reaction time from 3 days to 5 or 7 days. A temperature screen (e.g., 80°C, 100°C, 120°C) can identify the optimal point where the reaction is reversible but still proceeds efficiently.

  • Slow Monomer Addition: Instead of adding all monomers at once, a seeded growth approach can be highly effective. This involves forming initial COF "seeds" and then slowly adding more monomer solution over an extended period (days). This favors the growth of existing crystals rather than the formation of new, small nuclei.[4]

Parameter Strategy Rationale Typical Starting Point
Kinetics Add a monofunctional modulatorCompetes with monomers, slowing polymerization and allowing for error correction.[1][2]5-10 mol% of phenylboronic acid relative to DFPBA.
Solvents Adjust polarityInfluences monomer solubility and interlayer stacking interactions. Higher polarity often helps.[3]Screen mixtures like o-DCB/n-BuOH, mesitylene/dioxane, heptanoic acid.[5]
Time Increase reaction durationAllows the system to reach thermodynamic equilibrium and self-correct defects.Extend from 3 days to 5-7 days.
Temperature Optimize heatingBalances reaction rate with the reversibility needed for crystallization.Screen at 20°C intervals (e.g., 80-120°C).

Table 1: Key parameters for improving COF long-range order.

Q3: My COF synthesis shows poor batch-to-batch reproducibility in crystallinity. How can I standardize my procedure?

Reproducibility issues often stem from minor, overlooked variations in setup and execution. Implementing a rigorous, standardized protocol is key.

  • Monomer and Reagent Quality Control: Use monomers from the same batch. If this is not possible, re-purify all new batches of DFPBA and co-monomers. Always use freshly opened, anhydrous solvents.

  • Atmosphere Control: COF condensation reactions are sensitive to water. Ensure your reaction vessel is rigorously dried and the reaction is set up under an inert atmosphere (N₂ or Ar). Use sealed tubes for solvothermal synthesis.

  • Precise Measurement: Use analytical balances for monomers and calibrated pipettes for solvents. Inconsistent monomer stoichiometry is a primary source of variation.

  • Standardized Thermal Profile: Use a programmable oven or oil bath with a digital controller. The heating ramp rate and final temperature must be identical for every batch. The cooling process should also be controlled (e.g., slow cooling to room temperature over 12-24 hours) as rapid cooling can trap defects.

  • Consistent Post-Synthetic Workup: The washing and activation steps are critical. Develop a standardized sequence of solvent washes (e.g., acetone, THF, ethanol) and a consistent activation protocol (e.g., supercritical CO₂ exchange or dynamic vacuum at a specific temperature) to ensure the pores are cleared without causing framework collapse.

Q4: Can I improve the crystallinity of my already-synthesized, poorly crystalline COF?

Yes, post-synthetic modification (PSM) can sometimes be used to "heal" a poorly crystalline framework, although success is not guaranteed.[6][7][8]

  • Solvent-Assisted Annealing: Suspend the poorly crystalline COF powder in a high-boiling point solvent used for the synthesis (e.g., mesitylene or o-DCB) and heat it under the original reaction conditions for an extended period (2-3 days). This can provide the energy and medium for the framework to reorganize into a more thermodynamically stable, crystalline state.

  • Linker Exchange: Introduce a small amount of one of the original monomers into a suspension of the COF in the reaction solvent and heat. The reversible nature of the linkages can allow for the breaking and reforming of bonds, potentially correcting defects and improving order.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving high crystallinity in COFs?

High crystallinity in COFs is achieved by leveraging the principle of dynamic covalent chemistry .[2] This means that the covalent bonds forming the framework (in this case, boroxine or boronate ester linkages) are reversible under the reaction conditions. This reversibility allows for a continuous process of bond formation and breakage. If a monomer docks incorrectly, creating a defect, the reversible nature of the bond allows it to detach and re-attach correctly. This "self-healing" or "error-checking" mechanism enables the system to overcome kinetic traps and eventually settle into its most thermodynamically stable state, which is the well-ordered crystalline framework.[1][2]

Q2: How do "modulators" work to improve COF crystallinity?

Modulators are typically monofunctional molecules that resemble one of the COF's building blocks. For a DFPBA-based COF, a common modulator would be a simple monoboronic acid. They improve crystallinity through several mechanisms:[1][2]

  • Slowing Polymerization: The modulator competes with the multifunctional monomers for reactive sites on the growing framework. This slows the overall rate of polymerization.

  • Reversible Termination: When a modulator binds to a growing edge, it temporarily "caps" or terminates that growth point. Because this bond is also reversible, the modulator can detach, allowing growth to resume. This start-stop process provides more time for the framework to anneal and correct defects.

  • Reducing Nucleation: By reducing the effective concentration of reactive sites, modulators can suppress the rate of new crystal nucleation, thereby favoring the growth of fewer, larger, and more well-ordered crystals.

Q3: What role does the catalyst play in boronic acid-based COF synthesis?

Catalysts are crucial for controlling the rate and reversibility of the condensation reaction.

  • Acid Catalysis: Protic acids (like acetic acid) or Lewis acids (like BF₃·OEt₂, Sc(OTf)₃) are commonly used.[9][10] They activate the boronic acid or diol functional groups, facilitating the condensation reaction that eliminates water. A key role of the catalyst is to ensure the reaction remains reversible, which is essential for obtaining a crystalline product over an amorphous one.[2] Lewis acid catalysts, in particular, have been shown to yield COFs with improved crystallinity and higher porosity compared to those made with simple protic acids.[10]

  • Base Catalysis: In some cases, particularly for transformations of boronate esters to spiroborate linkages, basic conditions are required.[11] The choice of catalyst is system-dependent and is a critical parameter to screen during optimization.

Q4: Which characterization techniques are essential for evaluating COF crystallinity?

A multi-technique approach is necessary for a comprehensive evaluation:

  • Powder X-ray Diffraction (PXRD): This is the primary technique. The presence of sharp, well-defined diffraction peaks at low 2θ angles is the hallmark of a crystalline, porous material. The peak positions relate to the unit cell parameters, while the peak width (analyzed by the Scherrer equation) can give an estimate of the crystalline domain size.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for direct visualization of the crystal lattice. Observing ordered pore channels and lattice fringes provides direct evidence of crystallinity and long-range order.

  • Gas Sorption Analysis (N₂ at 77 K): While not a direct measure of crystallinity, the Brunauer-Emmett-Teller (BET) surface area is highly sensitive to the quality of the framework. A highly crystalline COF will typically have a high surface area that is close to the theoretical value, whereas an amorphous or poorly crystalline analogue will have a significantly lower surface area due to pore collapse or blockage.

Experimental Protocols

Protocol 1: Baseline Solvothermal Synthesis of a DFPBA-based COF

This is a general starting point. The co-monomer (e.g., a tetra-amine or tetra-ol) and solvent system should be chosen based on the target topology.

  • Preparation: Add this compound (e.g., 0.2 mmol) and the co-monomer (e.g., 0.3 mmol of a C₂-symmetric diamine for a boronate ester linkage) to a Pyrex tube.

  • Solvent Addition: Add a mixture of anhydrous solvents (e.g., 1.0 mL of a 1:1 v/v mixture of mesitylene and 1,4-dioxane).

  • Catalyst Addition: Add the aqueous acid catalyst (e.g., 0.1 mL of 6 M acetic acid).

  • Sonication: Briefly sonicate the mixture to ensure it is well-dispersed.

  • Sealing & Heating: Flash-freeze the tube in liquid N₂, evacuate, and seal with a torch. Place the sealed tube in an oven at 120°C for 72 hours.

  • Workup: After cooling, open the tube and collect the solid product by filtration. Wash thoroughly with anhydrous acetone (3x10 mL) and anhydrous THF (3x10 mL).

  • Activation: Dry the product under high vacuum at 80°C for 12 hours to yield the activated COF.

  • Characterization: Analyze the dry powder by PXRD.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation Monomers Monomers Solvents Solvents Monomers->Solvents Catalyst Catalyst Solvents->Catalyst Sonication Sonication Catalyst->Sonication Freeze_Pump_Thaw Freeze-Pump-Thaw & Seal Sonication->Freeze_Pump_Thaw Heating Heat (120°C, 72h) Freeze_Pump_Thaw->Heating Filter_Wash Filter & Wash (Acetone, THF) Heating->Filter_Wash Activate Activate (Vacuum, Heat) Filter_Wash->Activate PXRD PXRD Activate->PXRD Characterize

Caption: General experimental workflow for DFPBA-based COF synthesis.

References

Technical Support Center: Optimizing Solvent Conditions for Boronate Ester COF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Covalent Organic Framework (COF) synthesis. This guide is designed for researchers, scientists, and professionals engaged in the synthesis of boronate ester-linked COFs, with a specific focus on utilizing monomers like (3,5-diformylphenyl)boronic acid. The selection of an appropriate solvent system is arguably the most critical parameter influencing the crystallinity, porosity, and ultimate performance of your material. This document provides in-depth, experience-driven answers to common challenges and outlines robust protocols to guide your experimental design.

Frequently Asked Questions (FAQs): The Role of Solvents in Boronate Ester COF Formation

Q1: Why is solvent selection so critical for the synthesis of boronate ester-linked COFs?

The synthesis of a crystalline COF is not merely a polymerization reaction; it is a delicate balance between thermodynamic control and kinetic factors. The solvent system directly mediates this balance. Boronate ester formation is a reversible condensation reaction. To achieve a highly ordered, crystalline structure, the reaction must be reversible enough to allow for "proofreading" and error correction, where misplaced monomers can detach and re-attach correctly. The solvent dictates:

  • Monomer Solubility: Both the boronic acid and the polyol (e.g., catechol-based) linkers must be sufficiently soluble at the reaction temperature to enable homogeneous nucleation.

  • Reversibility of Linkage: The solvent polarity influences the equilibrium of the boronate ester bond formation. Protic solvents can interfere with the condensation reaction, while overly nonpolar solvents might cause premature precipitation of amorphous material.[1][2]

  • Nucleation and Growth Rate: The rate at which the COF precipitates from the solution is paramount. A solvent system that promotes slow, controlled precipitation allows for the formation of large, well-defined crystalline domains. Rapid precipitation invariably leads to amorphous or poorly crystalline powders.[3]

Q2: What are the key properties to consider when choosing a solvent or co-solvent system?

A successful COF synthesis relies on a multi-parameter optimization of the solvent environment. Consider the following:

Solvent Property Impact on Boronate Ester COF Synthesis Expert Insight
Polarity Influences monomer solubility and the boronate esterification equilibrium. Aprotic solvents are generally preferred.A mixture of a good solvent (for solubility) and a poor solvent (to induce precipitation) is often ideal. For example, 1,4-dioxane is a good solvent for many COF precursors, while the less polar mesitylene helps control the precipitation rate.
Boiling Point Determines the accessible temperature range for the solvothermal reaction. Higher temperatures can increase reaction rates and improve crystallinity, but can also lead to decomposition.A high boiling point is essential for most solvothermal syntheses (typically 120 °C) to ensure the reaction proceeds under sufficient thermodynamic control.[4]
Water Content Boronate ester formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials, hindering polymerization.[1][2]While the reaction must be anhydrous, some protocols find that trace amounts of water or the addition of a dehydrating agent can be beneficial. However, this is system-dependent and requires careful optimization.
Chemical Reactivity Certain solvents can participate in side reactions. For instance, some amide solvents like DMF or DEF can decompose at high temperatures to generate amines, which can create a basic environment and trigger unintended structural transformations.[4][5]This is a critical consideration. The base-catalyzed transformation of a 2D boronate ester COF into a 3D spiroborate COF has been reported in solvents like N,N-diethylformamide (DEF), completely altering the material's structure and properties.[4][5]
Q3: What is the purpose of using a co-solvent system like 1,4-dioxane and mesitylene?

The use of a co-solvent system is a cornerstone of modern COF synthesis. It allows for the fine-tuning of the properties described above. In the classic COF-5 synthesis, a mixture of 1,4-dioxane and mesitylene (often in a 1:1 to 4:1 ratio) is employed.[3][6]

  • 1,4-Dioxane: A relatively polar aprotic solvent that is excellent for dissolving the polar polyol linkers (e.g., HHTP).

  • Mesitylene: A nonpolar aromatic solvent with a high boiling point (165 °C). It is a poorer solvent for the monomers, and its role is to modulate the overall polarity of the medium to control the rate of COF precipitation.

By adjusting the ratio of these two solvents, a researcher can precisely control the solubility of the growing polymer chains, guiding them to precipitate slowly and form a well-ordered crystalline framework.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses common issues encountered during the synthesis of this compound-based COFs.

Issue 1: The final product is amorphous or has very low crystallinity upon PXRD analysis.
  • Q: My powder X-ray diffraction (PXRD) pattern shows only a broad "amorphous hump" with no sharp diffraction peaks. What went wrong?

    • A: Cause & Solution: This is the most common problem and almost always points to excessively fast precipitation. The polymer chains did not have time to arrange into an ordered, crystalline lattice.

      • Decrease Polarity Gradient: If using a co-solvent system, increase the proportion of the "good" solvent (e.g., increase the dioxane-to-mesitylene ratio). This keeps the growing COF oligomers in solution longer, promoting slower, more ordered growth.

      • Lower the Reaction Temperature: Reducing the temperature (e.g., from 120 °C to 100 °C or 90 °C) will slow down the polymerization kinetics, giving the framework more time to crystallize.

      • Reduce Monomer Concentration: High concentrations can lead to rapid, uncontrolled polymerization. Try halving the concentration of your monomers.

      • Introduce a Modulator: In some systems, adding a mono-functional "cap" like phenylboronic acid can modulate the growth and improve crystallinity.[7]

Issue 2: The reaction yields no precipitate, or the yield is extremely low.
  • Q: After the solvothermal reaction and cooling, no solid product has formed. What should I do?

    • A: Cause & Solution: This indicates that the growing COF oligomers are too soluble in your chosen solvent system and have not precipitated.

      • Increase Polarity Gradient: This is the opposite of the solution for amorphous products. Increase the proportion of the "poor" solvent (e.g., decrease the dioxane-to-mesitylene ratio) to induce precipitation.

      • Increase Monomer Concentration: A higher concentration can help push the equilibrium towards the solid-state product.

      • Solvent Screening: Your chosen solvent may simply be too effective at solvating the COF. Consider switching to a less polar primary solvent. A systematic screening of different solvent mixtures is advisable.

Issue 3: The product is hydrolytically unstable and loses crystallinity upon exposure to air.
  • Q: My COF looks crystalline immediately after synthesis, but the PXRD peaks disappear after washing or storing the material for a few days. Why?

    • A: Cause & Solution: The boronate ester linkage is susceptible to hydrolysis, especially when exposed to atmospheric moisture.[1][2]

      • Ensure Anhydrous Workup: Perform all washing and solvent exchange steps using anhydrous solvents. Store the final product under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

      • Improve Interlayer Stacking: A well-stacked COF can sterically protect the boronate ester linkages from water.[8] The optimization of solvent conditions to achieve higher crystallinity (as described in Issue 1) is the best defense against hydrolysis. Densely packed frameworks exhibit greater stability.[8]

      • Steric Hindrance: While not a solvent-based solution, consider that monomers with bulky ortho-substituents can sterically shield the boronate ester bond, dramatically increasing its stability against hydrolysis.[9]

Experimental Protocols & Workflows

Workflow for Optimizing Solvent Conditions

The following diagram outlines a logical workflow for troubleshooting and optimizing solvent conditions for your this compound COF synthesis.

G cluster_start Initial Synthesis cluster_eval Characterization cluster_outcomes Troubleshooting Paths cluster_solutions Optimization Steps start Standard Protocol (e.g., Dioxane/Mesitylene 1:1, 120°C, 3 days) pxrd Analyze PXRD start->pxrd good High Crystallinity (SUCCESS) pxrd->good Sharp Peaks amorphous Amorphous Hump pxrd->amorphous Broad Hump low_yield Low / No Yield pxrd->low_yield No Product sol_amorphous Goal: Slow Down Precipitation 1. ↑ 'Good' Solvent Ratio 2. ↓ Temperature 3. ↓ Concentration amorphous->sol_amorphous sol_low_yield Goal: Induce Precipitation 1. ↑ 'Poor' Solvent Ratio 2. ↑ Concentration 3. Change Solvent System low_yield->sol_low_yield sol_amorphous->start Re-synthesize sol_low_yield->start Re-synthesize

Caption: Decision workflow for troubleshooting COF synthesis based on PXRD results.

Protocol: Solvothermal Synthesis of a Boronate Ester COF

This protocol describes a general procedure for the synthesis of a 2D COF from this compound (DFPBA, an A2B monomer) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP, a C3 monomer). Note: This is a starting point and requires optimization.

Materials:

  • This compound (DFPBA)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • Anhydrous Acetone

  • Pyrex tube (heavy-walled, suitable for pressure)

Procedure:

  • Monomer Preparation: In a Pyrex tube, add DFPBA (3 mmol) and HHTP (2 mmol). The 3:2 stoichiometric ratio corresponds to the A2B + C3 reaction.

  • Solvent Addition: Add a pre-mixed, anhydrous co-solvent solution. A good starting point is a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. The total volume should be sufficient to achieve a monomer concentration of approximately 25-50 mM.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.

  • Sealing: Flame-seal the Pyrex tube under vacuum.

  • Solvothermal Reaction: Place the sealed tube in a preheated oven at 120 °C for 72 hours. Ensure all appropriate safety precautions for heating sealed glass tubes are followed.

  • Isolation: After cooling the tube to room temperature, carefully open it. Isolate the solid product by centrifugation or filtration.

  • Washing: Wash the collected powder extensively to remove any unreacted monomers and residual solvent. A typical washing sequence is:

    • Anhydrous acetone (3 times)

    • Anhydrous tetrahydrofuran (THF) (3 times)

  • Activation: Dry the washed powder under high vacuum (e.g., <10⁻⁵ torr) at an elevated temperature (e.g., 150 °C) for 12-24 hours to evacuate the pores of any guest solvent molecules.

  • Characterization: Analyze the activated powder using PXRD to confirm crystallinity, FTIR to verify boronate ester bond formation (~1350 cm⁻¹ for B-O stretching), and N₂ sorption analysis at 77 K to determine the surface area and porosity.

References

addressing low yield in the synthesis of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (3,5-diformylphenyl)boronic acid. We understand that low yields can be a significant bottleneck in research and development. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your synthetic strategy and improve your outcomes.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable bifunctional building block in medicinal chemistry and materials science, offering two reactive aldehyde handles for derivatization and a boronic acid moiety for cross-coupling reactions. However, its synthesis is often plagued by low yields stemming from competing side reactions, incomplete conversion, and purification difficulties. The presence of electron-withdrawing aldehyde groups on the aromatic ring can influence the reactivity of the starting materials and the stability of the final product.

The most common and practical synthetic route involves the palladium-catalyzed Miyaura borylation of a corresponding aryl halide, typically 3,5-dibromobenzaldehyde.[1][2] This guide will focus on troubleshooting this specific pathway.

cluster_0 Synthetic Workflow A Starting Material (3,5-Dibromobenzaldehyde) B Miyaura Borylation (Pd Catalyst, Base, B2pin2) A->B C Intermediate (Boronate Ester) B->C D Work-up & Hydrolysis (Aqueous Acid) C->D E Crude Product D->E F Purification (Base/Acid Extraction) E->F G Final Product (this compound) F->G

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is critically low after the final step. Where should I begin my investigation?

A low final yield is often a cumulative problem. It is essential to analyze each stage of the process, from the initial coupling reaction to the final purification. The most common points of failure are:

  • Inefficient Miyaura Borylation: The core C-B bond-forming reaction may not be proceeding to completion. This is the most critical step to optimize.

  • Side Product Formation: Competing reactions can consume starting materials or the desired product, complicating the reaction mixture and reducing the theoretical maximum yield.

  • Product Decomposition: The aldehyde functionalities are sensitive to strongly basic or oxidative conditions, which can occur during work-up.[3]

  • Purification Losses: Boronic acids are notoriously challenging to purify via standard chromatography and can be physically difficult to handle (e.g., appearing as oils or "gooey" solids).[4][5]

Recommendation: Begin by optimizing the Miyaura borylation step (Q2) and ensuring you are minimizing side reactions (Q3). Then, refine your purification strategy to maximize recovery (Q4).

Q2: My Miyaura borylation reaction is sluggish or incomplete. How can I drive it to completion?

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[6] Its efficiency is highly dependent on the careful selection of the catalyst system, base, and reaction conditions.

cluster_cycle Miyaura Borylation Catalytic Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-X Ln Pd0->ArPdXLn Oxidative Addition ArX Ar-X ArPdBaseLn Ar-Pd(II)-Base Ln ArPdXLn->ArPdBaseLn Base (e.g., OAc-) ArPdBPinLn Ar-Pd(II)-B(pin) Ln ArPdBaseLn->ArPdBPinLn B2pin2 B2pin2 B2pin2->ArPdBaseLn ArPdBPinLn->Pd0 Reductive Elimination ArBpin Ar-B(pin)

Caption: The catalytic cycle for the Miyaura borylation reaction.

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount. While standard catalysts like Pd(dppf)Cl₂ are common, more advanced, electron-rich, and bulky phosphine ligands can significantly improve reaction rates and yields, especially for less reactive aryl bromides.[7]

    • Recommendation: Screen different catalyst/ligand combinations. A system like Pd₂(dba)₃ with a ligand such as XPhos or t-Bu-DPEphos can be highly effective.[7][8]

  • Base Selection: This is arguably the most critical parameter. The base activates the diboron reagent but must be weak enough to prevent premature hydrolysis of the product and to suppress a competing Suzuki-Miyaura reaction between the newly formed boronic ester and the starting aryl halide.[9]

    • Standard Choice: Potassium acetate (KOAc) is the most commonly used base for this reason.[9]

    • Advanced Choice: Recent studies have shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can facilitate the reaction under much milder conditions (e.g., 35 °C) with lower catalyst loading, potentially improving the overall yield by minimizing thermal decomposition.[8][10]

  • Solvent and Temperature: Anhydrous aprotic solvents like dioxane, toluene, or DMF are typically used. Ensure the solvent is thoroughly dried to prevent protodeborylation. Reaction temperatures commonly range from 80-120 °C, but as noted, optimized catalyst systems can lower this requirement.[7]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of 3,5-dibromobenzaldehyde by TLC, GC-MS, or LC-MS to determine the true endpoint of the reaction.

Table 1: Comparison of Reaction Conditions for Miyaura Borylation

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ / XPhos (0.5-2 mol%)Bulky, electron-rich ligands accelerate reductive elimination and improve catalyst stability.[7]
Base Potassium Acetate (KOAc)Potassium 2-ethylhexanoateLipophilic base improves solubility and allows for milder reaction temperatures, reducing side reactions.[8]
Solvent Dioxane / TolueneDioxane / TolueneStandard choice, must be anhydrous.
Temperature 80 - 100 °C35 - 80 °CLower temperatures minimize thermal degradation of sensitive aldehyde groups.[8]
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂)Standard and effective reagent.[9]
Q3: I'm observing a complex mixture of byproducts. What are they and how can I prevent their formation?

The formation of side products is a major cause of low yields. Understanding their origin is key to suppression.

cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Start 3,5-Dibromobenzaldehyde Product This compound Start->Product Miyaura Borylation (Optimized Conditions) Side1 Protodeborylation (Benzaldehyde) Start->Side1 Excess H₂O or Acid Side2 Suzuki Coupling (Diformyl-biphenyl derivative) Start->Side2 Strong Base High Temp Side3 Cannizzaro Reaction (Carboxylic acid + Alcohol) Product->Side3 Strong Base (Work-up)

Caption: Desired reaction pathway versus common detrimental side reactions.

Key Side Products and Mitigation Strategies:

  • Protodeborylation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

    • Cause: Presence of excess water or acidic impurities in the reaction mixture.

    • Prevention: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Avoid acidic conditions until the final hydrolysis step.

  • Suzuki-Miyaura Cross-Coupling: The desired boronic acid product can react with the starting 3,5-dibromobenzaldehyde.

    • Cause: The conditions for borylation are similar to those for Suzuki coupling. This is often promoted by stronger bases or high temperatures.

    • Prevention: Use a mild base like KOAc.[9] Monitor the reaction closely and stop it once the starting material is consumed to prevent the product from reacting further.

  • Cannizzaro Reaction: This is a disproportionation reaction of the aldehyde groups under strongly basic conditions. One aldehyde is oxidized to a carboxylic acid, and the other is reduced to an alcohol.

    • Cause: Exposure to strong bases (e.g., concentrated NaOH) during the work-up, especially at elevated temperatures.[3]

    • Prevention: During any basic wash or extraction, maintain a pH between 8 and 11 and keep the temperature low (ideally 5-10 °C).[3][11]

Q4: My crude product is an impure oil and is difficult to handle. What is the best protocol for purification?

Purifying boronic acids is a common challenge. Standard silica gel chromatography is often ineffective due to the polarity of the molecule and its tendency to dehydrate on the acidic silica surface, forming cyclic boroxine anhydrides.[12] This can lead to severe streaking and poor separation.

Recommended Purification Protocol: pH-Controlled Acid/Base Extraction

This method, adapted from patented industrial processes, leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.[3]

Step-by-Step Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture. If a boronate ester (e.g., pinacol ester) was formed, perform an initial acidic wash (e.g., with 1M HCl) to hydrolyze the ester to the free boronic acid. Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.

  • Alkaline Dissolution:

    • Suspend the crude product in deionized water and cool the mixture to 5-10 °C in an ice bath.

    • Slowly add a 10% aqueous NaOH solution dropwise. Carefully monitor the pH, ensuring it does not exceed 10.5. Maintain the low temperature throughout the addition.

    • The boronic acid will deprotonate to form a water-soluble boronate salt, while non-acidic impurities (like homocoupled byproducts) will remain insoluble.

  • Removal of Impurities:

    • Stir the basic aqueous solution for 30 minutes at low temperature.

    • If any solids remain, filter them off.

    • Extract the aqueous phase with a non-polar organic solvent (e.g., toluene or diethyl ether) two to three times to remove any dissolved neutral impurities.

  • Precipitation of Pure Product:

    • Cool the clean aqueous phase back down to 5-10 °C.

    • Slowly add concentrated HCl dropwise to re-acidify the solution to a pH of ~1-2.

    • The pure this compound should precipitate as a solid.

  • Isolation:

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

This procedure effectively removes many common impurities and avoids the pitfalls of chromatography, often yielding a product with >99% purity.[3]

References

Technical Support Center: Purification of Crude (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-diformylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical building block in high purity. This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Challenge - Common Impurities

Purifying arylboronic acids, particularly those with reactive functional groups like aldehydes, presents unique challenges. Understanding the nature of common impurities is the first step toward selecting an effective purification strategy.

Q1: My initial analysis (NMR/TLC) of the crude product shows several unexpected signals/spots. What are the most likely impurities?

A1: The impurity profile of crude this compound typically stems from the synthesis reaction and the inherent instability of the boronic acid moiety itself. The most common culprits are:

  • Boroxine (Boranic Anhydride): This is the most common impurity and is formed by the intermolecular dehydration of three boronic acid molecules.[1][2][3] This process is a reversible equilibrium, which can be driven by heat or even prolonged storage, meaning a sample that was once pure can appear impure over time.[2][4]

  • Protodeboronated Product (3,5-diformylbenzene): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This can occur under harsh acidic or basic conditions during workup or in the presence of certain metal catalysts.[5]

  • Homocoupling Byproducts: These are dimeric species formed from the coupling of two organometallic intermediates during synthesis.[3]

  • Unreacted Starting Materials: Depending on the synthetic route, residual aryl halides or other precursors may be present.

Diagram: Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible dehydration reaction that leads to the formation of the trimeric boroxine impurity.

Boroxine_Equilibrium cluster_0 This compound (Monomer) cluster_1 Boroxine (Trimeric Anhydride) BA 3 x BA_img Boroxine_img BA_img->Boroxine_img Dehydration (Heat, Vacuum) Water + 3 H₂O Boroxine_img->Water Hydrolysis (Water)

Caption: Reversible equilibrium between the boronic acid and its boroxine.

Section 2: Selecting Your Purification Strategy

No single method is perfect for all situations. The choice of purification technique depends on the impurity profile, the scale of your reaction, and the required final purity.

Q2: How do I choose the most appropriate purification method for my crude this compound?

A2: Use the following decision tree to guide your strategy. Start by analyzing your crude material with a simple technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram: Purification Strategy Decision Tree

Purification_Workflow start Crude this compound analysis Analyze Impurity Profile (TLC, ¹H NMR) start->analysis decision What is the major impurity type? analysis->decision recrystallization Strategy 1: Recrystallization (Good for removing minor, less soluble or more soluble impurities) decision->recrystallization Minor Impurities acid_base Strategy 2: Acid-Base Extraction (Excellent for removing neutral organic impurities) decision->acid_base Neutral Impurities (e.g., protodeboronated) adduct Strategy 3: Diethanolamine Adduct (Highly selective for complex mixtures or very impure samples) decision->adduct Complex Mixture/ Low Purity chromatography Strategy 4: Chromatography (Use when other methods fail; requires careful optimization) decision->chromatography All Else Fails

Caption: Decision workflow for selecting a purification method.

Purification MethodProsConsBest For...
Recrystallization Scalable, cost-effective, can yield very high purity material.Can have lower recovery; finding the right solvent can be time-consuming.Removing small amounts of impurities with different solubility profiles.
Acid-Base Extraction Excellent for removing non-acidic/neutral impurities (e.g., protodeboronated arene).[6]Will not remove other acidic impurities; can be labor-intensive.Crude material contaminated with neutral organic compounds.
Diethanolamine Adduct Highly selective and effective for very impure samples; adduct is often a stable, crystalline solid.[7][8]Adds two steps to the process (formation and hydrolysis); may have yield losses.Heavily contaminated materials where other methods have failed.
Column Chromatography Can separate complex mixtures.Boronic acids often streak or decompose on standard silica gel; can be low-yielding and difficult to scale.[8][9]Small-scale purification when high resolution of similar compounds is needed.

Section 3: Detailed Protocols and Troubleshooting FAQs

This section provides step-by-step protocols for the most effective purification techniques and answers to common questions you may encounter.

A. Recrystallization

Q3: What solvents are best for recrystallizing this compound?

A3: The two aldehyde groups make this molecule quite polar. Therefore, you should focus on polar solvents. A mixed-solvent system is often most effective.[7][9]

  • Find a "Good" Solvent: A solvent that dissolves your compound completely when hot but poorly when cold.

  • Find an "Anti-Solvent": A less polar solvent in which your compound is insoluble, but is miscible with the "good" solvent.

Suggested "Good" Solvents (Polar)Suggested "Anti-Solvents" (Less Polar)
AcetoneHexane / Heptane
Ethyl Acetate (EtOAc)Diethyl Ether
Tetrahydrofuran (THF)Dichloromethane (DCM)
Acetonitrile (MeCN)Toluene

Experimental Protocol: Mixed-Solvent Recrystallization

  • Place the crude boronic acid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., hot ethyl acetate) dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Remove the flask from the heat. Slowly add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's solubility drops so rapidly that it comes out of solution as a liquid phase rather than an ordered crystal lattice. To fix this:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent to reduce the level of supersaturation.

  • Cool the solution much more slowly. Insulate the flask to ensure gradual cooling.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Add a seed crystal from a previous successful crystallization if available.

B. Acid-Base Extraction

This technique leverages the Lewis acidic nature of the boronic acid group (pKa ~9) to separate it from neutral impurities.[10]

Q5: How do I perform an acid-base extraction to purify my product?

A5: This process involves converting the boronic acid into its water-soluble boronate salt, washing away organic-soluble impurities, and then regenerating the pure boronic acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will move into the aqueous layer as its sodium boronate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash this combined basic layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2-3. The pure boronic acid should precipitate out of the solution.

  • Extract the acidified aqueous layer multiple times with fresh ethyl acetate to recover the purified product.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

C. Purification via Diethanolamine Adduct Formation

For particularly challenging purifications, forming a stable, crystalline adduct with diethanolamine is a highly effective method.[11]

Q8: My sample is very impure (<70% pure). How can I use the diethanolamine adduct method?

A8: This elegant method involves the reversible formation of a stable five-membered ring between the boronic acid and diethanolamine. This adduct often has excellent crystalline properties and can be easily separated from impurities by simple filtration.

Experimental Protocol: Diethanolamine Adduct Purification

  • Adduct Formation: Dissolve the crude boronic acid in a hot solvent mixture (e.g., toluene/heptane or EtOAc/hexane). Add a stoichiometric equivalent (1.0 eq) of diethanolamine. Stir the solution and allow it to cool slowly. The diethanolamine adduct should crystallize out.

  • Isolation: Collect the crystalline adduct by vacuum filtration and wash it with a cold non-polar solvent (like hexane or ether) to remove any soluble impurities.

  • Liberation of Pure Boronic Acid: Suspend the purified adduct in an organic solvent like ethyl acetate. Add this suspension to a separatory funnel containing an aqueous acid (e.g., 1 M HCl). Shake vigorously. The acid will protonate the diethanolamine, breaking the adduct and releasing the pure boronic acid into the organic layer.

  • Workup: Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the highly pure this compound.

Section 4: Proper Handling and Storage

Q9: How should I store my purified this compound to prevent degradation?

A9: To maintain purity, proper storage is crucial.

  • Prevent Boroxine Formation: As boroxine formation is a dehydration process, store the compound in a tightly sealed container in a desiccator to protect it from moisture.[2]

  • Temperature: Store in a cool environment, such as a refrigerator. Avoid excessive heat, which can accelerate dehydration to the boroxine.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent potential oxidation of the aldehyde groups.

References

preventing self-condensation of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional reagent in the synthesis of Covalent Organic Frameworks (COFs), complex pharmaceuticals, and dynamic hydrogels, (3,5-diformylphenyl)boronic acid (DFPBA) offers unique reactivity through its distinct functional groups.[1] However, its utility is predicated on its purity and structural integrity. Like all boronic acids, DFPBA is susceptible to self-condensation, a reversible dehydration reaction that can complicate stoichiometry, alter reactivity, and compromise experimental reproducibility.

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and preventing the self-condensation of DFPBA.

Frequently Asked Questions (FAQs)

Q1: What is the self-condensation of this compound?

The self-condensation of this compound is a dehydration reaction where three molecules of the boronic acid reversibly combine to form a six-membered cyclotrimeric anhydride known as a boroxine.[2][3] This process releases three molecules of water. The reaction is an equilibrium, meaning the presence of water can shift the balance back towards the boronic acid form, while its removal (e.g., by heat or a drying agent) favors boroxine formation.[4][5][6]

Caption: Equilibrium between DFPBA and its boroxine.
Q2: How do the diformyl groups on DFPBA affect its tendency to self-condense?

The two electron-withdrawing formyl (-CHO) groups on the phenyl ring have a significant impact on the electronic properties of the boron atom.

  • Increased Acidity: Electron-withdrawing groups decrease the pKa of arylboronic acids, making them more acidic.[7]

  • Reduced Propensity for Boroxine Formation: Studies on substituted phenylboronic acids have shown that electron-donating groups tend to support the formation of boroxines.[6][8] Conversely, the strong electron-withdrawing nature of the two formyl groups in DFPBA makes the boron atom more electron-deficient (a stronger Lewis acid), which generally disfavors the equilibrium towards the boroxine form compared to electron-rich or unsubstituted arylboronic acids. While condensation can still occur, especially under anhydrous or high-temperature conditions, DFPBA is intrinsically less prone to it than many other boronic acids.

Q3: Why is it critical to control the boronic acid/boroxine equilibrium?

Controlling this equilibrium is essential for experimental accuracy and reproducibility for several reasons:

  • Stoichiometric Accuracy: When weighing out the solid reagent, you are typically assuming its molecular weight is that of the boronic acid (193.95 g/mol ). If a significant portion has converted to the boroxine (MW 527.76 g/mol for the trimer, or an average of 175.92 g/mol per monomer unit), your molar calculations will be inaccurate, leading to incorrect reagent ratios.

  • Solubility Differences: The boronic acid and its boroxine may have different solubilities in a given solvent, which can affect reaction kinetics and homogeneity.[9] Phenylboronic acid, for example, is soluble in most polar organic solvents but poorly soluble in nonpolar ones.[5]

  • Reaction Mechanism and Kinetics: While boroxines are often competent reagents in cross-coupling reactions like the Suzuki-Miyaura coupling (as they can hydrolyze in situ to the active boronic acid), this is not always the case.[10] In strictly anhydrous reactions, the boroxine itself must react, which may have a different kinetic profile.[11] Relying on in situ hydrolysis introduces an extra variable that can affect reaction outcomes.

Q4: How can I detect and quantify boroxine in my DFPBA sample?

Several analytical techniques can be employed to assess the purity of your DFPBA and detect the presence of its boroxine form.

Analytical TechniqueObservation for Boroxine PresenceNotes
NMR Spectroscopy (¹H, ¹¹B, ¹³C) Appearance of distinct sets of peaks corresponding to the boroxine structure. The chemical shifts of the aromatic protons and carbons will differ slightly between the acid and the boroxine.This is one of the most direct methods. Analysis in a protic solvent (like DMSO-d6 with a drop of D₂O) can shift the equilibrium entirely to the boronic acid, providing a pure reference spectrum.
HPLC / UPLC A second peak, often with a different retention time, may be observed. The boroxine is generally less polar than the boronic acid.Analysis can be challenging as the aqueous mobile phases used in reversed-phase HPLC can cause the boroxine to hydrolyze back to the acid on the column, leading to peak tailing or inaccurate quantification.[12]
Thermal Analysis (DSC/TGA) The dehydration of the boronic acid to the boroxine can be observed as a thermal event.[13][14]Useful for characterizing the bulk thermal stability and behavior of the solid material.
Mass Spectrometry (MS) Detection of the molecular ion corresponding to the boroxine trimer or its fragments.GC-MS may not be suitable due to the low volatility of the acid, but techniques like ESI-MS can be effective. High temperatures in some MS sources can promote boroxine formation.[8]

Troubleshooting Guides

Problem: My solid DFPBA reagent gives inconsistent analytical results or appears clumpy.

Cause: This often indicates moisture absorption from the atmosphere, which can facilitate the reversible boronic acid-boroxine equilibrium or lead to hydration. Improper storage can also lead to slow degradation over time.

Solution: Implement a Strict Storage and Handling Protocol. Arylboronic acids are sensitive to moisture, heat, and light.[15] Adherence to proper storage is the first line of defense against degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture.
Moisture Use a desiccator or a tightly sealed container with a desiccant.DFPBA is hygroscopic; moisture absorption drives the equilibrium and can lead to hydrolysis of other functional groups.
Light Store in an amber vial or a dark location.Protects the compound from potential light-induced degradation.

Solution: Re-purification by Recrystallization. If you suspect your DFPBA sample contains a significant amount of boroxine, you can often convert it back to the pure boronic acid by recrystallization from water or a mixed aqueous solvent system.[8][10]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the impure DFPBA in a minimal amount of hot water or a hot water/co-solvent mixture (e.g., water/acetonitrile). The presence of water will hydrolyze the boroxine back to the boronic acid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of the pure boronic acid.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the purified crystals thoroughly under high vacuum at a mild temperature (e.g., 40-50 °C) to remove all water without inducing new boroxine formation.

  • Validation: Confirm the purity of the recrystallized product using your chosen analytical method (e.g., NMR).

Problem: My Suzuki-Miyaura coupling reaction with DFPBA has low yield or fails completely.

Cause: While boroxines can be active in Suzuki couplings, relying on this can be unpredictable. Low yields can stem from inaccurate stoichiometry due to boroxine content, catalyst deactivation, or competing side reactions like protodeboronation, which is the cleavage of the C-B bond.[15][16]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling q1 Did you verify the purity of DFPBA (boronic acid) before use? start->q1 sol_purify Action: Analyze DFPBA by NMR. If boroxine is present, recrystallize from water. q1->sol_purify No q2 Are your solvent and reagents scrupulously dry and degassed? q1->q2 Yes a1_yes Yes a1_no No sol_dry Action: Use anhydrous solvents. Degas solvent and reaction mixture (e.g., Ar sparging). q2->sol_dry No q3 Is the base appropriate and fully dissolved? (e.g., K₂CO₃, Cs₂CO₃) q2->q3 Yes a2_yes Yes a2_no No sol_base Action: Choose a suitable base. Consider using a solvent mixture (e.g., Toluene/Water) to aid solubility. q3->sol_base No q4 Is the Palladium catalyst active? Have you optimized the ligand? q3->q4 Yes a3_yes Yes a3_no No sol_cat Action: Use a fresh catalyst/precatalyst. Screen different ligands (e.g., phosphine-based). Consider a pre-catalyst activation step. q4->sol_cat Optimization Needed

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Protocol for Using DFPBA in Suzuki Coupling: This protocol is designed to ensure the boronic acid is in its active monomeric form and to minimize potential side reactions.

  • Reagent Preparation:

    • Use freshly purified/validated this compound.

    • Use an anhydrous, degassed solvent (e.g., dioxane, toluene, or a DMF/water mixture).[17]

    • Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dried.

  • Reaction Setup (under Inert Atmosphere):

    • To a dried reaction vessel, add the aryl halide, the base, and the palladium catalyst (e.g., Pd(PPh₃)₄).[17]

    • Add the degassed solvent.

    • Crucially, add the solid this compound last, just before heating. This minimizes its time in solution where it could potentially dehydrate before the catalytic cycle begins.

  • Execution:

    • Stir the mixture at the optimized temperature (e.g., 60-110 °C) and monitor progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron-containing byproducts.[17]

By following these guidelines, researchers can ensure the integrity of their this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

troubleshooting poor solubility of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,5-diformylphenyl)boronic acid

A Note from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the unique properties of highly functionalized reagents like this compound can present both exciting opportunities and significant experimental challenges. Its poor solubility is a frequent topic of discussion, often stemming from its rigid structure, potential for strong intermolecular interactions, and the inherent chemistry of boronic acids themselves.

This guide is structured to address these challenges head-on. We will move from fundamental solubility principles to advanced troubleshooting strategies, providing not just protocols, but the underlying chemical logic. My goal is to empower you to diagnose issues effectively and optimize your experimental outcomes. Let's begin.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and where should I start?

This compound is a polar, aromatic compound. The two electron-withdrawing formyl groups and the acidic boronic acid moiety contribute to its character. Generally, its solubility is limited in nonpolar solvents.

Based on data from analogous compounds like 3,4,5-trifluorophenylboronic acid and phenylboronic acid itself, your starting points should be polar organic solvents.[1][2] Phenylboronic acid shows high solubility in ethers (like THF, dioxane) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4][5]

Recommended Starting Solvents:

  • Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Alcohols: Methanol (MeOH), Ethanol (EtOH)

Begin by attempting to dissolve a small quantity at room temperature in these solvents. If solubility remains poor, proceed to the strategies outlined in the following questions.

Q2: My this compound won't dissolve in standard organic solvents even with stirring. What is my next step?

If room temperature dissolution fails, you can employ physical methods to increase the rate and extent of solubilization. However, you must be aware of the potential for compound degradation.

Tier 1 Troubleshooting: Physical Methods

  • Heating: Gently warming the mixture can significantly increase solubility. However, be cautious. Boronic acids can undergo thermal decomposition or dehydration to form cyclic anhydrides known as boroxines, which have different solubility profiles and can complicate reactions.[3][6] Always heat gently and for the minimum time necessary.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution without excessive heating.[2] This is a preferred method if you are concerned about thermal stability.

  • Co-solvents: Using a solvent mixture is a powerful technique. For reactions like Suzuki-Miyaura couplings, a mixture of an organic solvent (e.g., Dioxane, THF, DMF) with water is highly effective.[2] The water not only helps dissolve the inorganic base but can also facilitate the formation of the more soluble boronate salt.

Q3: I'm setting up a Suzuki-Miyaura coupling and the reaction is sluggish or failing completely. How can I address solubility in this context?

This is a classic problem where poor solubility is the root cause of failed reactivity. In a Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a boronate salt, which then participates in the transmetalation step with the palladium catalyst. If the boronic acid or the base is not sufficiently dissolved, this activation cannot occur efficiently.[7]

Causality: The reaction is often a heterogeneous mixture. The key is to improve the interaction between the boronic acid, the base, and the catalyst.

Solutions for Suzuki-Miyaura Reactions:

  • Choice of Base and Solvent System: Use a strong, finely powdered base like K₃PO₄ or Cs₂CO₃.[7][8] Pair it with a solvent system like Dioxane/H₂O (e.g., 4:1 or 10:1 ratio) or DMF/H₂O.[2] The aqueous phase is critical for dissolving the base and forming the active boronate species.[8][9]

  • Phase-Transfer Catalysis (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC helps shuttle the boronate anion from the aqueous phase into the organic phase where the aryl halide and palladium catalyst reside, thereby accelerating the reaction.[2]

  • Temperature: Increasing the temperature (typically 80-110 °C) can overcome both solubility and reaction activation barriers.[7] However, this also increases the risk of protodeboronation (replacement of the -B(OH)₂ group with hydrogen), a common decomposition pathway for electron-deficient boronic acids.[7] It's a delicate balance.

Q4: What is boroxine formation and how does it impact my experiments?

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, called boroxines.[3] This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.

boroxine_equilibrium BA 3 x this compound (Monomer) BX Boroxine (Trimeric Anhydride) BA->BX Dehydration (-3 H₂O) BX->BA Hydrolysis (+3 H₂O) H2O + 3 H₂O

The position of this equilibrium depends on the solvent, temperature, and presence of water.[3] Commercial boronic acids are often a mixture of the monomer and the boroxine.[3] This can lead to:

  • Inconsistent Solubility: The boroxine has a different, often lower, solubility than the monomeric acid, making reproducible dissolution difficult.[3]

  • Variable Reactivity: While boroxines are generally competent in cross-coupling reactions, the difference in physical properties can affect reaction kinetics and reproducibility.

To manage this, you can often drive the equilibrium back to the boronic acid by using a solvent system containing water, as is common in Suzuki couplings.

Q5: My solubility issues are persistent and hindering reproducibility. When should I consider chemically modifying the boronic acid?

When physical methods are insufficient or when you need to ensure stability for purification or storage, derivatization is the most robust strategy. By converting the boronic acid to a more stable and soluble ester or adduct, you can circumvent many of the common problems.[10][11]

Common Derivatives:

  • Pinacol Esters (BPin): These are significantly more soluble in organic solvents and are more stable towards protodeboronation and boroxine formation.[7][10] They are easily prepared and are competent in most cross-coupling reactions.

  • Diethanolamine Adducts: These adducts are often crystalline, stable solids that can be easily purified and stored.[8] They are readily formed by reacting the boronic acid with diethanolamine and can be used directly in Suzuki couplings, where they release the active boronic acid under the reaction conditions.[8]

  • Trifluoroborate Salts (BF₃K): These salts (e.g., R-BF₃K) are highly stable, crystalline solids that are easy to handle and are resistant to protodeboronation.[7]

Choosing to derivatize is a strategic decision when you require high purity, long-term stability, or are working with a particularly challenging substrate where side reactions like protodeboronation are a major concern.[7]

Troubleshooting Guide & Protocols

This section provides a logical workflow and detailed protocols to systematically address the poor solubility of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Start: Poor Solubility Observed tier1 Tier 1: Physical Methods - Test polar aprotic solvents (DMF, DMSO) - Gentle heating - Sonication start->tier1 check1 Soluble? tier1->check1 tier2 Tier 2: Reaction Condition Optimization (For Suzuki Coupling) - Use co-solvent (Dioxane/H₂O) - Use strong, fine base (K₃PO₄) - Add Phase-Transfer Catalyst (TBAB) check1->tier2 No success Success: Proceed with Experiment check1->success Yes check2 Reaction Proceeds? tier2->check2 tier3 Tier 3: Chemical Derivatization - Convert to Pinacol Ester - Form Diethanolamine Adduct check2->tier3 No check2->success Yes end Use Derivative in Reaction tier3->end

Protocol 1: General Solubilization for Characterization or Non-Coupling Reactions

This protocol aims to achieve a stock solution for analysis or reactions other than cross-coupling.

  • Solvent Screening: In separate small vials, place ~5 mg of this compound. Add 0.5 mL of a test solvent (e.g., DMF, DMSO, THF, Dioxane, Acetone).

  • Room Temperature Test: Vigorously stir or vortex each vial for 2-3 minutes. Observe for dissolution.

  • Sonication: If not fully dissolved, place the vials in an ultrasonic bath for 10-15 minutes. Observe for dissolution.

  • Gentle Heating: If solids remain, heat the vials to 40-50°C with stirring for 10 minutes. Caution: Avoid boiling, as this can promote boroxine formation.[3]

  • Selection: Choose the solvent that provides the best solubility with the mildest conditions. For many applications, DMF or DMSO will be the most effective.

Protocol 2: In-Situ Solubilization for Suzuki-Miyaura Coupling

This protocol is a robust starting point for using the boronic acid directly in a cross-coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (10:1), via syringe to achieve a concentration of ~0.1 M relative to the limiting reagent.[8] The presence of water is crucial for dissolving the base and activating the boronic acid.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The initially heterogeneous mixture should become more homogeneous as the reaction proceeds. Monitor by TLC or LC-MS.

Protocol 3: Conversion to a Diethanolamine Adduct for Enhanced Solubility & Stability

This protocol converts the boronic acid into a stable, easy-to-handle solid that can be used directly in subsequent reactions.[8]

  • Dissolution: In a vial with a stir bar, suspend the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the new solid crashes out.

  • Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.

  • Purification: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (the one used in step 1) and dry under vacuum.

  • Usage: This stable adduct can now be weighed out and used directly in Suzuki coupling reactions, where the basic conditions will liberate the active boronic acid in situ.

Data Summary: Solubility of Phenylboronic Acids

While specific quantitative solubility data for this compound is not widely published, the following table, compiled from studies on phenylboronic acid and its derivatives, provides a strong predictive guide for solvent selection.[3][4][5][12]

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Notes
Polar Aprotic DMF, DMSO, AcetoneHigh Strong dipole-dipole interactions can effectively solvate the polar functional groups. Acetone is noted as a good solvent for phenylboronic acid.[3][4]
Ethers THF, 1,4-Dioxane, Dipropyl EtherModerate to High Ethers are excellent solvents for many boronic acids due to their ability to act as Lewis bases and coordinate with the boron center.[3]
Alcohols Methanol, EthanolModerate Capable of hydrogen bonding, but may participate in esterification with the boronic acid, especially with heating or acid catalysis.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Phenylboronic acid has moderate solubility in chloroform.[4] The added polar formyl groups may slightly increase this.
Hydrocarbons Hexane, Toluene, MethylcyclohexaneVery Low / Insoluble These nonpolar solvents cannot effectively solvate the highly polar boronic acid and formyl groups.[3][4]
Aqueous WaterLow While some simple boronic acids have slight water solubility, the large organic backbone of this molecule limits it. Solubility increases significantly at higher pH due to boronate salt formation.

References

Technical Support Center: Strategies to Reduce Defects in (3,5-diformylphenyl)boronic acid COFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Covalent Organic Framework (COF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with (3,5-diformylphenyl)boronic acid and its derivatives to construct boronate ester-linked COFs. Our goal is to provide actionable, in-depth solutions to common challenges related to structural defects, moving beyond simple protocols to explain the underlying principles that govern the formation of highly crystalline and robust frameworks.

Section 1: Frequently Asked Questions (FAQs) - Understanding Defects in Boronate Ester COFs

This section addresses fundamental questions regarding the nature, identification, and impact of defects in your COF materials.

Q1: What are the primary types of defects I should be aware of when synthesizing COFs from this compound?

A1: Defects in COFs are broadly categorized into two main types:

  • Missing Linker Defects: These are compositional defects where a building block (either the boronic acid or a polyol linker) is absent from its expected position in the lattice. This leaves unreacted functional groups (e.g., free boronic acids or hydroxyl groups) within the framework, disrupting the long-range order and potentially altering the chemical environment of the pores.[1][2][3]

  • Structural and Topological Imperfections: These defects relate to the arrangement of the building blocks. They include low crystallinity (amorphous domains), grain boundaries between crystalline domains, and disordered stacking of the 2D layers.[4][5] In boronate ester COFs, topological defects like the formation of larger or smaller rings (e.g., heptagons) instead of the intended hexagonal pores can also occur, though the reversible nature of the boroxine/boronate ester linkage often helps to minimize these.[1]

Q2: Why is achieving a low-defect, highly crystalline COF so important for my application?

A2: The ordered, porous structure of a COF is central to its function. Defects can significantly compromise performance in several ways:[4][5]

  • Reduced Porosity and Surface Area: Missing linkers or amorphous domains can block the pores, drastically reducing the specific surface area (as measured by BET analysis) and limiting access for guest molecules.[6]

  • Compromised Stability: The structural integrity of a COF relies on its complete covalent network. Defects create weak points, which can lead to lower thermal and chemical stability. Boronate ester linkages are particularly susceptible to hydrolysis, a process that can be exacerbated at defect sites.[7][8]

  • Altered Electronic and Catalytic Properties: For applications in electronics or catalysis, the regular arrangement of π-systems and active sites is crucial for charge transport and predictable reactivity. Defects disrupt this periodicity, leading to inconsistent and often degraded performance.[1][4]

Q3: How can I quickly assess if my newly synthesized COF has a high defect density?

A3: A combination of routine characterization techniques provides a clear picture of your COF's quality.[1][3]

Characterization TechniqueIndication of High-Quality COFIndication of High Defect Density
Powder X-Ray Diffraction (PXRD) Sharp, well-defined diffraction peaks corresponding to the expected crystal structure.Broad, poorly resolved peaks, or a broad amorphous halo.[1][3]
Gas Adsorption (N₂ at 77 K) High specific surface area (BET) consistent with theoretical calculations for the target structure.Significantly lower-than-expected surface area.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the boronic acid and polyol starting materials; appearance of strong B-O stretches (~1350 cm⁻¹).[10]Presence of a residual broad O-H band, indicating unreacted linkers.[1]
Thermogravimetric Analysis (TGA) High thermal stability with a sharp, single-step decomposition profile at elevated temperatures.Lower decomposition temperature or multi-step decomposition, suggesting structural weak points.[1]

Section 2: Troubleshooting Guide - From Amorphous Powder to Crystalline Framework

This guide addresses common experimental failures and provides targeted solutions grounded in the principles of dynamic covalent chemistry.

Issue 1: My product is amorphous or has very low crystallinity according to PXRD.

  • Potential Cause: The polymerization reaction is occurring too rapidly and irreversibly. The boronate ester bond formation, while reversible, needs sufficient time and the right conditions to "proofread" and correct mistakes. A fast, kinetically driven precipitation leads to a disordered, amorphous network.[1][11]

  • Solution: Implement Modulated Synthesis. A "modulator" is a monofunctional molecule that reversibly binds to the linker molecules, effectively slowing down the overall rate of polymerization.[12] This promotes a thermodynamically controlled growth process, allowing the framework to self-heal and crystallize. For a system using this compound and a catechol-type linker, a monofunctional boronic acid or a simple monocarboxylic acid can serve as an effective modulator.

    • Mechanism: The modulator competes with the difunctional linkers for reactive sites. This slows the incorporation of linkers into the growing framework, providing a larger window for mismatched connections to dissociate and reform correctly, ultimately favoring the most stable (crystalline) structure.[13]

modulated_synthesis cluster_reactants Reactants in Solution cluster_framework Growing COF cluster_result Resulting Structure Linker Bifunctional Linker (this compound) Framework Framework Binding Site Linker->Framework Forms stable, covalent bond (Polymerization) High_Defect Without Modulator: Rapid growth leads to kinetic trapping and defects. Linker->High_Defect Modulator Monofunctional Modulator (e.g., Phenylboronic Acid) Modulator->Framework Forms transient, reversible bond (Slowing Polymerization) Low_Defect With Modulator: Slow, reversible growth allows error correction, leading to high crystallinity. Modulator->Low_Defect

Issue 2: The surface area of my COF is much lower than the theoretical value, despite decent PXRD crystallinity.

  • Potential Cause: The pores are occluded by unreacted monomers, oligomers, or residual solvent that were not removed during the initial workup. Even with a crystalline backbone, blocked pores render the material non-porous.

  • Solution: Implement a Rigorous Purification Protocol. Simple filtration and washing are often insufficient. A more exhaustive extraction is required to fully activate the COF and open its pores.

    • Recommended Method: Soxhlet extraction is highly effective. After initial isolation and washing of the crude COF powder, place it in a cellulose thimble and perform a continuous extraction for 12-24 hours with a high-purity, anhydrous solvent (e.g., acetone or tetrahydrofuran) that can dissolve the starting materials but not the COF.[9]

    • Activation: After extraction, the powder must be dried under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 120-150 °C) for at least 12 hours to remove the extraction solvent from the pores. This final "activation" step is critical before any gas adsorption analysis.

Issue 3: My FTIR spectrum shows a persistent broad peak around 3400 cm⁻¹, indicating unreacted -OH groups.

  • Potential Cause: The presence of water in the reaction system. Boronate ester linkages are formed through a dehydration condensation reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will inhibit the forward reaction and can also hydrolyze already-formed linkages, leading to defects and lower yields.[14]

  • Solution: Ensure Strictly Anhydrous Conditions.

    • Glassware: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of inert gas (N₂ or Ar) or in a desiccator immediately before use. Flame-drying under vacuum is also a highly effective alternative.[14]

    • Solvents: Use high-purity anhydrous solvents. Solvents for COF synthesis (e.g., mesitylene, 1,4-dioxane) should be purchased in sealed bottles or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons).

    • Reagents: Solid reagents like the polyol linker should be dried in a vacuum oven before use. Handle all reagents under an inert atmosphere to prevent moisture uptake from the air.[14]

Section 3: Key Experimental Protocols

Protocol 1: Modulated Solvothermal Synthesis of a High-Crystallinity Boronate Ester COF

This protocol provides a robust starting point for synthesizing a highly crystalline COF from this compound and a suitable catechol linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

  • Materials:

    • This compound (1.5 mmol)

    • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (1.0 mmol)

    • Modulator: Phenylboronic acid (0.5 to 3.0 mmol, optimize concentration)

    • Anhydrous Solvent Mixture: 1:1 (v/v) mesitylene:1,4-dioxane (10 mL)

  • Procedure:

    • Preparation: In a glovebox or under a strict inert atmosphere, add this compound, HHTP, and the selected amount of phenylboronic acid modulator to a 15 mL pressure-rated glass tube.

    • Solvent Addition: Add the anhydrous solvent mixture to the tube.

    • Sonication: Briefly sonicate the mixture to ensure homogeneous dispersion of the solids.

    • Flash Freezing: Seal the tube, remove it from the glovebox, and flash-freeze the contents in liquid nitrogen.

    • Degassing: Evacuate the tube using a Schlenk line and backfill with argon. Repeat this freeze-pump-thaw cycle three times to remove any dissolved oxygen.

    • Reaction: Place the sealed tube in a preheated oven at 120 °C for 72 hours. A fine powder should precipitate during this time.

    • Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.

    • Washing: Wash the collected powder sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove soluble impurities.

    • Purification: Perform Soxhlet extraction with anhydrous acetone for 24 hours.

    • Activation: Dry the purified powder under high vacuum at 150 °C for 12 hours. Store the activated COF in an inert atmosphere.

troubleshooting_workflow start Synthesize COF pxrd Analyze with PXRD start->pxrd sharp_peaks Result: Sharp, Defined Peaks pxrd->sharp_peaks Good broad_peaks Result: Broad/Amorphous Peaks pxrd->broad_peaks Poor bet Analyze with N2 Adsorption (BET) high_sa Result: High Surface Area bet->high_sa Good low_sa Result: Low Surface Area bet->low_sa Poor ftir Analyze with FTIR no_oh Result: No Residual -OH Peak ftir->no_oh Good yes_oh Result: Residual -OH Peak Present ftir->yes_oh Poor sharp_peaks->bet modulator Action: Add Modulator (e.g., Phenylboronic acid) broad_peaks->modulator Cause: Fast Kinetics temp Action: Optimize Reaction Temperature & Time broad_peaks->temp Cause: Sub-optimal Conditions high_sa->ftir purify Action: Improve Purification (Soxhlet Extraction) low_sa->purify Cause: Pore Blocking success High-Quality COF no_oh->success anhydrous Action: Ensure Strictly Anhydrous Conditions yes_oh->anhydrous Cause: Water Contamination modulator->start Re-synthesize temp->start Re-synthesize purify->start Re-synthesize & Re-purify anhydrous->start Re-synthesize

References

Technical Support Center: Managing Hydrolytic Instability of Boronate Ester COFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs) featuring boronate ester linkages. The dynamic nature of the boronate ester bond is central to the facile synthesis and crystallinity of these remarkable materials. However, this same reversibility is the root of their primary vulnerability: hydrolytic instability.

This guide is designed to provide you with a deep, mechanistic understanding of this challenge and to equip you with actionable strategies for its management. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Boronate Ester Instability

This section addresses the most common foundational questions regarding the stability of boronate ester COFs.

Q1: What is the fundamental mechanism of boronate ester hydrolysis in a COF?

A: The hydrolysis of a boronate ester linkage is fundamentally a nucleophilic attack by water on the electron-deficient boron center.[1][2][3] The boron atom in a boronate ester is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. Water acts as a Lewis base, donating a lone pair of electrons to the boron atom. This process is often autocatalyzed by other water molecules, which can facilitate the proton transfers needed to break the B-O bond.[1][4]

The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the boronic acid and diol monomers, leading to the decomposition of the COF framework. Computational studies using density functional theory (DFT) have shown that while the initial attack by a single water molecule has a significant energy barrier, the presence of additional water molecules can reduce this barrier substantially, accelerating hydrolysis.[1][2][3][5]

Q2: My boronate ester COF decomposes almost immediately in water. Is this typical?

A: Yes, for many simple boronate ester COFs, rapid decomposition upon exposure to water is a known issue.[4] This instability is a major hurdle for their use in many applications. However, the rate of hydrolysis can vary dramatically—by as much as 200-fold—depending on the specific molecular structure of the COF.[6][7] Factors such as the electronic properties of the building blocks, steric hindrance around the linkage, and the crystallinity of the framework play crucial roles.

Q3: How does pH affect the stability of my boronate ester COF?

A: The stability of boronate ester linkages is highly dependent on pH. Generally, they are most stable under neutral or slightly acidic conditions. Under strongly acidic or basic conditions, hydrolysis is catalyzed and accelerated.

  • Acidic Conditions: Acid catalysis protonates the oxygen atom of the ester, making it a better leaving group and facilitating nucleophilic attack by water.

  • Basic Conditions: Under basic conditions, the boron center is attacked by hydroxide ions (OH⁻), which are stronger nucleophiles than water. This can also lead to the formation of anionic tetrahedral sp³-hybridized boron species, which can be a pathway to linkage conversion or decomposition.[8]

Q4: I've noticed my COF is much more stable as a crystalline solid than when suspended as individual molecules. Why is that?

A: This is an excellent observation and points to the protective effect of the crystalline framework. DFT calculations have revealed that the hydrolysis pathways for boronate esters within a stacked, crystalline COF environment are different and have higher energy barriers compared to freestanding molecular fragments.[1][2][3][5] The ordered, and often hydrophobic, environment within the COF pores can limit water accessibility to the boronate ester linkages. Furthermore, strong interlayer π–π stacking interactions can physically hinder the conformational changes required for the hydrolysis reaction to proceed.[4][8]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed to help you diagnose and solve specific experimental problems related to hydrolytic instability.

Problem/Symptom Potential Cause(s) Recommended Solution(s)
Loss of PXRD crystallinity after washing with water or protic solvents. Hydrolysis of boronate ester linkages leading to framework collapse.1. Switch to Aprotic Solvents: Wash the COF with anhydrous solvents like acetone, THF, or hexane. 2. Steric Shielding: Redesign the COF linkers with bulky functional groups (e.g., tert-butyl groups) ortho to the boronic acid. This sterically hinders the approach of water to the boron center.[9][10][11] 3. Increase Interlayer Interactions: Use planar, π-extended monomers to enhance π-π stacking, which can physically protect the linkages.
COF sample shows poor performance in aqueous catalytic reactions. The catalytic sites are active, but the COF framework is degrading under the reaction conditions.1. pH Control: Buffer the aqueous solution to a neutral or slightly acidic pH where the boronate ester is most stable.[9][10] 2. Hydrophobic Pore Engineering: Introduce hydrophobic moieties (e.g., alkyl chains) into the COF pores. This can be done via pre-designing the building blocks or through post-synthetic modification. This creates a more hydrophobic microenvironment that repels water. 3. Linkage Conversion: For applications requiring high stability, consider a post-synthetic conversion of a subset of linkages to a more robust type if the chemistry allows.[12][13]
Inconsistent batch-to-batch stability. Variations in crystallinity, particle size, or residual synthesis reagents (e.g., acid/base catalysts) are affecting hydrolysis rates.1. Standardize Washing Protocol: Implement a rigorous and consistent washing and solvent exchange protocol to remove any residual catalysts or modulators. 2. Control Crystallization: Carefully control synthesis parameters (temperature, time, concentration) to achieve a consistent level of crystallinity and particle size, as these affect the surface area exposed to water. The rate-determining step in COF growth is often interlayer stacking, not just in-solution condensation.[6][14] 3. Post-Synthetic Annealing: Annealing the COF under vacuum at an elevated temperature can sometimes improve crystallinity and remove trapped solvent molecules.
Material degrades during storage in ambient air. Boronate ester COFs can be sensitive to atmospheric moisture, especially in humid environments.[15]1. Inert Storage: Store the purified and dried COF material in a desiccator or glovebox under an inert atmosphere (N₂ or Ar). 2. Hydrophobic Coating (Advanced): For specialized applications, consider post-synthetically modifying the COF surface with a thin, hydrophobic polymer layer to act as a moisture barrier.

Part 3: Key Experimental Protocols & Methodologies

Here, we provide detailed, actionable protocols for strategies discussed above.

Protocol 1: Synthesis of a Hydrolytically Stable Boronate Ester COF via Steric Shielding

This protocol is based on the principle that introducing bulky groups near the reactive center can kinetically suppress hydrolysis.[9][10][16]

Objective: To synthesize a COF with enhanced stability by using a diboronic acid linker functionalized with tert-butyl groups.

Materials:

  • Hexahydroxytriphenylene (HHTP)

  • 2,5-Di-tert-butyl-1,4-phenylenediboronic acid

  • Anhydrous solvent mixture (e.g., 1:1 mesitylene/1,4-dioxane)

  • Pyrex tube for solvothermal synthesis

  • Anhydrous acetone, anhydrous THF

Procedure:

  • Preparation: In a glovebox, add HHTP (e.g., 0.1 mmol) and 2,5-di-tert-butyl-1,4-phenylenediboronic acid (e.g., 0.15 mmol) to a Pyrex tube.

  • Solvent Addition: Add the anhydrous mesitylene/dioxane solvent mixture (e.g., 2 mL) to the tube.

  • Homogenization: Briefly sonicate the mixture to ensure the monomers are well-dispersed.

  • Solvothermal Synthesis: Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal. Place the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, open the tube and isolate the solid product by centrifugation or filtration.

  • Washing (Crucial Step):

    • Wash the solid repeatedly with anhydrous acetone (3x) by centrifuging and decanting the supernatant.

    • Perform a solvent exchange by soaking the material in anhydrous THF for 24 hours.

  • Activation: Dry the purified COF under high vacuum at 80-100 °C for 12 hours to remove all trapped solvent.

  • Validation: Characterize the material using PXRD to confirm crystallinity. To test stability, suspend a small amount in water and monitor its crystallinity via PXRD at set time intervals (e.g., 1h, 6h, 24h). Compare this to a non-sterically hindered analogue.

Causality: The bulky tert-butyl groups ortho to the boronic acid functionality create a "steric shield" around the boronate ester bond once the COF is formed. This shield physically obstructs the trajectory of an incoming water molecule's nucleophilic attack on the Lewis acidic boron center, thus kinetically hindering the hydrolysis reaction.[9][10]

Protocol 2: Post-Synthetic Modification (PSM) for Pore Hydrophobization

This protocol describes a general workflow for modifying a pre-existing COF to enhance its water resistance.[12][13][17]

Objective: To covalently attach hydrophobic alkyl chains to the pore walls of a COF that contains reactive pendant groups (e.g., -NH₂ or -OH).

Materials:

  • Pre-synthesized COF with accessible functional groups (e.g., an amino-functionalized boronate ester COF).

  • Hydrophobic modifying agent (e.g., octanoyl chloride).

  • Anhydrous, non-protic solvent (e.g., THF or DCM).

  • Non-nucleophilic base (e.g., pyridine or triethylamine).

Procedure:

  • Activation: Activate the parent COF under vacuum to ensure pores are free of solvent and water.

  • Suspension: Suspend the activated COF (e.g., 100 mg) in anhydrous THF (e.g., 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add the non-nucleophilic base (e.g., 5 equivalents relative to functional groups) to the suspension.

  • Modification: Slowly add the modifying agent (e.g., octanoyl chloride, 5 eq.) to the stirring suspension.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours.

  • Workup: Isolate the modified COF by filtration. Wash thoroughly with THF, followed by DCM, and finally methanol to remove unreacted reagents and byproducts.

  • Drying: Dry the final product under high vacuum.

  • Validation: Confirm successful modification using FTIR (disappearance of N-H stretch, appearance of amide C=O stretch) and solid-state NMR. Assess hydrolytic stability by measuring the retention of surface area (BET analysis) and crystallinity (PXRD) after exposure to water for an extended period.

Causality: By covalently grafting long alkyl chains onto the framework, the internal pore surface is transformed from potentially hydrophilic to strongly hydrophobic. This change in surface energy creates a barrier that repels water molecules, effectively reducing their concentration within the pores and minimizing contact with the susceptible boronate ester linkages.

Part 4: Visualizing the Concepts

Diagrams can clarify complex relationships and workflows.

Diagram 1: Mechanism of Boronate Ester Hydrolysis

HydrolysisMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Boronate Boronate Ester (sp2 Boron) Intermediate Tetrahedral Intermediate (sp3 Boron) Boronate->Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Intermediate BoronicAcid Boronic Acid Intermediate->BoronicAcid Bond Cleavage Diol Diol Intermediate->Diol BoronicAcid->Boronate Condensation (Reversible) Diol->Boronate

Caption: The reversible hydrolysis and condensation of a boronate ester linkage.

Diagram 2: Decision Workflow for Enhancing COF Stability

StabilityWorkflow cluster_pre Pre-Synthetic Strategies cluster_post Post-Synthetic Strategies cluster_process Processing & Handling Start Is my Boronate Ester COF unstable in water? Steric Incorporate Bulky Groups (Steric Shielding) Start->Steric Yes PiStack Use π-Extended Planar Monomers Start->PiStack Yes Hydrophobize Hydrophobize Pore Walls Start->Hydrophobize Yes Solvent Use Aprotic Solvents for Washing Start->Solvent Yes End Stable COF Achieved Steric->End Synthesize & Test PiStack->End Synthesize & Test Hydrophobize->End Modify & Test Locking Chemical Linkage Locking (Advanced) Locking->End Modify & Test Storage Store Under Inert Conditions Solvent->Storage Storage->End Implement

References

Technical Support Center: Polymerization of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the polymerization of (3,5-diformylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this monomer in the synthesis of covalent organic frameworks (COFs) and other polymeric structures. As a Senior Application Scientist, I have compiled this resource based on extensive laboratory experience and a thorough review of the current literature to help you navigate the common challenges and side reactions encountered during your experiments. The goal is to provide not only troubleshooting steps but also a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic protocols.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Polymerization and Low Crystallinity

Question: My polymerization of this compound with a co-monomer (e.g., a triamine or a polyol) results in an amorphous powder with low yield, rather than the expected crystalline COF. What are the likely causes and how can I improve the outcome?

Answer:

This is a common and often multifaceted issue. The formation of a highly crystalline covalent organic framework is a delicate balance of reversible bond formation and thermodynamic control.[1][2] Several factors can disrupt this process, leading to incomplete polymerization and poor crystallinity.

Root Cause Analysis:

  • Self-Condensation of Boronic Acid: this compound, like other boronic acids, can undergo self-condensation through dehydration to form boroxine rings (a cyclic trimer).[3][4] This side reaction competes with the desired polymerization with your co-monomer, effectively capping the reactive sites and leading to the formation of oligomers or amorphous polymers instead of an extended, ordered framework. The equilibrium between the boronic acid and its boroxine is sensitive to reaction conditions.[4]

  • Irreversible Bond Formation: While COF synthesis relies on the reversibility of bond formation to allow for error correction and crystallization, conditions that favor irreversible reactions can "lock in" defects, leading to an amorphous material.[5]

  • Monomer Impurities: The presence of impurities in your this compound or co-monomer can act as chain terminators or introduce defects into the growing framework, hindering long-range order.[6][7]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, reaction time, and the presence of a catalyst or modulator are critical for achieving a crystalline product.

Troubleshooting Workflow:

Here is a step-by-step guide to address this issue:

Step 1: Verify Monomer Purity

  • Protocol: Before use, analyze your this compound using ¹H NMR, ¹¹B NMR, and mass spectrometry to confirm its purity. Pay close attention to signals corresponding to the boroxine trimer.

  • Rationale: Ensuring high monomer purity is the foundation of a successful polymerization. Impurities can significantly impact the final material's properties.[6][7]

Step 2: Optimize Reaction Conditions to Favor Reversibility

  • Solvent System: Employ a solvent system that allows for a balance between monomer solubility and the reversibility of the boronate ester or imine bond formation. Common systems for boronate ester-linked COFs include a mixture of mesitylene and dioxane.

  • Temperature Profile: A carefully controlled temperature profile is crucial. Initially, a lower temperature can favor kinetic product formation, while a subsequent increase in temperature can shift the equilibrium towards the thermodynamically more stable, crystalline COF.

  • Modulators: The addition of a modulator, such as an aqueous acetic acid solution, can help to control the rate of polymerization and promote the formation of a more crystalline material by facilitating the reversible cleavage and reformation of bonds.

Step 3: Mitigate Boroxine Formation

  • Anhydrous Conditions: While some water is necessary for the hydrolysis of boroxines back to the reactive boronic acid,[4] completely anhydrous conditions at the start of the reaction can favor boroxine formation. A controlled amount of water can be beneficial.

  • Stoichiometry: Precise control of the stoichiometry between this compound and the co-monomer is critical. An excess of the boronic acid monomer can increase the likelihood of self-condensation.

.dot graph "Boronic_Acid_Equilibrium" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

BoronicAcid [label="3 R-B(OH)₂\n(Reactive Monomer)"]; Boroxine [label=" (RBO)₃\n(Boroxine - Less Reactive)\n+ 3 H₂O"];

BoronicAcid -> Boroxine [label="Dehydration\n(Self-Condensation)"]; Boroxine -> BoronicAcid [label="Hydrolysis"]; } .dot Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Issue 2: Oxidative Deboronylation

Question: During my polymerization or work-up, I've noticed the formation of phenolic byproducts. What is causing this and how can I prevent it?

Answer:

The observation of phenolic byproducts is a strong indicator of oxidative deboronylation, a common side reaction for boronic acids.[8]

Root Cause Analysis:

  • Mechanism of Oxidation: The boron atom in a boronic acid has a vacant p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as peroxides or even atmospheric oxygen under certain conditions.[8] This leads to the formation of a labile boric ester, which is then rapidly hydrolyzed to the corresponding phenol and boric acid.[8][9]

  • Reaction Conditions: The presence of oxidizing agents, exposure to air for prolonged periods at elevated temperatures, or the use of certain metal catalysts can promote this side reaction.

Preventative Measures and Protocols:

Step 1: Degas Solvents and Reagents

  • Protocol: Before starting the reaction, thoroughly degas all solvents and liquid reagents using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through them.

  • Rationale: Removing dissolved oxygen is the most effective way to prevent oxidation.

Step 2: Maintain an Inert Atmosphere

  • Protocol: Conduct the entire polymerization reaction and subsequent work-up under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox for sensitive reactions.

  • Rationale: This prevents the ingress of atmospheric oxygen, which can initiate the deboronylation process.

Step 3: Avoid Oxidizing Agents

  • Protocol: Carefully review all reagents and catalysts to ensure they are free from oxidizing impurities. For instance, some grades of solvents may contain peroxide stabilizers that should be removed prior to use.

  • Rationale: The presence of even trace amounts of oxidizing agents can lead to significant product degradation.

.dot graph "Oxidative_Deboronylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

BoronicAcid [label="Ar-B(OH)₂"]; ROS [label="[O]\n(e.g., H₂O₂)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="[Ar-B(OH)₂-O]⁻"]; Phenol [label="Ar-OH\n+ B(OH)₃"];

BoronicAcid -> Intermediate [label="Nucleophilic Attack"]; ROS -> Intermediate; Intermediate -> Phenol [label="Rearrangement & Hydrolysis"]; } .dot Caption: Simplified mechanism of oxidative deboronylation.

Issue 3: Hydrolytic Instability of Boronate Esters

Question: My boronate ester-linked COF shows signs of degradation upon exposure to moisture or during aqueous work-up procedures. How can I improve its hydrolytic stability?

Answer:

The dynamic nature of boronate ester bonds, which is beneficial for COF crystallization, can also render them susceptible to hydrolysis.[10][11] The stability of these bonds is highly dependent on pH and the electronic properties of the constituent monomers.

Root Cause Analysis:

  • pH-Dependent Equilibrium: Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[12][13] Ester formation is generally favored with the neutral form, which predominates at pH values below the pKa of the boronic acid.[13] However, the resulting neutral boronate ester can be unstable. The anionic, tetrahedral boronate ester is more stable.[12]

  • Lewis Acidity of Boron: The electron-withdrawing diformyl groups on the phenyl ring of this compound increase the Lewis acidity of the boron atom. This can make the resulting boronate ester more susceptible to nucleophilic attack by water.

Strategies for Enhancing Hydrolytic Stability:

1. pH Control During Work-up and Application:

  • Protocol: When washing the synthesized COF, use solvents buffered to a slightly acidic or neutral pH. Avoid strongly basic or acidic conditions, which can catalyze hydrolysis. The optimal pH for stability will depend on the specific pKa of the boronic acid and the diol used.[11]

  • Rationale: Maintaining a pH environment that favors the more stable form of the boronate ester linkage is crucial for preserving the integrity of the framework.

2. Post-Synthetic Modification:

  • Protocol: In some applications, it may be possible to perform a post-synthetic modification to convert the boronate esters to a more stable linkage. This is a more advanced technique and would be highly dependent on the specific COF and its intended use.

3. Monomer Design:

  • For Future Syntheses: When designing new COFs, consider using co-monomers that can form more hydrolytically stable linkages. For example, catechols with electron-donating groups can form more stable boronate esters.

Quantitative Data Summary:

ParameterConditionEffect on Stability
pH pH < pKa of boronic acidFavors neutral boronate ester formation, but this form can be less stable.
pH pH > pKa of boronic acidFavors formation of the more stable anionic boronate ester.[11][12]
Electron-withdrawing groups on boronic acid Increased Lewis acidityCan increase susceptibility to hydrolysis.
Electron-donating groups on diol/polyol Decreased pKa of diolCan enhance the stability of the boronate ester.

References

Validation & Comparative

A Senior Application Scientist's Guide to Diformyl Linkers in Covalent Organic Frameworks: A Comparative Analysis of (3,5-diformylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Linkers in COF Synthesis

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with unparalleled designability.[1] Their structure is predetermined by the geometry of their building blocks, or "linkers," which self-assemble into extended, robust networks through strong covalent bonds.[2][3] The choice of linker is therefore not a trivial decision; it is the primary determinant of the resulting COF's topology, porosity, stability, and functionality.[4]

Among the vast library of available linkers, diformyl-functionalized molecules are a cornerstone, typically reacting with polyamine linkers to form stable imine-based COFs.[5] This guide provides an in-depth comparison of a unique, multifunctional linker, (3,5-diformylphenyl)boronic acid (DFPBA), with more conventional diformyl linkers. We will explore the profound implications of linker choice on COF properties and performance, supported by experimental data and protocols for the discerning researcher.

Part 1: The Workhorses - Conventional Diformyl Linkers

Simple, C2-symmetric diformyl linkers are widely used for their reliability in producing crystalline, porous materials. Two of the most common examples are Terephthalaldehyde (PDA) and 4,4'-Biphenyldicarboxaldehyde (BPDCA).

  • Terephthalaldehyde (PDA): A small, rigid linker that typically produces COFs with modest pore sizes but often good crystallinity.

  • 4,4'-Biphenyldicarboxaldehyde (BPDCA): An elongated version of PDA, which results in COFs with larger pore apertures, directly impacting the material's surface area and capacity for guest molecule encapsulation.[6]

These linkers are almost exclusively used to form imine, hydrazone, or β-ketoenamine linkages, which are valued for their chemical robustness.[5] The imine linkage, formed via a Schiff base reaction between an aldehyde and an amine, is particularly prevalent and offers significantly higher chemical stability compared to early boroxine and boronate ester linkages.[5]

Caption: Structures of conventional C2-symmetric diformyl linkers.

Part 2: this compound (DFPBA) - A Linker of Unique Trifunctionality

This compound (DFPBA) is a departure from the simple linear linkers. It possesses a unique A2B structure, with two formyl (-CHO) groups and one boronic acid [-B(OH)2] group arranged in a meta-substitution pattern on a phenyl ring.[7] This trifunctional nature endows it with exceptional versatility, opening synthetic pathways and material functionalities that are inaccessible with conventional diformyl linkers.

Caption: Structure of the trifunctional A2B linker DFPBA.

The dual reactivity of DFPBA allows for several strategic approaches in COF design:

  • Imine Ligation with Pendant Functionality: The two formyl groups can react with amine linkers to form a standard imine-linked COF, leaving the boronic acid group as a pendant, functional handle within the pores. This is ideal for post-synthetic modification (PSM), catalysis, or creating specific binding sites for sensing applications.[7][8]

  • Dual-Linkage Frameworks: All three functional groups can be engaged to form COFs with mixed linkages. For example, a "three-in-one" strategy can be employed where the monomers self-condense to form both imine and boronate ester bonds simultaneously, creating complex, heteroporous structures.[9]

  • Boronate Ester/Boroxine Ligation: The boronic acid can react with polyol linkers (like catechols) to form boronate ester linkages or self-condense to form boroxine rings.[5] While less common for DFPBA, this reactivity is a fundamental aspect of boronic acid chemistry.

Part 3: Comparative Analysis of COF Properties

The choice between DFPBA and a conventional diformyl linker has profound consequences for the final material's properties.

Linkage Chemistry and Stability

This is the most critical point of differentiation. The stability of the covalent bond forming the framework dictates the operational window of the COF.

  • Imine-Linked COFs (from PDA, BPDCA): These frameworks are generally considered robust. The C=N bond is dynamic, allowing for the "error-checking" necessary for crystalline growth, yet it is resilient to a wide range of chemical environments once formed.[6] They exhibit good thermal and chemical stability.[10]

  • Boronate Ester-Linked COFs: This linkage is highly reversible, which often facilitates the formation of exceptionally crystalline materials.[5][11] However, this reversibility comes at the cost of hydrolytic stability. The electron-deficient boron center is susceptible to nucleophilic attack by water, leading to the breakdown of the framework.[12][13] While the stability is enhanced within the stacked COF structure compared to a single molecule, it remains a critical limitation for applications in aqueous media.[12][13]

  • DFPBA-Derived COFs: The stability depends entirely on the synthetic strategy. An imine-linked COF with pendant boronic acid groups will have the high stability of the imine backbone. If boronate ester linkages are intentionally formed, the COF will exhibit the corresponding lower hydrolytic stability. This tunability is a key advantage of DFPBA.

Caption: Reaction pathways for stable imine vs. hydrolytically sensitive boronate ester linkages.

Porosity and Surface Area

The linker's geometry directly controls the pore size and the Brunauer-Emmett-Teller (BET) surface area of the resulting COF.

COF NameLinkersLinkage TypeBET Surface Area (m²/g)Pore Size (nm)Reference
HHU-COF-1 TAPT + BPDCA Imine2352-[6]
TAPB-TFB COF TAPB + TFB Imine--[14]
COF-42 DETPH + TFB Hydrazone7102.8[15]
DBA COF-1 DBA + BDBA Boronate Ester19523.2[15]
ADPB-COF Self-condensation of ADPBImine & Boronate EsterHighMicroporous[9]

Note: TFB (1,3,5-triformylbenzene) is a triformyl linker shown for comparison of linkage types. †Note: ADPB is a trifunctional monomer analogous to DFPBA, demonstrating a dual-linkage strategy.

As the table illustrates, longer linkers like BPDCA can lead to very high surface areas. Boronate ester-linked COFs also demonstrate high porosity. COFs synthesized from DFPBA analogues via dual-linkage strategies can achieve high surface areas with complex pore structures.[9] The ultimate porosity of a DFPBA-based COF will depend on the co-linker used and the synthetic approach taken.

Part 4: Experimental Protocols & Mechanistic Insights

The following protocols are illustrative. Researchers should always refer to specific literature procedures for their target COF.

Protocol 1: Synthesis of a Representative Imine-Linked COF (TAPB-TFB)

This procedure, adapted from mechanochemical synthesis methods, illustrates the formation of a stable imine COF.[14]

Causality: The use of an acid catalyst (acetic acid) is crucial. It protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine. The reversible nature of this reaction under acidic conditions is key to "proofreading" and "self-healing," allowing mismatched connections to break and reform, ultimately leading to a more crystalline, ordered final product.[16]

Step-by-Step Methodology:

  • Preparation: In a 10 mL stainless steel milling jar, combine 1,3,5-tris(4-aminophenyl)benzene (TAPB), 1,3,5-triformylbenzene (TFB), and stainless steel milling balls.

  • Solvent Addition: Add a liquid additive mixture of mesitylene and 6M acetic acid. The solvent acts as a lubricant and helps to solubilize the monomers, facilitating the reaction.

  • Mechanochemical Reaction: Secure the jar in a planetary ball mill and operate at a set frequency (e.g., 500-600 rpm) for a specified time (e.g., 60-90 minutes).

  • Workup: Collect the resulting solid powder from the jar.

  • Purification: Wash the solid extensively via Soxhlet extraction with solvents like methanol and acetone to remove unreacted monomers and oligomers.

  • Activation: Dry the purified powder under high vacuum at an elevated temperature (e.g., 120 °C) to evacuate solvent from the pores, yielding the activated, porous COF.

Protocol 2: Conceptual Synthesis of a DFPBA-based COF with Pendant Functionality

This conceptual protocol outlines the synthesis of an imine-linked COF using DFPBA, preserving the boronic acid group for post-synthetic modification.

Causality: The key is to use reaction conditions that favor imine formation while minimizing the self-condensation of boronic acids (boroxine formation) or reaction with potential diols. This is typically achieved by controlling the temperature and avoiding solvents or reagents that could react with the boronic acid group.

Step-by-Step Methodology:

  • Preparation: In a Pyrex tube, combine DFPBA and a C3-symmetric triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

  • Solvent System: Add a solvent mixture, typically 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio). This combination provides good solubility for the monomers while being relatively inert towards the boronic acid.

  • Catalyst: Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine condensation.

  • Sonication & Degassing: Sonicate the mixture to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Seal the tube under vacuum and heat in an oven at a controlled temperature (e.g., 120 °C) for 3-5 days.

  • Purification: Isolate the resulting solid by filtration. Wash thoroughly with anhydrous solvents like acetone and tetrahydrofuran (THF) to remove residual starting materials.

  • Activation: Dry the material carefully under vacuum at a moderate temperature (e.g., 80-100 °C) to activate the pores without degrading the boronic acid functionality. The resulting COF now has reactive -B(OH)2 groups lining its pores.

COF_Synthesis_Workflow start Combine Linkers & Solvent/Catalyst react Reaction (Solvothermal or Mechanochemical) start->react Homogenize wash Purification (Soxhlet Extraction or Solvent Washing) react->wash Isolate Solid activate Activation (Drying under Vacuum) wash->activate Remove Impurities end Porous, Crystalline COF activate->end Evacuate Pores

Caption: A generalized workflow for the synthesis and activation of Covalent Organic Frameworks.

Conclusion: Strategic Linker Selection for Purpose-Driven Material Design

The choice between this compound and conventional diformyl linkers is a strategic one, dictated by the intended application of the final COF material.

Choose conventional diformyl linkers (e.g., PDA, BPDCA) when:

  • The primary requirements are high chemical and thermal stability .

  • The application involves harsh conditions or prolonged exposure to aqueous media.

  • The goal is to achieve high porosity and surface area with a chemically simple and robust framework for applications like gas storage and separation.

Choose this compound (DFPBA) when:

  • The goal is to create a functional material with sites for post-synthetic modification, catalysis, or sensing.

  • Tunable properties are desired, as DFPBA offers pathways to different linkage chemistries.

  • The application can benefit from the unique properties of boronic acids, such as their ability to reversibly bind with diols, which is useful for developing sensors for sugars or for triggered drug delivery systems.[7]

Ultimately, DFPBA is not merely an alternative to standard diformyl linkers; it is a specialized building block that enables a higher level of functional complexity in COF design. By understanding the fundamental chemical differences and their impact on material properties, researchers can make informed decisions to architect COFs that are precisely tailored to the demands of their specific application.

References

A Tale of Two Linkers: A Comparative Guide to (3,5-diformylphenyl)boronic acid and 1,3,5-triformylbenzene in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Covalent Organic Frameworks (COFs), the rational design and selection of organic building blocks are paramount to achieving desired material properties. This guide provides an in-depth comparison of two aromatic linkers: (3,5-diformylphenyl)boronic acid and 1,3,5-triformylbenzene. While both are tripodal aromatic molecules capable of forming extended, porous networks, their distinct functionalities lead to COFs with divergent performance characteristics. This guide will delve into the nuances of their reactivity, the properties of the resulting COFs, and provide detailed experimental insights to inform your research and development endeavors.

The Contenders: A Structural and Functional Overview

This compound is a unique trifunctional linker, possessing two aldehyde groups and one boronic acid moiety. This mixed functionality opens avenues for the construction of COFs with multiple, distinct linkage types or for post-synthetic modification, offering a handle for tailoring surface chemistry.

1,3,5-triformylbenzene , on the other hand, is a symmetric, trigonal building block containing three aldehyde groups. It is a workhorse in the synthesis of highly crystalline and stable imine-linked COFs through condensation with various amine linkers.

Head-to-Head Performance in COF Synthesis and Properties

The choice between these two linkers fundamentally dictates the chemistry of COF formation and, consequently, the performance of the resulting material.

Crystallinity and Porosity

The crystallinity of a COF is crucial for establishing a well-defined pore structure and achieving high porosity. Imine-linked COFs derived from 1,3,5-triformylbenzene are renowned for their high crystallinity. The reversible nature of the imine bond formation under solvothermal conditions allows for "error-correction" during the crystallization process, leading to highly ordered structures. For instance, the condensation of 1,3,5-triformylbenzene with 1,4-phenylenediamine yields the layered COF-LZU1, which exhibits distinct hexagonal channels.[1]

Boronic acid-derived COFs, forming either boroxine or boronate ester linkages, were among the first COFs to be synthesized and are also known for their tendency to form highly crystalline materials.[2] However, the hydrolytic stability of these linkages can be a concern. The mixed functionality of this compound could potentially lead to more complex, less crystalline structures if both aldehyde and boronic acid groups react simultaneously. However, it also offers the potential for hierarchical pore structures.

PropertyCOF from 1,3,5-triformylbenzene (e.g., COF-LZU1)Boronic Acid-Functionalized COF (Representative)
BET Surface Area ~1360 m²/gUp to 2019 m²/g
Pore Size ~1.2 nmVariable, often in the microporous range
Crystallinity HighGenerally high

Note: Data is compiled from representative examples in the literature and can vary depending on the specific synthetic conditions and co-monomers used.

Stability: A Tale of Two Bonds

The stability of the covalent linkages within the COF framework is a critical determinant of its applicability, particularly in harsh chemical environments.

Imine-linked COFs , such as those synthesized from 1,3,5-triformylbenzene, generally exhibit excellent chemical and thermal stability.[1] The C=N double bond is robust, allowing these COFs to be used in a variety of applications, including catalysis and separations.

Boronate ester-linked COFs , which could be formed using the boronic acid moiety of this compound, are susceptible to hydrolysis, especially in the presence of water.[3][4] This can lead to a loss of crystallinity and porosity over time. However, strategies to enhance the stability of boronic acid-containing COFs, such as the formation of more robust quinoline linkages through post-synthetic modification, are being developed.[5]

Functionalization and Unique Applications

Herein lies the key advantage of This compound . The presence of a boronic acid group provides a versatile handle for:

  • Post-Synthetic Modification: The boronic acid moiety can be readily functionalized after the initial COF synthesis, allowing for the introduction of specific chemical groups to tailor the COF's properties for applications such as targeted drug delivery or catalysis.[5]

  • Sensing: Boronic acids are known to reversibly bind with cis-diols, making COFs functionalized with these groups promising candidates for the selective sensing of sugars and other biologically relevant molecules.

  • Self-Healing Materials: The dynamic nature of boronate ester bonds can be exploited to create self-healing polymers and hydrogels.

1,3,5-triformylbenzene-based COFs, while highly stable, lack this inherent functionality for straightforward post-synthetic modification, though functional groups can be introduced via the amine linker.

Experimental Protocols: A Practical Guide

Synthesis of an Imine-Linked COF from 1,3,5-Triformylbenzene (COF-LZU1)

This protocol is adapted from the literature for the synthesis of COF-LZU1.[1]

Materials:

  • 1,3,5-triformylbenzene

  • 1,4-phenylenediamine

  • 1,4-Dioxane

  • Mesitylene

  • 6M Acetic Acid

Procedure:

  • In a Pyrex tube, add 1,3,5-triformylbenzene (0.1 mmol, 16.2 mg) and 1,4-phenylenediamine (0.15 mmol, 16.2 mg).

  • Add a mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL) to the tube.

  • Add 6M aqueous acetic acid (0.1 mL) to the mixture.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid with anhydrous acetone and then dry under vacuum at 80 °C overnight to yield the COF as a powder.

Post-Synthetic Modification to Introduce Boronic Acid Functionality

This is a general protocol to illustrate how a pre-synthesized COF could be functionalized with boronic acid groups.

Materials:

  • Pre-synthesized COF with reactive sites (e.g., amino groups)

  • 4-carboxyphenylboronic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

Procedure:

  • Suspend the pre-synthesized COF (100 mg) in anhydrous DMF (10 mL).

  • In a separate flask, dissolve 4-carboxyphenylboronic acid (50 mg) and DCC (65 mg) in anhydrous DMF (5 mL).

  • Add the solution of 4-carboxyphenylboronic acid and DCC to the COF suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the functionalized COF by filtration.

  • Wash the solid extensively with DMF and then with methanol to remove unreacted reagents.

  • Dry the boronic acid-functionalized COF under vacuum.

Visualizing the Synthesis and Structures

COF_Synthesis cluster_TFB 1,3,5-Triformylbenzene Route cluster_DFPBA This compound Route TFB 1,3,5-Triformylbenzene Solvothermal Solvothermal Synthesis (120°C, 3 days) TFB->Solvothermal PDA p-Phenylenediamine PDA->Solvothermal ImineCOF Imine-Linked COF (e.g., COF-LZU1) Solvothermal->ImineCOF DFPBA This compound MixedLinkage Mixed Linkage COF DFPBA->MixedLinkage PostSynth Post-Synthetic Modification DFPBA->PostSynth Amine Amine/Hydrazine Linker Amine->MixedLinkage Diol Diol Linker Diol->PostSynth MixedLinkage->PostSynth FunctionalCOF Functionalized COF PostSynth->FunctionalCOF

Caption: Synthetic pathways for COFs from the two linkers.

Caption: Schematic representation of COF structures.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 1,3,5-triformylbenzene is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired application.

  • For applications requiring high stability and permanent porosity , such as gas storage and separation, 1,3,5-triformylbenzene is an excellent choice for constructing robust imine-linked COFs.

  • For applications that demand tunable surface chemistry, sensing capabilities, or dynamic properties like self-healing , This compound offers unique advantages due to its versatile boronic acid functionality, albeit with potential trade-offs in hydrolytic stability depending on the linkage chemistry employed.

As the field of COF chemistry continues to evolve, the development of novel linkers with tailored functionalities will undoubtedly expand the design space for these remarkable materials. Understanding the fundamental performance differences between established and emerging building blocks is key to unlocking their full potential.

References

A Senior Application Scientist's Comparative Guide to Boronic Acid Linkers in Dynamic Covalent Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of dynamic covalent chemistry (DCC), the ability to form reversible, yet stable, covalent bonds under specific conditions is paramount. This principle has unlocked innovations in fields ranging from self-healing materials and vitrimers to stimuli-responsive drug delivery systems and dynamic combinatorial libraries. Among the repertoire of dynamic covalent reactions, those involving boronic acid linkers have emerged as particularly versatile and powerful.[1][2]

This guide provides an in-depth comparative analysis of the primary classes of boronic acid linkers. Moving beyond a simple catalog of options, we will dissect the mechanistic nuances, kinetic and thermodynamic profiles, and practical considerations for each linker type. Our objective is to equip you with the foundational knowledge and actionable protocols to rationally select and implement the optimal boronic acid linker for your specific application.

The Principle of Boronic Acid-Based Dynamic Covalent Chemistry

At its core, the utility of boronic acids in DCC stems from the electrophilic nature of the boron atom, which possesses a vacant p-orbital. This allows it to reversibly interact with nucleophiles, most notably the hydroxyl groups of diols, to form cyclic boronic esters (or boronate esters in their anionic form).[3] The dynamic nature of this esterification is highly sensitive to environmental cues, particularly pH, which allows for precise external control over the bond's formation and dissociation.[4][5] This pH-responsiveness is a central theme in the application of boronic acid linkers.

Comparative Analysis of Boronic Acid Linkers

The performance of a boronic acid linker is not monolithic; it is a function of its chemical structure and its binding partner. Here, we compare the three predominant classes of boronic acid-based dynamic covalent linkages.

Boronic and Boronate Esters (from Diols)

This is the most classic and widely studied class of boronic acid-based dynamic covalent bonds. The reaction involves the condensation of a boronic acid with a 1,2- or 1,3-diol to form a five- or six-membered cyclic ester, respectively.

Mechanism and Key Characteristics:

The equilibrium between the boronic acid and the diol to form the boronic ester is highly pH-dependent.[6] Generally, the reaction is favored at pH values above the pKa of the boronic acid, where the boron atom is in its more reactive tetrahedral boronate form.[7] However, the optimal pH for binding is a complex interplay between the pKa of the boronic acid and the diol.[6] The stability of the resulting ester is influenced by several factors:

  • Diol Structure: The geometry and pre-organization of the diol are critical. Catechols, with their planar structure and ideal hydroxyl group positioning, are among the strongest binding partners for boronic acids.[5][8]

  • Electronic Effects: The pKa of the boronic acid, and thus its reactivity, can be tuned by modifying the substituents on the aryl ring. Electron-withdrawing groups decrease the pKa, generally leading to stronger binding at lower pH values.[6]

  • Steric Hindrance: Steric bulk around the boron center can kinetically hinder the exchange of binding partners, leading to more stable, less dynamic linkages.[9]

Performance Profile:

  • Kinetics: Boronic ester formation is typically fast, with exchange rates that can be tuned by pH, temperature, and the presence of catalysts like free diols.[2]

  • Thermodynamics: Association constants (Ka) can vary over several orders of magnitude, from ~10 M⁻¹ for simple diols to over 10⁴ M⁻¹ for catechols, depending on the conditions.[5]

  • Stability: While dynamic, boronic esters can be susceptible to hydrolysis, especially at low pH. Boronate esters (the protected form, e.g., pinacol esters) offer significantly enhanced stability for storage and handling but are generally less reactive in dynamic exchange reactions.[3]

Iminoboronates

Iminoboronate chemistry involves the reaction between an amine and an ortho-formylphenylboronic acid (o-FPBA) or an ortho-acetylphenylboronic acid (o-APBA).

Mechanism and Key Characteristics:

This reaction forms an imine bond that is stabilized by an intramolecular coordination between the nitrogen of the imine and the boron atom. This N→B dative bond significantly increases the thermodynamic stability of the imine in aqueous environments, where classical Schiff bases are prone to hydrolysis. The boronic acid acts as a catalyst for the rate-determining dehydration step of imine formation and as a stabilizing component of the final product.

Performance Profile:

  • Kinetics: The formation of iminoboronates is generally rapid and reversible under physiological conditions.

  • Thermodynamics: The intramolecular N→B coordination provides a significant thermodynamic stabilization, making these linkages robust over a pH range of approximately 6-10.

  • Stability: Iminoboronates offer a good balance of dynamic character and stability in aqueous media, making them attractive for applications in chemical biology.

Salicylhydroxamic-Boronate (SHAB) Conjugates

This linkage is formed from the reaction of a boronic acid with a salicylhydroxamic acid (SHA).

Mechanism and Key Characteristics:

The SHAB linkage is characterized by an exceptionally high association constant at physiological pH. The interaction involves the formation of a stable boronate complex.

Performance Profile:

  • Kinetics: This conjugation chemistry is known for its ultra-fast reaction kinetics.[10]

  • Thermodynamics: The SHAB system boasts a very high association constant, on the order of 10⁴ M⁻¹ at pH 7.4 for the complex of phenylboronic acid and SHA.[10] This results in a highly stable complex at physiological pH.

  • Stability: The resulting complex is very stable at neutral pH and undergoes hydrolysis at pH < 5.[10] This high stability makes it less "dynamic" than boronic esters under many conditions, but its pH-switchable nature is highly useful for applications requiring strong binding with a specific release trigger.

Quantitative Comparison of Boronic Acid Linkers

The following table summarizes key quantitative parameters for the different classes of boronic acid linkers. It is important to note that these values are highly dependent on the specific reactants and reaction conditions (pH, temperature, solvent).

Linker TypeBoronic Acid PartnerBinding PartnerAssociation Constant (Ka) / Dissociation Constant (Kd)Activation Energy (Ea) for ExchangeKey Characteristics
Boronic Ester Phenylboronic Acid (PBA)D-FructoseKa ≈ 4370 M⁻¹Not widely reported for this specific pairHigh affinity for furanose form of fructose.[8]
Phenylboronic Acid (PBA)D-GlucoseKa ≈ 110 M⁻¹Not widely reported for this specific pairLower affinity compared to fructose due to lower abundance of the binding furanose isomer.[8]
Phenylboronic Acid (PBA)CatecholKa > 10³ M⁻¹~15.9 kJ/mol (for metathesis of a five-membered ester)[2]Very stable complex due to pre-organized diol.[5]
Substituted PBAsVarious DiolsVaries with substituent (electron-withdrawing groups generally increase Ka)23.6 kJ/mol (for a six-membered ester, can be lowered with catalysts)[2]Tunable properties based on electronics.[6]
Iminoboronate o-Formylphenylboronic acidPrimary AminesKd ≈ 10 mMNot widely reportedReversible under physiological conditions without competitors.
Salicylhydroxamic-Boronate Phenylboronic Acid (PBA)Salicylhydroxamic Acid (SHA)Ka ≈ 10⁴ M⁻¹ at pH 7.4Not widely reportedVery high stability at physiological pH, hydrolyzes at acidic pH.[10]

Visualizing the Dynamic Linkages

Boronic_Acid_Linkers cluster_esters Boronic/Boronate Esters cluster_imino Iminoboronates cluster_shab Salicylhydroxamic-Boronate BA1 Boronic Acid (R-B(OH)₂) Ester Cyclic Boronic Ester BA1->Ester + Diol - 2H₂O Diol Diol (e.g., Catechol) oFPBA o-Formylphenyl- boronic Acid Iminoboronate Iminoboronate (N->B stabilized) oFPBA->Iminoboronate + Amine - H₂O Amine Primary Amine (R-NH₂) BA2 Boronic Acid (R-B(OH)₂) SHAB SHAB Complex BA2->SHAB + SHA SHA Salicylhydroxamic Acid

Caption: Comparative overview of the formation of different boronic acid-based dynamic covalent linkages.

Experimental Protocols

To facilitate the rational selection and implementation of boronic acid linkers, we provide the following validated experimental protocols for their characterization.

Protocol 1: Determination of Boronic Acid pKa by UV-Vis Spectrophotometry

Causality: The pKa of a boronic acid is a critical parameter that dictates its reactivity and the optimal pH range for dynamic bond formation. This protocol leverages the change in UV absorbance as the boron atom transitions from the neutral, trigonal sp² state to the anionic, tetrahedral sp³ state to determine the pKa.[5]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid of interest (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a series of cuvettes, add a constant volume of the boronic acid stock solution to each buffer to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

  • UV-Vis Measurement: Measure the UV-Vis spectrum for each sample, paying close attention to the wavelength range where the absorbance changes with pH (typically 200-260 nm for phenylboronic acids).[5]

  • Data Analysis: Plot the absorbance at a fixed wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 2: Determination of Boronic Acid-Diol Association Constant (Ka) using a Competitive Fluorescence Assay

Causality: This protocol employs a three-component competitive binding assay using a fluorescent reporter, Alizarin Red S (ARS), to determine the association constant between a non-fluorescent boronic acid and a diol.[5][8] ARS is a catechol-containing dye that exhibits a significant increase in fluorescence upon binding to a boronic acid. The displacement of ARS by a competing diol leads to a decrease in fluorescence, which can be used to quantify the binding affinity of the competing diol.[11][12]

ARS_Assay cluster_workflow ARS Competitive Binding Assay Workflow Start 1. Determine Ka (BA-ARS) Step2 2. Titrate BA into ARS solution Start->Step2 Step3 3. Measure fluorescence increase Step2->Step3 Step4 4. Calculate Ka (BA-ARS) via Benesi-Hildebrand plot Step3->Step4 Start_Comp 5. Competitive Assay Step6 6. Titrate competing diol into BA-ARS solution Start_Comp->Step6 Step7 7. Measure fluorescence decrease Step6->Step7 Step8 8. Calculate Ka (BA-Diol) Step7->Step8

Caption: Workflow for determining boronic acid-diol association constants using the ARS competitive binding assay.

Methodology:

Part A: Determine the Association Constant of the Boronic Acid-ARS Complex (K_ARS)

  • Solution Preparation: Prepare stock solutions of the boronic acid (BA) and ARS in a suitable aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Titration: Keep the concentration of ARS constant (e.g., 10⁻⁴ M) and titrate in increasing concentrations of the boronic acid.

  • Fluorescence Measurement: After each addition of the boronic acid, measure the fluorescence intensity (Excitation λ ≈ 495 nm, Emission λ ≈ 565 nm).[11]

  • Data Analysis: Plot the reciprocal of the change in fluorescence against the reciprocal of the boronic acid concentration (Benesi-Hildebrand plot). The association constant K_ARS can be calculated from the slope and intercept of this plot.[8]

Part B: Competitive Binding Assay

  • Solution Preparation: Prepare a solution with constant concentrations of both the boronic acid and ARS, based on the results from Part A to ensure significant complex formation.

  • Titration: Titrate increasing concentrations of the competing diol into the BA-ARS solution.

  • Fluorescence Measurement: Measure the decrease in fluorescence intensity after each addition of the diol.

  • Data Analysis: The association constant for the boronic acid-diol complex (K_diol) can be calculated from the fluorescence data using established equations that model the competitive binding equilibrium.[12]

Protocol 3: Monitoring Boronic Ester Exchange Kinetics by ¹¹B NMR Spectroscopy

Causality: ¹¹B NMR spectroscopy is a powerful tool for directly observing the boron center and distinguishing between different boron species (e.g., trigonal boronic acid, tetrahedral boronate ester). This allows for the in-situ monitoring of the formation, dissociation, and exchange of boronic esters.[1][13]

Methodology:

  • Sample Preparation: In an NMR tube, combine the boronic acid and diol of interest in a suitable deuterated solvent (e.g., D₂O with buffer, or an organic solvent like CDCl₃).

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum to identify the chemical shifts of the starting boronic acid.

  • Initiate Reaction/Exchange: If studying formation, the reaction is initiated upon mixing. If studying exchange, a competing diol can be added.

  • Time-Course Measurement: Acquire a series of ¹¹B NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the free boronic acid and the boronic ester species in each spectrum. Plot the concentrations of these species over time to determine the reaction kinetics. The chemical shifts will be distinct; for example, sp² hybridized boronic acids have signals at more downfield positions compared to the more shielded sp³ hybridized boronate esters.[7]

Conclusion: A Framework for Rational Design

The choice of a boronic acid linker in dynamic covalent chemistry is a critical design parameter that profoundly influences the properties of the resulting system. There is an inherent trade-off between the high reactivity of free boronic acids and the enhanced stability of their esterified counterparts.[3] Boronic esters formed with diols offer a highly tunable and pH-responsive linkage, while iminoboronates provide a robust yet dynamic connection in aqueous media. For applications requiring exceptionally high stability at physiological pH with a sharp, acidic release trigger, salicylhydroxamic-boronate conjugates are an excellent choice.[10]

By understanding the underlying principles of these dynamic systems and employing the quantitative characterization protocols outlined in this guide, researchers can move beyond a trial-and-error approach. A data-driven selection process, grounded in the kinetic and thermodynamic realities of these fascinating linkers, will undoubtedly accelerate the development of the next generation of adaptive materials, responsive therapeutic systems, and complex molecular architectures.

References

A Comparative Guide to Porosity in Covalent Organic Frameworks: The Role of (3,5-diformylphenyl)boronic Acid as a Functional Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Foundation of Porous Materials

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering a class of crystalline porous polymers constructed from light elements like carbon, boron, nitrogen, and oxygen.[1][2][3] Unlike their inorganic counterparts, zeolites, or hybrid metal-organic frameworks (MOFs), COFs are built entirely from organic building blocks joined by strong covalent bonds.[3] This unique construction imparts exceptional thermal stability and low density, but their true power lies in their modularity.[4][5] By carefully selecting the molecular building blocks—the "linkers"—we can pre-design and fine-tune the resulting framework's topology, pore size, and functionality with atomic precision.[2][6]

The porosity of a COF is not merely empty space; it is the arena for the material's function. High surface area and well-defined pore structures are critical for applications ranging from gas storage and molecular separations to heterogeneous catalysis and drug delivery.[1][2][7] The choice of linker is the single most important factor governing this porosity. Linker length dictates pore aperture, geometry determines the network's topology, and—most critically—the linker's chemical functionality defines the nature of the pore environment.

This guide provides an in-depth comparison of the porosity and performance of COFs synthesized using (3,5-diformylphenyl)boronic acid (DFPBA) against those constructed from more conventional organic linkers. We will explore how DFPBA's unique trifunctional nature—possessing both aldehyde and boronic acid moieties—creates COFs with not just high porosity, but functional porosity, a critical distinction for advanced applications.

The DFPBA Linker: A Multifunctional Building Block

This compound is a benzene-based linker featuring two aldehyde groups and one boronic acid group situated in a meta-arrangement.[8] This structure is fundamentally different from the simple ditopic (linear) or tritopic (trigonal) linkers commonly used in COF synthesis. Its versatility allows it to participate in two of the most robust and widely used dynamic covalent reactions for COF formation:

  • Imine Condensation: The two aldehyde groups can react with multitopic amines (e.g., 1,4-diaminobenzene) to form stable imine-linked COFs. In this configuration, the boronic acid group projects into the COF pores, decorating the walls with reactive -B(OH)₂ moieties.

  • Boroxine/Boronate Ester Formation: The boronic acid group can undergo self-condensation to form a six-membered boroxine ring or react with a catechol-containing linker to form a boronate ester.[1][9] When used this way, the aldehyde groups become the functional tenants of the pore.

This dual reactivity enables the synthesis of COFs with precisely placed functionalities, a feature that fundamentally alters their interaction with guest molecules compared to frameworks built from non-functionalized linkers.

Comparative Analysis of Porosity and Performance

The efficacy of a linker is best assessed by comparing the resulting COF's properties against established benchmarks. Here, we analyze DFPBA-based COFs in the context of both imine and boronic acid-based frameworks.

Case Study 1: Imine-Linked COFs

Imine-based COFs are the most widely reported class due to their high chemical stability.[1] A typical imine COF is formed by reacting a multialdehyde node with a multiamine linker.

  • Conventional Linkers: A common strategy involves reacting 1,3,5-triformylbenzene (TFB) or 1,3,5-triformylphloroglucinol (Tp) with linear diamines like benzidine (BD). These combinations yield highly crystalline COFs with hexagonal pores and high surface areas. For instance, strategic methylation of the aldehyde node has been shown to enhance BET surface areas to approximately 2000 m²/g by mitigating pore collapse.[10]

  • DFPBA as the Aldehyde Linker: When DFPBA is reacted with a linear diamine, it acts as a trigonal node, similar to TFB. However, the resulting framework possesses pores lined with boronic acid groups.

Causality of Performance Differences:

The presence of the -B(OH)₂ group within the pore has several consequences. While the group's steric bulk may slightly reduce the maximum theoretical surface area compared to a simple, non-functionalized analogue, it can prevent the dense π-π stacking of the COF layers. This "propping open" of the layers often leads to a higher accessible surface area and more robust porosity that is less prone to collapse upon solvent removal.

The most significant advantage, however, is the creation of a "smart" pore. Boronic acids are well-known for their ability to form reversible covalent bonds with cis-diol-containing molecules, such as sugars, glycoproteins, and certain nucleosides.[8][11] This allows the DFPBA-based COF to be used for highly selective capture, sensing, or separation of these important biomolecules, a capability that a conventional TFB-based COF lacks entirely.

G cluster_0 Conventional Imine COF (e.g., TFB-based) cluster_1 DFPBA-based Imine COF TFB 1,3,5-Triformylbenzene (TFB) TFB_COF High Porosity COF (Pore Wall: -H) TFB->TFB_COF Amine Linear Diamine Amine->TFB_COF App1 App1 TFB_COF->App1 Gas Storage, General Adsorption DFPBA This compound (DFPBA) DFPBA_COF Functional Porosity COF (Pore Wall: -B(OH)₂) DFPBA->DFPBA_COF Amine2 Linear Diamine Amine2->DFPBA_COF App2 App2 DFPBA_COF->App2 Selective Binding, Sensing of Diols

Case Study 2: Boronic Acid-Based COFs

The first COFs ever synthesized, COF-1 and COF-5, were formed from the self-condensation of boronic acids (forming boroxine rings) or the reaction of boronic acids with catechols (forming boronate esters).[5][12]

  • Conventional Linkers: The archetypal boroxine-linked COF, COF-1, is synthesized from 1,4-benzenediboronic acid (BDBA).[13] It exhibits a layered hexagonal structure with a modest surface area of 711 m²/g.[12] The boronate ester-linked COF-5, formed from BDBA and hexahydroxytriphenylene (HHTP), boasts a significantly higher surface area of 1590 m²/g.[12]

  • DFPBA as the Boronic Acid Linker: If DFPBA were used in a self-condensation reaction, it would form a boroxine-linked framework with aldehyde groups pointing into the pores. This creates a platform for post-synthetic modification, where other molecules can be grafted onto the COF skeleton via imine chemistry, fundamentally altering the pore environment after the framework has been constructed.

Causality of Performance Differences:

Here, the advantage is not necessarily in the initial porosity but in the vast potential for post-synthetic functionalization. A COF made from a simple diboronic acid like BDBA has relatively inert pores. In contrast, a DFPBA-based boroxine COF is an activated canvas. The aldehyde-lined pores can be used to anchor catalysts, bind specific metal ions, or alter the hydrophilicity of the framework, tailoring the material for a specific task.

Quantitative Data Summary

The table below summarizes the porosity characteristics of seminal COFs made from conventional linkers, providing a baseline against which new DFPBA-based materials can be assessed. Data for specific DFPBA-COFs can vary widely based on the co-linker and synthesis conditions, but the key differentiator remains their inherent functionality.

COF NameLinker(s)Linkage TypeBET Surface Area (m²/g)Pore Size (Å)Key Feature
COF-1 1,4-Benzenediboronic acid (BDBA)Boroxine711[12]15Benchmark boroxine COF
COF-5 BDBA + HHTP¹Boronate Ester1590[12]27Benchmark boronate ester COF
TpBD 1,3,5-Triformylphloroglucinol (Tp) + Benzidine (BD)Imine (β-Ketoenamine)~110023High stability imine COF
Me₃TFB-BD Methyl-substituted TFB + BDImine~2115[10]27Enhanced porosity via substitution
DFPBA-COF (Hypothetical) DFPBA + DiamineImineVariesVariesFunctional Porosity: -B(OH)₂ groups for selective binding
DFPBA-COF (Hypothetical) DFPBA (self-condensation)BoroxineVariesVariesFunctional Porosity: -CHO groups for post-synthetic modification

¹HHTP: Hexahydroxytriphenylene

Experimental Protocols

Reproducibility and robust characterization are the cornerstones of materials science. The following are standardized protocols for the synthesis and porosity assessment of COFs.

Protocol 1: Synthesis of an Imine-Linked COF via Solvothermal Method

This protocol is a representative method for synthesizing a crystalline, porous imine-linked COF.

  • Reagent Preparation: In a Pyrex tube, add the aldehyde linker (e.g., DFPBA, 0.1 mmol) and the amine linker (e.g., 1,4-phenylenediamine, 0.15 mmol).

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v, 1.0 mL). The choice of solvent is critical for mediating linker solubility and promoting crystalline growth.

  • Catalyst Introduction: Add an aqueous solution of acetic acid (6 M, 0.1 mL). The acid catalyzes the reversible imine bond formation, which is essential for "error-correction" and achieving a crystalline, rather than amorphous, polymer.[14]

  • Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and seal with a torch.

  • Heating: Place the sealed tube in an oven at 120 °C for 72 hours. The solvothermal conditions provide the energy for the reaction while maintaining pressure to keep reactants in solution.

  • Work-up and Activation: After cooling, break the tube and collect the solid product by filtration. Wash thoroughly with anhydrous acetone to remove unreacted monomers and solvent. Dry the solid under high vacuum at 80-120 °C for 12 hours. This "activation" step is crucial to evacuate the pores of any residual solvent, making them accessible for gas adsorption.[15]

Protocol 2: Porosity Measurement via Nitrogen Adsorption-Desorption

This procedure determines the key porosity metrics of a COF material.

G

  • Sample Preparation: Place 50-100 mg of the activated COF powder into a pre-weighed analysis tube.

  • Degassing: Attach the tube to the degassing port of a volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2460).[16] Degas the sample again under high vacuum at 120 °C for at least 4 hours to ensure the removal of any adsorbed atmospheric gases or moisture.

  • Analysis: Transfer the tube to the analysis port, which is cooled by a liquid nitrogen bath (77 K). The instrument will dose known amounts of high-purity nitrogen gas into the tube and measure the equilibrium pressure.

  • Data Collection: An adsorption-desorption isotherm is generated by plotting the amount of N₂ adsorbed versus the relative pressure (P/P₀). The shape of the isotherm provides initial clues about the material's porosity (e.g., Type I for microporous, Type IV for mesoporous).[15]

  • Calculation:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the low-pressure region of the adsorption isotherm (typically P/P₀ = 0.05-0.30) to calculate the specific surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore Size Distribution: Models such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) are applied to the isotherm to calculate the distribution of pore sizes.

Conclusion and Outlook

The selection of an organic linker is the defining step in designing a Covalent Organic Framework. While conventional linkers have successfully produced materials with exceptionally high surface areas, the future of COF applications lies in the engineering of functional pore environments.

This compound exemplifies this next generation of building blocks. Its trifunctional nature allows for the creation of COFs with pores that are not merely empty voids, but are decorated with reactive chemical groups. When used as an aldehyde linker, it introduces boronic acid moieties capable of selective molecular recognition. When used as a boronic acid linker, it lines the pores with aldehyde groups, opening the door to a vast array of post-synthetic modifications.

While a direct comparison of BET surface area may not always show a dramatic improvement over optimized non-functional frameworks, the true value of DFPBA lies in the sophisticated functionality it imparts. For researchers, scientists, and drug development professionals, the ability to design a material that can selectively bind a target biomolecule or be tailored to catalyze a specific reaction within its pores is a far more powerful tool than porosity alone. The choice is no longer just about maximizing empty space, but about intelligently designing that space to perform a specific, high-value function.

References

Introduction: The Critical Role of Linker Stability in COF Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Thermal and Chemical Stability of Covalent Organic Framework (COF) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their pre-designable structures, high porosity, and tunable functionalities make them promising materials for applications ranging from gas storage and separation to catalysis and optoelectronics.[2][3] The overall robustness and long-term performance of a COF in these applications are fundamentally dictated by the stability of the covalent linkages that form its backbone.

The choice of linker chemistry is therefore a critical design parameter that governs the framework's resistance to thermal degradation and chemical attack from acids, bases, or solvents. While the reversible nature of many linker-forming reactions is essential for the error-correction needed to form a crystalline structure, this same reversibility can become a liability, leading to framework decomposition under operational stress.[4]

This guide provides a comparative analysis of the thermal and chemical stability of the most prevalent linker chemistries used in COF synthesis. We will delve into the mechanistic reasons behind their varying stability and provide an overview of the standard experimental protocols used to evaluate these critical properties.

Comparative Analysis of COF Linker Stabilities

The stability of a COF is not a monolithic property; it is a nuanced interplay of the linker's inherent bond strength, the framework's crystallinity, and the surrounding chemical environment. Here, we compare four major classes of COF linkers: boronate esters, imines, β-ketoenamines, and triazines.

Boronate Ester Linkers: The Pioneers

The first COFs were synthesized via the self-condensation of boronic acids or the condensation between boronic acids and catechols to form boroxine and boronate ester linkages, respectively.[1] These frameworks are celebrated for their high crystallinity and thermal stability.[5]

  • Thermal Stability: Boronate ester-linked COFs exhibit high thermal stability, often stable up to 500-600°C.[6] Thermogravimetric analysis (TGA) of materials like COF-1 and COF-5 shows they retain their structural integrity at very high temperatures.[6][7] Interestingly, studies have shown that boronate ester-linked COFs are generally more thermally stable than comparable imine-linked COFs.[8][9][10][11]

  • Chemical Stability: This is the primary drawback of boronate ester linkages. The electron-deficient boron center is susceptible to nucleophilic attack, particularly by water, leading to hydrolysis under acidic, basic, or even neutral aqueous conditions.[7][12][13][14] This sensitivity has significantly limited their application in humid or aqueous environments.[6][15] However, density functional theory (DFT) calculations suggest that the hydrolysis of boronate ester bonds within a stacked COF crystal has a higher energy barrier than for an isolated molecule, indicating that the framework structure provides a degree of enhanced stability.[13][14]

Imine Linkers: The Workhorse

Formed by the Schiff base condensation of aldehydes and amines, imine linkages are the most widely used in COF chemistry.[1] This popularity stems from the ready availability of building blocks and the generally improved chemical stability compared to boronate esters.[1]

  • Thermal Stability: Imine-based COFs typically show good thermal stability, though often lower than their boronate ester counterparts.[12] Degradation temperatures generally range from 300°C to 500°C.[4][5] It's important to note that COFs can lose their crystallinity at temperatures lower than those at which chemical decomposition (mass loss) occurs.[8][9][10]

  • Chemical Stability: Imine COFs are significantly more resistant to hydrolysis than boronate esters.[1] However, the reversibility of the imine bond means they can still be susceptible to degradation under harsh acidic or basic conditions.[12][16] Strategies to enhance their stability include incorporating intramolecular hydrogen bonds, which can help rigidify the structure and protect the imine linkage from attack.[4][15]

β-Ketoenamine Linkers: The Robust Contenders

A significant advancement in COF stability came with the development of β-ketoenamine linkages. These are formed through the reaction of an amine with a β-ketoenal-containing monomer, such as 2,4,6-triformylphloroglucinol (TFP).[1]

  • Thermal Stability: These frameworks demonstrate excellent thermal stability, comparable to or exceeding that of many other COF types.

  • Chemical Stability: The exceptional stability of β-ketoenamine COFs is their defining feature.[17] The linkage exists in a tautomeric equilibrium between the enol-imine and keto-amine forms, with the keto-amine form being favored.[4] This, combined with strong intramolecular hydrogen bonding (C=O···H-N), renders the formation effectively irreversible and provides remarkable resistance to hydrolysis.[16] These COFs exhibit high stability in boiling water and can withstand harsh treatment with strong acids (e.g., 6 M HCl) and bases (e.g., 6 M NaOH).[17][18] This makes them among the most robust COFs reported to date.[12]

Triazine Linkers: The Exceptionally Stable

Triazine-based frameworks are typically formed via trimerization reactions under ionothermal or other demanding conditions. The resulting aromatic, nitrogen-rich network is exceptionally robust.

  • Thermal Stability: Triazine-based COFs and the related Covalent Triazine Frameworks (CTFs) exhibit outstanding thermal stability, with some materials showing no significant weight loss up to 500°C.[7][19]

  • Chemical Stability: Along with β-ketoenamines, triazine-based COFs are leaders in chemical resilience.[7][18] Their highly crosslinked, aromatic structure is inherently stable. For instance, a COF derived from melamine has demonstrated high stability against strong acid (6 M HCl), base (6 M NaOH), and boiling water over 24 hours.[18] This makes them highly suitable for applications in demanding chemical environments.[20]

Data Summary: Linker Stability Comparison

Linker TypeThermal Stability (Typical Decomposition Temp.)Chemical Stability (Acid)Chemical Stability (Base)Hydrolytic StabilityKey Feature
Boronate Ester High (400-600°C)[5][6]Low[7]Low[7]Low[12][13]High crystallinity but sensitive to water.
Imine Moderate (300-500°C)[4][5]Moderate[16]Moderate[16]ModerateMost common; stability can be enhanced.
β-Ketoenamine High (>450°C)[17]High[16][17]High[16][17]HighExceptional stability from tautomerism.
Triazine Very High (>500°C)[18][19]High[18]High[18]HighExtremely robust aromatic framework.

Visualizing COF Linker Structures and Stability Assessment

To better understand the chemical differences and the workflow for testing, the following diagrams are provided.

G cluster_linkers Common COF Linker Structures A Boronate Ester (-B(OR)₂-) B Imine (-C=N-) C β-Ketoenamine (enol-imine ⇌ keto-amine) D Triazine (C₃N₃ aromatic ring)

Caption: Core chemical structures of prevalent COF linkers.

G cluster_thermal Thermal Stability Assessment cluster_chemical Chemical Stability Assessment start COF Sample tga Thermogravimetric Analysis (TGA) start->tga Heat treatment Incubate in Chemical (e.g., HCl, NaOH, H₂O) start->treatment Expose tga_result Determine Decomposition Temperature (Td) tga->tga_result wash Wash & Dry treatment->wash pxrd Powder X-Ray Diffraction (PXRD) wash->pxrd pxrd_result Compare PXRD Pattern to Control for Crystallinity pxrd->pxrd_result

Caption: Experimental workflow for evaluating COF thermal and chemical stability.

Experimental Protocols for Stability Assessment

The evaluation of COF stability relies on standardized, reproducible analytical techniques. The causality behind these choices is to probe two different failure modes: loss of mass (chemical decomposition) and loss of structure (crystallinity).

Protocol 1: Thermal Stability via Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the COF framework chemically decomposes into volatile byproducts.[8][9][10]

Methodology:

  • Sample Preparation: Place 5-10 mg of the activated (solvent-free) COF powder into a ceramic or platinum TGA pan.[21]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis Conditions:

    • Heat the sample from room temperature (e.g., 30°C) to a high temperature (e.g., 800-1000°C).

    • Use a constant heating rate, typically 10°C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen (N₂) or argon (Ar), to prevent oxidative degradation.

  • Data Interpretation: Plot the sample weight (%) versus temperature. The onset temperature of the major weight loss step is reported as the decomposition temperature (Td). This indicates the point of significant chemical degradation of the framework.

Protocol 2: Chemical Stability via Powder X-Ray Diffraction (PXRD) Monitoring

Principle: PXRD is the primary technique for confirming the crystallinity and long-range order of a COF.[22] To assess chemical stability, a COF is exposed to a chemical stressor, and its PXRD pattern is then compared to that of the pristine material. The retention of the characteristic diffraction peaks signifies structural integrity.[23][24]

Methodology:

  • Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated COF. This serves as the baseline reference.

  • Chemical Treatment:

    • Suspend a known amount of the COF powder (e.g., 20-30 mg) in the desired chemical medium (e.g., 1 M HCl, 1 M NaOH, boiling water, or an organic solvent).

    • Stir the suspension at a specified temperature (e.g., room temperature or 100°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Recovery:

    • Collect the treated COF powder by filtration or centrifugation.

    • Thoroughly wash the sample with deionized water and a suitable organic solvent (e.g., acetone or ethanol) to remove any residual chemical agents and byproducts.

    • Dry the recovered COF under vacuum to remove all solvents.

  • Final Characterization: Obtain a PXRD pattern of the treated and dried COF sample under the same conditions as the initial measurement.

  • Data Interpretation: Overlay the PXRD pattern of the treated sample with the baseline pattern. The framework is considered stable under the tested conditions if the positions and relative intensities of the main diffraction peaks (especially the low-angle (100) peak) are preserved. A loss of peak intensity or the appearance of an amorphous background indicates partial or complete degradation of the crystalline structure.[16]

Conclusion and Future Outlook

The stability of the covalent linkage is a cornerstone of COF design. While early boronate ester-based COFs demonstrated the feasibility of creating crystalline organic frameworks, their hydrolytic instability was a significant barrier. The development of imine, and particularly the ultra-stable β-ketoenamine and triazine linkages, has produced a new generation of COFs with the robustness required for real-world applications.[17][18]

The choice of linker should be guided by the intended application's operating conditions. For high-temperature gas-phase applications, thermal stability is paramount, and boronate esters or triazines may be suitable. For applications in aqueous media, catalysis, or separations involving acidic or basic streams, the superior chemical resilience of β-ketoenamine and triazine linkers is essential. Understanding the trade-offs between synthetic accessibility, crystallinity, and stability will continue to drive innovation in this exciting field of materials science.

References

A Researcher's Guide to the Quantitative Analysis of Linker Defects in Covalent Organic Frameworks by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Perfection in COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their predictable structures, high porosity, and tunable functionalities make them exceptional candidates for applications in gas storage, catalysis, sensing, and optoelectronics. However, the performance of a COF is intrinsically tied to its structural integrity. During synthesis, imperfections such as missing linkers or incomplete condensation can arise, creating "linker defects."[1][2] These defects, which leave unreacted functional groups within the framework, can dramatically alter the material's properties, from its porosity and stability to its electronic and catalytic behavior.[2]

Therefore, the accurate identification and quantification of these defects are not merely a matter of characterization but a critical step in understanding structure-property relationships and optimizing synthetic protocols. Among the array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, offering atomic-level insights into the local chemical environments within COFs.[1][3] This guide provides a comparative analysis of the primary NMR methodologies for quantifying linker defects, complete with experimental protocols and data interpretation strategies, designed for researchers and scientists in materials chemistry and drug development.

Part 1: A Comparative Guide to NMR Methodologies for Defect Analysis

The choice between analyzing a COF in its dissolved state versus its native solid state represents the first critical decision in designing an NMR experiment for defect quantification. Each approach offers distinct advantages and presents unique challenges.

Solution-State ¹H NMR: High-Resolution Analysis via Framework Digestion

Solution-state NMR is a widely adopted method that involves the complete chemical digestion of the COF structure into its soluble molecular components.[1] This destructive approach unlocks the power of high-resolution NMR for precise quantification.

  • Principle of the Technique: The crystalline, insoluble COF is digested, typically in a strong acid (e.g., deuterated sulfuric acid) mixed with a deuterated organic solvent.[1] This process breaks the covalent linkages (e.g., imine or boronate ester bonds), releasing the constituent linkers and any unreacted monomers into the solution. By adding an internal standard of a known concentration, the molar ratios of the linkers can be determined with high accuracy through integration of their respective ¹H NMR signals.[4]

  • Advantages:

    • High Spectral Resolution: Solution-state NMR provides sharp, well-resolved peaks, minimizing signal overlap and simplifying spectral interpretation.[5]

    • Straightforward Quantification: The principle of quantitative NMR (qNMR) is well-established. The integral of a signal is directly proportional to the number of protons it represents, allowing for precise molar ratio calculations against an internal standard.[6]

  • Limitations:

    • Destructive Nature: The sample cannot be recovered or used for other analyses post-digestion.

    • Assumption of Complete Digestion: The accuracy of the quantification relies on the assumption that the entire COF sample, including both crystalline and potentially amorphous or defective domains, is fully digested. Incomplete digestion can lead to an underestimation of defects.

    • Potential for Signal Overlap: Despite high resolution, complex linkers or the presence of multiple defect types can lead to overlapping signals, complicating analysis.[7]

Solid-State NMR (ssNMR): Non-Destructive, In-Situ Characterization

Solid-state NMR (ssNMR) provides the invaluable ability to analyze the COF in its intact, solid form, offering insights into the material's native structure.[3][8] While historically challenged by low sensitivity and broad spectral lines, recent advancements have transformed ssNMR into a powerful quantitative tool.[1][9]

  • Principle of the Technique: ssNMR analyzes samples that are packed into a rotor and spun at high speeds (Magic Angle Spinning, or MAS) to average out anisotropic interactions that cause line broadening in the solid state.[8][10]

    • ¹³C CP/MAS NMR: Cross-Polarization Magic Angle Spinning is a foundational ssNMR technique excellent for confirming the covalent linkages and identifying the presence of unreacted functional groups (e.g., residual aldehyde carbons in an imine-linked COF).[1] However, due to the mechanics of cross-polarization, it is generally not considered a reliable quantitative method.

    • High-Field, Fast-MAS ¹H NMR: This is the state-of-the-art approach for quantitative ssNMR of COFs. By using high magnetic fields (≥ 800 MHz) and very fast MAS rates (≥ 60 kHz), the broad ¹H signals can be resolved into distinct peaks corresponding to protons in the COF backbone, terminal defect sites (e.g., -NH₂ or -CHO), and guest molecules.[9] The relative integrals of these resolved peaks can be used for quantification.

  • Advantages:

    • Non-Destructive: The sample remains intact and can be used for further characterization.

    • Provides True Structural Information: The analysis reflects the local environments within the actual porous framework, including information on linker dynamics and stacking.[9]

    • Detects Insoluble Species: It can characterize all components of the sample, including any insoluble or amorphous byproducts that would be missed by solution NMR.

  • Limitations:

    • Lower Resolution and Sensitivity: Even with advanced techniques, spectral resolution is inherently lower than in solution NMR, which can make deconvolution and integration of peaks challenging.[1]

    • Requires Specialized Equipment: High-field magnets and fast-MAS probes are not as widely available as standard solution NMR spectrometers.

    • Longer Acquisition Times: Achieving a good signal-to-noise ratio, especially for ¹³C NMR, can require significantly longer experimental times.

Comparative Summary
FeatureSolution-State ¹H NMRSolid-State NMR (Fast-MAS ¹H)
Principle Chemical digestion and analysis of soluble componentsNon-destructive analysis of the intact solid framework
Sample State Digested solutionSolid powder
Pros High resolution, straightforward quantification, widely availableNon-destructive, analyzes native structure, no digestion bias
Cons Destructive, assumes complete digestion, may lose spatial infoLower resolution, requires specialized hardware, complex spectra
Quantitative Data Molar ratio of linkers vs. internal standardRelative ratio of framework protons vs. defect site protons

Part 2: Field-Proven Experimental Protocols

Adherence to rigorous experimental protocols is essential for obtaining reproducible and trustworthy quantitative data. The following sections detail step-by-step methodologies for the two primary NMR approaches.

Protocol 1: Quantitative Analysis via Solution-State ¹H NMR

This protocol provides a workflow for determining the percentage of linker deficiency by digesting the COF and using an internal standard.

Workflow Diagram: Solution-State qNMR for COF Defect Analysis

cluster_prep Sample Preparation cluster_digest Digestion & Solubilization cluster_nmr NMR Acquisition (qNMR) cluster_analysis Data Analysis A Accurately weigh COF sample (e.g., 5-10 mg) C Combine in NMR tube A->C B Accurately weigh internal standard (e.g., 1,3,5-trimethoxybenzene) B->C D Add deuterated solvent (e.g., DMSO-d6) C->D E Add digestion agent (e.g., D2SO4) D->E F Sonicate/heat until fully dissolved E->F G Acquire 1H NMR spectrum (Long D1, calibrated 90° pulse) F->G H Integrate standard peak and linker peak(s) G->H I Calculate molar ratio and % linker deficiency H->I

Caption: Workflow for quantifying COF linker defects using solution-state NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried COF sample into a tared vial.

    • Accurately weigh an appropriate amount of a suitable internal standard into the same vial. The standard should be stable under the digestion conditions and have a simple, well-resolved signal that does not overlap with the linker signals (e.g., 1,3,5-trimethoxybenzene).

  • Digestion:

    • Transfer the solid mixture to a 5 mm NMR tube.

    • Add a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

    • Carefully add the digestion reagent (e.g., 20-50 µL of D₂SO₄). Causality: The strong acid is required to hydrolyze the covalent bonds (e.g., imine) and break down the framework.[1]

    • Cap the tube and sonicate or gently heat the mixture until the solid is completely dissolved. Visual inspection is crucial to ensure no solid particles remain.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using parameters suitable for quantification. Trustworthiness: This is the most critical step for data integrity.

    • Relaxation Delay (D1): Set a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton). A conservative value of 30-60 seconds is often used to ensure all protons fully relax between scans.[6] This prevents signal intensity saturation, which would lead to inaccurate integrals.

    • Pulse Angle: Use a precisely calibrated 90° pulse angle to ensure uniform excitation across the entire spectrum.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Process the spectrum with a suitable line broadening factor and perform careful phasing and baseline correction.

    • Integrate a well-resolved signal from the internal standard (I_std) and a signal from the COF linker (I_linker).

    • Normalize each integral by the number of protons it represents (N_std and N_linker).

    • Calculate the molar amount of the linker relative to the standard using the following equation:

      • Moles_linker = Moles_std × ( (I_linker / N_linker) / (I_std / N_std) )

    • Compare the calculated molar amount of the linker to the theoretical amount expected from the initial mass of the COF to determine the percentage of linker deficiency.

Protocol 2: Quantitative Analysis via Solid-State ¹H MAS NMR

This non-destructive protocol is ideal for verifying solution-state results and for analyzing materials that are difficult to digest.

Conceptual Diagram: Ideal vs. Defective COF Structure

Caption: Ideal COF structure vs. a structure with a missing linker defect.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the COF sample is thoroughly dried under vacuum to remove guest solvents, which have ¹H signals that can interfere with the analysis.

    • Carefully pack the COF powder into an appropriate MAS rotor (e.g., 1.3 mm for fast-MAS). Uniform packing is key to stable spinning.

  • NMR Acquisition:

    • Use a high-field ssNMR spectrometer. Causality: A higher magnetic field increases spectral dispersion, which is essential for resolving overlapping proton signals.[9]

    • Set the Magic Angle Spinning rate to the highest stable speed possible (e.g., 60-100 kHz). Causality: Fast MAS is the most effective way to average out the strong ¹H-¹H dipolar couplings that cause severe line broadening in solids.[9]

    • Acquire a quantitative ¹H spectrum using a simple direct-polarization pulse sequence with a short pulse angle (e.g., 30°) and a recycle delay sufficient for relaxation (can be much shorter than in solution due to different relaxation mechanisms in solids).

  • Data Processing and Analysis:

    • Process the spectrum and reference it appropriately.

    • Use a spectral deconvolution software package to fit the complex, overlapping ¹H spectrum with multiple peaks. Assign peaks to different proton environments: aromatic protons on the COF backbone, aliphatic protons (if any), terminal defect groups (e.g., aldehyde -CHO or amine -NH₂ protons, which typically appear in distinct chemical shift regions), and any residual physisorbed water.

    • Trustworthiness: The quality of the fit is paramount. Ensure the sum of the fitted peaks accurately reproduces the experimental spectrum and that the individual peak shapes are chemically reasonable (e.g., Gaussian/Lorentzian).

    • Calculate the relative ratio of defects by comparing the integral of the defect signal(s) to the integral of a signal from the main COF framework. For example:

      • % Defect Sites = (Integral_defect / N_protons_defect) / (Integral_framework / N_protons_framework) × 100

Conclusion: An Integrated Approach for Authoritative Results

Neither solution-state nor solid-state NMR alone provides a complete picture of linker defects in COFs. For the most authoritative and trustworthy analysis, a dual approach is recommended. Solution-state ¹H NMR offers unparalleled precision in quantifying the overall linker-to-node ratio in the bulk material.[1] This should be complemented by fast-MAS solid-state ¹H NMR to confirm the presence of defect-related functional groups in the intact framework and to ensure that the observations from the digested sample are representative of the solid material.[9] By judiciously combining these powerful techniques, researchers can gain a comprehensive and validated understanding of the defects within their COF materials, paving the way for the rational design of next-generation crystalline frameworks with enhanced performance.

References

A Comparative Guide to Self-Healing Polymers: The Influence of Boronic Acid Moieties

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials that mimic the remarkable regenerative capabilities of biological tissues, self-healing polymers have emerged as a frontier of intense research. Among the various dynamic chemistries harnessed to impart this autonomous repair functionality, the reversible formation of boronic ester bonds stands out for its versatility and responsiveness to environmental cues.[1][2][3] This guide provides an in-depth comparison of self-healing polymers functionalized with different boronic acids, offering insights into the chemical principles, experimental validation, and practical implications for researchers, scientists, and professionals in drug development.

The Dynamic Heart of Healing: Boronic Acid-Diol Chemistry

The intrinsic self-healing capability of these polymers originates from the dynamic covalent bonding between boronic acids and diols.[1][2] This reaction forms boronic esters, which can reversibly break and reform, allowing the polymer network to mend after damage.[4] The equilibrium of this reaction is highly sensitive to external stimuli such as pH, temperature, and the presence of competing diols like glucose, making these materials "smart" and adaptable.[1][3]

The general mechanism involves the reaction of a boronic acid with a 1,2- or 1,3-diol to form a cyclic boronate ester. This process is typically favored at a pH near or above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state.[2][5]

Boronic_Acid_Diol_Reaction cluster_reactants Reactants cluster_products Products Boronic_Acid R-B(OH)₂ Boronic Acid Boronic_Ester R-BO-R'|O Boronic_Acid->Boronic_Ester + Diol HO-R'-OH Diol Diol->Boronic_Ester Water + 2H₂O Water Boronic_Ester->Water Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Isolation Monomer_Prep 1. Dissolve Monomers & PVA in Water Deoxygenation 2. Purge with Nitrogen Monomer_Prep->Deoxygenation Initiation 3. Add Initiator (KPS) & Promoter (TEMED) Deoxygenation->Initiation Polymerization 4. Polymerize at Controlled Temperature Initiation->Polymerization Dialysis 5. Purify by Dialysis Polymerization->Dialysis Lyophilization 6. Lyophilize to Obtain Solid Polymer Dialysis->Lyophilization

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of (3,5-diformylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of (3,5-diformylphenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical rationale behind each procedural step. Our commitment is to foster a culture of safety by providing information that is not only procedural but also educational, building the trust and expertise necessary for safe laboratory operations.

Section 1: Core Safety Principles & Hazard Assessment

This compound is a bifunctional organic compound featuring both a boronic acid moiety and two aldehyde groups. While a specific, comprehensive Safety Data Sheet (SDS) with GHS classifications for this exact compound is not consistently available, professional due diligence requires us to assess hazards based on its constituent functional groups and data from structurally similar molecules.[1]

  • Boronic Acid Group: Boronic acids as a class can be irritants and are known to be unstable under certain conditions, potentially undergoing protodeboronation or oxidation.[2][3] They are Lewis acids and can form reversible complexes with diols.[4] Most aryl boronic acids are prone to dehydration, forming cyclic anhydrides (boroxines), which generally exhibit similar reactivity in common applications like Suzuki couplings.

  • Aldehyde Groups: Aldehydes can be irritants and sensitizers. Their reactivity presents potential incompatibilities with other chemical waste.

  • Analog-Based Hazard Assessment: Structurally related compounds, such as other difluorophenylboronic acids, are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

Given this information, a precautionary approach is mandatory. This compound and all materials contaminated with it must be treated as hazardous chemical waste.

Hazard Classification (Inferred from Analogs)GHS Hazard StatementPrecautionary Statement Codes (Example)
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationP261, P271, P304+P340
Section 2: Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood.[8] The following PPE is the minimum requirement for protecting personnel from the hazards identified above.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[9][10]

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves must be worn. Given the risk of irritation, consider double-gloving. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves immediately as solid hazardous waste.[8][9]

  • Body Protection: A flame-resistant lab coat, fully fastened, is required to prevent skin contact.[10]

  • Footwear: Fully enclosed, chemical-resistant footwear must be worn.

  • Respiratory Protection: When handling the solid powder outside of engineered controls or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent respiratory tract irritation.[7][11]

Section 3: Waste Segregation & Containerization: The First Line of Defense

Proper segregation is the most critical step in preventing dangerous reactions within waste containers. The unique reactivity of both boronic acids and aldehydes makes this paramount.

Core Principle: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11][12]

Containerization Protocol:

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers with secure, tightly-sealing lids.[12][13] Ensure the container material is compatible with any solvents used in liquid waste.

  • Use Designated Containers: Maintain separate, dedicated waste containers for solids and liquids.[9]

  • Labeling is Non-Negotiable: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ".[8]

    • A clear indication of the solvent(s) and approximate concentration for liquid waste.[11]

    • Known hazard warnings (e.g., "Irritant").[11]

  • Keep Containers Closed: Waste containers must be kept sealed at all times except when adding waste.[14] Using a funnel that is removed after use is standard practice.

cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathways cluster_2 Final Disposition Generate Waste Generated (this compound) Solid Solid Waste (e.g., contaminated gloves, paper) Generate->Solid Dry Liquid Liquid Waste (e.g., reaction solutions) Generate->Liquid Wet Glass Contaminated Glassware (e.g., flasks, vials) Generate->Glass Used Solid_Bin Sealable Container for SOLID HAZARDOUS WASTE Labelled Correctly Solid->Solid_Bin Liquid_Bin Sealable Container for LIQUID HAZARDOUS WASTE Labelled Correctly Liquid->Liquid_Bin Decon Decontamination Protocol (See Section 4.3) Glass->Decon SAA Store in Designated Satellite Accumulation Area Solid_Bin->SAA Liquid_Bin->SAA EHS Schedule Pickup by EHS / Licensed Contractor SAA->EHS

Caption: Waste segregation and disposal workflow. (Within 100 characters)
Section 4: Step-by-Step Disposal Protocols

This category includes unused or expired this compound, as well as contaminated consumables such as gloves, weighing papers, and absorbent pads.[9]

  • Collection: In a chemical fume hood, carefully place all solid waste into a designated, compatible, and pre-labeled solid hazardous waste container.[9]

  • Avoid Dust: Minimize the generation of dust when transferring solid powder.

  • Sealing: Securely seal the container.

  • Storage: Store the container in your lab's designated satellite accumulation area, away from incompatible materials.[11]

This includes solutions containing this compound from reactions, chromatography, or extractions.

  • Collection: Using a funnel, pour the liquid waste into the designated, pre-labeled liquid hazardous waste container.[12]

  • Compatibility Check: Ensure the waste being added is compatible with the existing contents of the container, particularly regarding the solvent.

  • Sealing and Storage: Securely seal the container and store it in the satellite accumulation area.

Important Note on Neutralization: While some simple boronic acids or aldehydes can be neutralized, this is NOT recommended for this compound without a specific, validated protocol and explicit approval from your EHS department.[11][15] The presence of two different reactive groups complicates any neutralization reaction, and improper neutralization can create more hazardous byproducts. The safest and most compliant method is disposal via a licensed hazardous waste contractor.[16]

Proper decontamination is essential for researcher safety and preventing cross-contamination. All rinsates generated during this process are considered hazardous waste.[9]

  • Initial Rinse (in fume hood): Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue.[9] Collect this initial rinsate in the designated liquid hazardous waste container.

  • Secondary Decontamination: Perform a secondary wash with a mild basic solution (e.g., 1% sodium bicarbonate solution). This step is crucial as it converts the residual boronic acid into a more water-soluble boronate salt, facilitating its complete removal.[9] Collect this basic rinsate in the same liquid hazardous waste container.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[9]

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Immediate and correct response to a spill is critical to containing the hazard.[17]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large, if dust is airborne, or if you feel unqualified to handle it.[12]

  • Secure the Area: Restrict access to the spill area. If the material is volatile or dusty, ensure ventilation is adequate (e.g., fume hood).[18]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[18][19]

  • Absorption/Cleanup:

    • For a Solid Spill: Gently cover the spill with damp paper towels to avoid raising dust. Carefully scoop the material into a sealed, labeled hazardous waste container.[19]

    • For a Liquid Spill: Working from the outside in, apply an inert absorbent material.[18] Once absorbed, scoop the material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area following the decontamination protocol in Section 4.3. All cleaning materials must be disposed of as solid hazardous waste.[12]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, as per local policy.[12]

Spill Spill Occurs Alert 1. Alert Personnel & Assess Situation Spill->Alert LargeSpill Large Spill or Airborne Dust? Alert->LargeSpill Evacuate Evacuate Area Call EHS Immediately LargeSpill->Evacuate Yes SmallSpill 2. Don Appropriate PPE LargeSpill->SmallSpill No Contain 3. Contain Spill (Use Absorbent Dike) SmallSpill->Contain Cleanup 4. Absorb / Collect Material (Work Outside-In) Contain->Cleanup Package 5. Place in Sealed Hazardous Waste Container Cleanup->Package Decon 6. Decontaminate Area (See Protocol 4.3) Package->Decon Report 7. Report Incident (Supervisor & EHS) Decon->Report

Caption: Step-by-step spill response workflow. (Within 100 characters)
Section 5: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: NEVER dispose of this compound or its solutions down the sink.[20][21] Boronic acids can harm aquatic life, and this action violates most municipal and federal regulations.[20]

  • Regular Trash Disposal: Unused chemical and contaminated labware must not be disposed of in the regular trash.[14] This poses a significant risk to custodial staff and the environment.

  • Mixing with Incompatible Waste: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases in the same container.[11]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research activities remain in full compliance with environmental health and safety standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your facility.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-diformylphenyl)boronic Acid
Reactant of Route 2
(3,5-diformylphenyl)boronic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.